(E)-Methyl 4-chloro-3-methoxybut-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-chloro-3-methoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYMRXDQVPIONI-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=O)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/C(=O)OC)/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85153-60-2, 110104-60-4 | |
| Record name | Methyl 4-chloro-3-methoxy-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-4-Chloro-3-methoxy-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS number
An In-depth Technical Guide: (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Topic: this compound CAS Number: 110104-60-4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, identified by CAS number 110104-60-4, is a functionalized organic molecule with significant potential as a versatile building block in complex organic synthesis.[1] Its structure incorporates several reactive moieties—an α,β-unsaturated ester, an enol ether, and a primary chloride—making it a valuable precursor for constructing diverse molecular architectures. This guide provides a senior application scientist's perspective on its synthesis, characterization, and synthetic utility, emphasizing the mechanistic rationale behind the experimental protocols and its potential applications in the development of novel chemical entities.
Core Compound Identification and Properties
A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in research and development.
Nomenclature and Chemical Identifiers
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid after melting; White to light yellow powder to lump. | [1][3][4] |
| Melting Point | 25 °C | [1][3] |
| Boiling Point | 95-97 °C @ 15-20 mmHg | [1][3][8] |
| Density | 1.21 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.483 - 1.485 | [1][3] |
| Water Solubility | Insoluble | [1][3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that begins with a readily available β-keto ester, Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-6).[8][9] This strategic choice is crucial, as β-keto esters are foundational synthons in organic chemistry, offering versatile reactivity at their α-carbon and keto-carbonyl positions.[10][11]
Strategic Rationale: From β-Keto Ester to Enol Ether
The core transformation involves converting the ketone functional group of Methyl 4-chloro-3-oxobutanoate into a specific geometric isomer of a methyl enol ether. This is not a trivial step; it requires masking the ketone, introducing the methoxy group, and then selectively eliminating to form the desired (E)-alkene. The chosen synthetic route elegantly accomplishes this via an intermediate protection/elimination sequence.[8]
The diagram below outlines the conceptual workflow for this synthesis.
Caption: High-level overview of the synthetic strategy.
Detailed Synthesis Protocol
This protocol is adapted from established procedures and includes explanations for key steps to ensure reproducibility and understanding.[8]
Materials:
-
4-chloroacetoacetyl chloride (as a 35% solution in methylene chloride)
-
Methanol (anhydrous)
-
Thionyl chloride
-
Methanesulfonic acid
-
Toluene
-
Aqueous HCl (16%), Aqueous NaOH (10%), Aqueous NaCl (10%)
Procedure:
-
Intermediate Formation:
-
Cool 206.6 g of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride to -10°C under a nitrogen atmosphere. Causality: The low temperature controls the highly exothermic reaction between the acid chloride and methanol, preventing side reactions.
-
Slowly add 102.4 g of methanol over 30 minutes.
-
Subsequently, add 83.3 g of thionyl chloride over 30 minutes. Expertise: Thionyl chloride reacts with excess methanol to form dimethyl sulfite in situ. This acts as a dehydrating agent, driving the formation of the dimethyl ketal (intermediate) from the ketone.
-
Allow the solution to warm to room temperature and stir for 3 hours.
-
Distill off excess methanol and methylene chloride under reduced pressure. The residue is crude methyl 4-chloro-3,3-dimethoxybutanoate.
-
-
Elimination and Product Formation:
-
To the crude intermediate, add 0.21 g of methanesulfonic acid. Causality: Methanesulfonic acid is a strong, non-volatile acid catalyst that protonates one of the methoxy groups, turning it into a good leaving group (methanol).
-
Heat the mixture to 125-130°C at a pressure of 100 mbar. Expertise: The combination of heat and reduced pressure facilitates the E1-like elimination of methanol and drives the reaction to completion by removing the methanol byproduct via distillation.
-
The crude residue is this compound.
-
-
Workup and Purification:
-
Dissolve the crude product in 120 mL of toluene.
-
Wash the organic phase sequentially with:
-
69.8 g of 16% aqueous HCl (removes acid catalyst and any basic impurities).
-
32.1 g of 10% aqueous NaCl (initial brine wash).
-
134 g of 10% aqueous NaOH (removes any acidic byproducts).
-
32.1 g of 10% aqueous NaCl (final brine wash to remove residual NaOH).
-
-
Evaporate the toluene under reduced pressure.
-
Distill the final residue at 95-97°C and 20 mbar to yield the pure product.[8] A yield of approximately 80% with >99% purity can be expected.[8]
-
Spectroscopic Characterization and Validation
Confirming the structural integrity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization. While public databases lack full, experimentally-verified spectra, the expected data can be reliably predicted based on the molecule's structure.[7][12]
Predicted Spectroscopic Signature
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OCH₃ (ester) | ~3.7 ppm (s, 3H) | Typical shift for a methyl ester. |
| -OCH₃ (enol ether) | ~3.9 ppm (s, 3H) | Deshielded relative to the ester methyl due to the enol ether system. | |
| -CH = | ~5.5 ppm (s, 1H) | Vinyl proton in an α,β-unsaturated system. | |
| -CH₂ Cl | ~4.2 ppm (s, 2H) | Protons adjacent to a chlorine atom and the enol ether double bond. | |
| ¹³C NMR | C =O (ester) | ~166 ppm | Characteristic chemical shift for an ester carbonyl. |
| =C -OMe | ~160 ppm | Olefinic carbon attached to an oxygen atom (deshielded). | |
| =C H- | ~98 ppm | Olefinic carbon attached to a proton (shielded by the adjacent C-O). | |
| -C H₂Cl | ~45 ppm | Carbon atom attached to chlorine. | |
| Ester & Enol -OC H₃ | ~51 ppm & ~58 ppm | Two distinct signals for the non-equivalent methyl carbons. | |
| FTIR | C=O Stretch (ester) | ~1720 cm⁻¹ | Strong, sharp absorption typical for an α,β-unsaturated ester. |
| C=C Stretch | ~1640 cm⁻¹ | Absorption for the carbon-carbon double bond. | |
| C-O Stretch | ~1250-1100 cm⁻¹ | Strong absorptions for the ester and enol ether C-O bonds. |
Standard Protocol for Spectroscopic Analysis
The following workflow ensures a comprehensive and verifiable characterization of the final product.
Caption: A standard workflow for structural confirmation.
Reactivity and Potential in Drug Development
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate.
Analysis of Functional Group Reactivity
-
α,β-Unsaturated Ester: This system is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles at the β-position.
-
Enol Ether: The enol ether is sensitive to acidic conditions, which can hydrolyze it back to the corresponding β-keto ester. This duality allows it to act as either a protected ketone or a reactive alkene.
-
Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution (Sₙ2 reaction), allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, amines, thiols).
The diagram below illustrates these key reactive sites and potential transformations.
Caption: Key reactive sites and potential synthetic routes.
Application as a Pharmaceutical Building Block
While direct applications of this specific molecule in drug synthesis are not widely documented, its structural motifs are highly relevant. The related precursor, ethyl 4-chloro-3-oxobutanoate, can be enantioselectively reduced to furnish chiral 4-chloro-3-hydroxybutanoates.[13] These chiral alcohols are critical intermediates for synthesizing important pharmaceuticals, including L-carnitine and HMG-CoA reductase inhibitors (statins).[13]
By analogy, this compound can be envisioned as a stable, versatile precursor to similar high-value intermediates. For instance, nucleophilic displacement of the chloride followed by hydrolysis of the enol ether and reduction of the ketone would provide access to a diverse library of substituted γ-hydroxy esters, which are common structural units in natural products and pharmaceuticals.
Safety and Handling
As with any reactive chemical, proper safety protocols are essential. Aggregated GHS information indicates that this compound poses significant hazards.[2]
| Hazard Class | Code | Description | Source |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [2][3] |
| Eye Damage | H318 | Causes serious eye damage. | [2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep in a tightly sealed container in a dry, dark place at room temperature.[3]
Conclusion
This compound (CAS: 110104-60-4) is more than just a chemical with a CAS number; it is a highly functionalized and synthetically promising building block. Its well-defined synthesis from an inexpensive β-keto ester precursor, combined with the orthogonal reactivity of its functional groups, makes it an attractive tool for medicinal chemists and process developers. Understanding the causality behind its synthesis and its potential reaction pathways empowers researchers to leverage its full potential in the design and construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
- METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE - Echemi. [URL: https://www.echemi.
- Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. [URL: https://www.prepchem.
- METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8418809.htm]
- Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica. [URL: https://www.cymitquimica.
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 - Matrix Fine Chemicals. [URL: https://matrixfinechemicals.
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS - Advanced ChemBlocks. [URL: https://www.achemblock.com/show-product-info-id-v146234.html]
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester]
- methyl (e)-4-chloro-3-methoxy-2-butenoate(110104-60-4) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_110104-60-4_1HNMR.htm]
- Methyl 4-chloro-3-oxobutanoate - SRISYN.COM. [URL: https://www.srisyn.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [URL: https://aklectures.
- Understanding Methyl 4-chloro-3-oxobutanoate: Properties, Uses, and Sourcing in China. [URL: https://www.china-naidi.com/news/understanding-methyl-4-chloro-3-oxobutanoate-properties-uses-and-sourcing-in-china-10182025.html]
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6364655]
- 32807-28-6 | Methyl 4-chloro-3-oxobutanoate | ChemScene. [URL: https://www.chemscene.com/cas/32807-28-6.html]
- Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide - Benchchem. [URL: https://www.benchchem.
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101103/]
- Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - arkat usa. [URL: https://www.
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(E)-Methyl 4-chloro-3-methoxybut-2-enoate molecular weight
An In-depth Technical Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and discusses its applications as a strategic building block in complex molecule synthesis.
Core Physicochemical & Structural Properties
This compound (CAS No. 110104-60-4) is a functionalized α,β-unsaturated ester. Its structure incorporates multiple reactive centers—an electrophilic double bond, a methyl ester, and a primary alkyl chloride—making it a valuable intermediate for introducing a C4-building block in organic synthesis. The (E)-configuration of the double bond is a key stereochemical feature that dictates its reactivity and the geometry of its downstream products.
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 164.59 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₉ClO₃ | [1][2][3][5] |
| CAS Number | 110104-60-4 | [1][2][3][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][4][5] |
| Density | 1.21 g/mL at 25 °C | [1][5] |
| Melting Point | 25 °C | [5] |
| Boiling Point | 95-97 °C at 15 mmHg | [5] |
| Flash Point | 104 °C | [5] |
| Refractive Index | 1.483 - 1.485 | [5] |
| Water Solubility | Insoluble | [5] |
| IUPAC Name | methyl (E)-4-chloro-3-methoxybut-2-enoate | [2][6] |
| InChIKey | JNYMRXDQVPIONI-HWKANZROSA-N | [2][7] |
| SMILES | CO/C(=C/C(=O)OC)/CCl | [2][7] |
Validated Synthesis Protocol
The synthesis of this compound can be reliably achieved from 4-chloroacetoacetyl chloride.[8] The following protocol is a self-validating system where the reaction's progression and the final product's purity are confirmed through standard analytical techniques.
Causality Behind Experimental Choices:
-
Reagents : The selection of methanol serves a dual purpose: it acts as the nucleophile to form the methyl ester and, in the presence of thionyl chloride, generates dimethyl sulfite. This in-situ generated reagent is key for the methoxylation step. Methanesulfonic acid is a strong acid catalyst essential for the final elimination step to form the double bond.
-
Temperature Control : The initial cooling to -10 °C is critical to manage the exothermic reaction between the acid chloride and methanol, preventing side reactions. The subsequent warming allows the reaction to proceed to completion.
-
Work-up Procedure : The series of aqueous washes is designed to systematically remove impurities. The HCl wash neutralizes any remaining base and removes certain byproducts. The NaOH wash removes acidic impurities, including the methanesulfonic acid catalyst. The final brine wash removes residual water before the solvent is evaporated.
-
Purification : Distillation under reduced pressure is the definitive step to isolate the pure product, as it allows for boiling at a lower temperature, preventing thermal decomposition.
Step-by-Step Methodology[8]
-
Initial Reaction Setup : A solution of 206.6 g (0.47 mol) of 35% 4-chloroacetoacetyl chloride in methylene chloride is placed in a suitable reaction vessel and cooled to -10 °C under a nitrogen atmosphere.
-
Methanol Addition : While maintaining the low temperature, 102.4 g (3.2 mol) of methanol is added dropwise over 30 minutes.
-
Thionyl Chloride Addition : Following the methanol, 83.3 g (0.7 mol) of thionyl chloride is added over 30 minutes, leading to the formation of dimethyl sulfite.
-
Reaction Progression : The reaction mixture is allowed to warm to room temperature (20-25 °C) and stirred for 3 hours.
-
Solvent Removal : Excess methanol and methylene chloride are removed via distillation under reduced pressure.
-
Catalysis and Elimination : To the crude residue (4-chloro-3,3-dimethoxybutanoic acid methyl ester), 0.21 g of methanesulfonic acid is added. The mixture is heated to 125-130 °C at a pressure of 100 mbar to distill off the formed methanol and excess dimethyl sulfite, driving the elimination reaction to form the target alkene.
-
Aqueous Work-up : The crude product is dissolved in 120 mL of toluene. The organic phase is washed sequentially with 69.8 g of 16% aq. HCl, 32.1 g of 10% aq. NaCl, 134 g of 10% aq. NaOH, and finally with 32.1 g of 10% aq. NaCl.
-
Final Purification : The toluene is evaporated, and the residue is purified by vacuum distillation at 95-97 °C and 20 mbar to yield the final product.
This process reliably yields 4-chloro-3-methoxybut-2E-enoic acid methyl ester with a purity of over 99%.[8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The utility of this compound stems from its predictable and versatile reactivity, making it a valuable building block for more complex molecular architectures.
-
Nucleophilic Substitution : The primary chloromethyl group (-CH₂Cl) is an excellent electrophilic site for Sₙ2 reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, to build carbon-carbon and carbon-heteroatom bonds. This pathway is fundamental for elaborating the molecular skeleton in drug discovery programs.
-
Michael Addition : As a classic Michael acceptor, the electron-deficient double bond readily reacts with soft nucleophiles. This conjugate addition is a powerful tool for forming carbon-carbon bonds in a stereocontrolled manner, a critical consideration in the synthesis of chiral drug candidates.
-
Heterocyclic Synthesis : The compound's 1,4-dielectrophilic nature (at the chloromethyl carbon and the β-carbon of the enoate system) makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry. Reaction with dinucleophiles like hydrazines or amidines can lead to the formation of pyrazoles, pyridazinones, and other important ring systems.
-
Industrial Use : Beyond its role in fine chemical synthesis, it has been noted for use as an industrial solvent.[1]
The logical relationship between the compound's structure and its synthetic potential is illustrated below.
Caption: Reactivity and synthetic applications of the title compound.
Safety and Handling
From a safety perspective, this compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2]
-
GHS Hazard Codes : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[2]
-
Handling Precautions : All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a reliable synthesis protocol. Its structural features enable a diverse range of chemical transformations, positioning it as a strategic tool for researchers in organic synthesis and drug development. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
- Methyl (E)
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4.
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.com. [Link]
Sources
- 1. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]
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- 5. echemi.com [echemi.com]
- 6. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]
- 7. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
This guide provides a comprehensive overview of the physical and chemical properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Introduction and Chemical Identity
This compound, with the CAS Number 110104-60-4, is a functionalized ester that serves as a versatile building block in organic synthesis. Its structure incorporates several reactive sites—an ester, a double bond with a specific (E) stereochemistry, a methoxy group, and a chloro group—making it a valuable precursor for the synthesis of more complex molecules. Understanding its physical properties is paramount for its effective handling, storage, and application in synthetic protocols.
Molecular Structure:
-
IUPAC Name: methyl (E)-4-chloro-3-methoxybut-2-enoate[1]
-
SMILES: COC(=O)C=C(CCl)OC[3]
-
InChIKey: JNYMRXDQVPIONI-UHFFFAOYSA-N[3]
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for designing experimental setups, including reaction conditions and purification procedures. This compound is described as a clear yellow liquid after melting, or a white to light yellow powder to lump, indicating a melting point near room temperature.[2][4][5]
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid after melting; White to Light yellow powder to lump | [2][4][5] |
| Melting Point | 25 °C | [2][4] |
| Boiling Point | 95-97 °C at 15.002 mmHg | [2][4] |
| Density | 1.21 g/mL at 25 °C | [2][4] |
| Refractive Index | 1.483-1.485 | [2][4] |
| Water Solubility | Insoluble | [2][4] |
| Flash Point | 104 °C | [2][4] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. For this compound, various spectral data sets are available, which are crucial for quality control in a research or manufacturing setting.
Available spectral information includes:
-
¹H NMR: Proton Nuclear Magnetic Resonance data is available to confirm the proton environment in the molecule.[6]
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information about the carbon skeleton.
-
Mass Spectrometry (MS): This data confirms the molecular weight and fragmentation pattern of the compound.
-
Infrared Spectroscopy (IR): IR spectra help in identifying the functional groups present in the molecule.
Researchers can access these spectra through chemical suppliers and databases such as ChemicalBook.[6]
Safety and Handling
Due to its chemical nature, this compound requires careful handling to ensure laboratory safety. The compound is classified as corrosive and can cause severe skin burns and eye damage.[2][1] It is also harmful if swallowed.[1]
GHS Hazard Information:
-
Pictograms: GHS05 (Corrosion)[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a dry, dark place at room temperature.[2]
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from a known procedure.[7] This multi-step synthesis involves the formation of an intermediate, 4-chloro-3,3-dimethoxybutanoic acid methyl ester, followed by elimination to yield the final product. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Formation of Dimethyl Sulfite and Reaction with 4-chloroacetoacetyl chloride
This initial step involves the in-situ formation of dimethyl sulfite from methanol and thionyl chloride. Dimethyl sulfite then acts as a methoxylating agent.
Methodology:
-
Cool 206.6 g (0.47 mol) of a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride to -10 °C in a reaction vessel under a nitrogen atmosphere. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
Slowly add 102.4 g (3.2 mol) of methanol over 30 minutes. The excess methanol serves as both a reactant and a solvent.
-
Subsequently, add 83.3 g (0.7 mol) of thionyl chloride over 30 minutes. This reacts with methanol to form dimethyl sulfite.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours at 20-25 °C to ensure complete reaction.
-
Remove excess methanol and methylene chloride by distillation under reduced pressure.
Step 2: Elimination Reaction to Form the Final Product
The crude intermediate, 4-chloro-3,3-dimethoxybutanoic acid methyl ester, is then subjected to an acid-catalyzed elimination of methanol to form the desired double bond.
Methodology:
-
To the residue from the previous step, add 0.21 g of methanesulfonic acid. This strong acid acts as a catalyst for the elimination reaction.
-
Heat the mixture to 125-130 °C at a pressure of 100 mbars. The elevated temperature and reduced pressure facilitate the removal of the methanol byproduct, driving the reaction to completion.
-
The formed methanol and any excess dimethyl sulfite are distilled off during this process.
Step 3: Work-up and Purification
A series of washing steps are performed to remove impurities, followed by distillation to obtain the pure product.
Methodology:
-
Dissolve the crude residue in 110.2 g (120 ml) of toluene.
-
Wash the organic phase sequentially with:
-
69.8 g of 16% aqueous HCl for 30 minutes to neutralize any remaining base and remove certain impurities.
-
32.1 g of 10% aqueous sodium chloride solution for 10 minutes to aid in phase separation.
-
134 g of 10% aqueous NaOH for 75 minutes to remove any acidic impurities.
-
32.1 g of 10% aqueous sodium chloride solution for 10 minutes for a final wash.
-
-
Evaporate the toluene under reduced pressure.
-
Distill the residue at a pressure of 20 mbars and a temperature of 95-97 °C to yield the pure this compound.[7]
The reported yield for this procedure is 61.7 g (80%) with a purity of 99.5% as determined by Gas Chromatography (GC).[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
References
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 - Matrix Fine Chemicals.
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem.
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com.
Sources
- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 3. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]
- 4. echemi.com [echemi.com]
- 5. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 6. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE(110104-60-4) 1H NMR spectrum [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Stereoselective Synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
This guide provides a comprehensive, technically detailed protocol for the synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a valuable intermediate in organic synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a high-yield, high-purity, and stereoselective outcome.
Introduction and Strategic Overview
This compound is a functionalized α,β-unsaturated ester. Its structure, featuring a vinyl ether, an ester, and a reactive alkyl chloride, makes it a versatile building block for the introduction of a C4 unit in the synthesis of more complex molecules. The specific (E)-geometry of the double bond is often crucial for subsequent stereospecific reactions.
The synthesis described herein proceeds from 4-chloroacetoacetyl chloride. The overall strategy involves two key transformations:
-
Formation of a Dimethoxy Acetal Intermediate: The initial reaction of 4-chloroacetoacetyl chloride with methanol, facilitated by thionyl chloride, serves not only to form the methyl ester but also to protect the ketone as a dimethyl acetal.
-
Acid-Catalyzed Elimination: The acetal intermediate is then subjected to acid-catalyzed heating under reduced pressure. This promotes the elimination of one equivalent of methanol, selectively forming the thermodynamically favored (E)-alkene.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Physicochemical and Safety Data
A thorough understanding of the target compound's properties is essential for its handling and application.
| Property | Value | Source |
| IUPAC Name | methyl (E)-4-chloro-3-methoxybut-2-enoate | [1] |
| CAS Number | 110104-60-4 | [2] |
| Molecular Formula | C₆H₉ClO₃ | [3][4] |
| Molecular Weight | 164.59 g/mol | [1][3] |
| Appearance | Clear yellow liquid after melting | [3][5] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 95-97 °C at 15-20 mmHg (20 mbar) | [3][6] |
| Density | 1.21 g/mL at 25 °C | [3][5] |
Hazard Note: The starting material, 4-chloroacetoacetyl chloride, and the reagent thionyl chloride are highly corrosive and moisture-sensitive. Methanesulfonic acid is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Reaction Mechanism
The reaction proceeds via a logical sequence of esterification, acetalization, and elimination. Understanding this pathway is key to troubleshooting and optimizing the procedure.
Caption: Proposed reaction mechanism for the synthesis.
The addition of methanol and thionyl chloride to the system is a critical first step. Thionyl chloride reacts with excess methanol to form dimethyl sulfite. This environment facilitates the esterification of the acid chloride. The excess methanol, under the reaction conditions, then converts the ketone carbonyl into a dimethyl acetal, yielding the key intermediate, raw 4-chloro-3,3-dimethoxybutanoic acid methyl ester[6].
The subsequent elimination step is driven by heat and a catalytic amount of strong acid (methanesulfonic acid). The acid protonates one of the methoxy groups of the acetal, converting it into a good leaving group (methanol). The departure of methanol generates a stabilized carbocation which is quenched by the elimination of a proton, forming the carbon-carbon double bond. The formation of the (E)-isomer is favored as it minimizes steric repulsion between the substituents on the double bond, representing the more thermodynamically stable product.
Detailed Experimental Protocol
This protocol is adapted from a robust, high-yield procedure[6]. The causality for each critical step is explained.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) |
| 35% 4-chloroacetoacetyl chloride in CH₂Cl₂ | 155.0 (pure) | 206.6 g | 0.47 |
| Methanol | 32.04 | 102.4 g | 3.2 |
| Thionyl Chloride | 118.97 | 83.3 g | 0.7 |
| Methanesulfonic Acid | 96.11 | 0.21 g | ~2.2 mmol |
| Toluene | - | 120 mL | - |
| 16% Hydrochloric Acid (aq) | - | ~70 g | - |
| 10% Sodium Chloride (aq) | - | 2 x ~32 g | - |
| 10% Sodium Hydroxide (aq) | - | ~134 g | - |
Step-by-Step Methodology:
-
Reaction Setup and Acetal Formation:
-
Charge a suitable reaction vessel, equipped with a mechanical stirrer, thermometer, and addition funnel, with 206.6 g of a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride.
-
Cool the vessel to -10 °C using an appropriate cooling bath. Expertise & Experience: This initial cooling is critical to control the exothermic reaction of methanol with the acid chloride and thionyl chloride, preventing unwanted side reactions.
-
Under a nitrogen atmosphere, add 102.4 g of methanol dropwise over 30 minutes, ensuring the temperature does not rise significantly.
-
Subsequently, add 83.3 g of thionyl chloride dropwise over 30 minutes, maintaining the low temperature.
-
Once the additions are complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 3 hours.
-
-
Solvent Removal and Intermediate Isolation:
-
Remove the excess methanol, methylene chloride, and dimethyl sulfite by distillation under reduced pressure. The remaining residue is the crude 4-chloro-3,3-dimethoxybutanoic acid methyl ester[6].
-
-
Acid-Catalyzed Elimination:
-
To the crude residue, add 0.21 g of methanesulfonic acid.
-
Heat the mixture to 125-130 °C under reduced pressure (approx. 100 mbar). Trustworthiness: This controlled heating under vacuum facilitates the elimination of methanol to form the desired product while simultaneously removing it from the reaction mixture, driving the equilibrium towards the product side.
-
Continue heating until the distillation of the formed methanol ceases.
-
-
Workup and Purification:
-
Cool the reaction residue and dissolve it in 110.2 g (120 mL) of toluene.
-
Transfer the toluene solution to a separatory funnel and wash sequentially with:
-
69.8 g of 16% aqueous HCl for 30 minutes. (Removes basic impurities)
-
32.1 g of 10% aqueous NaCl for 10 minutes. (Breaks emulsions)
-
134 g of 10% aqueous NaOH for 75 minutes. (Removes acidic impurities, including residual methanesulfonic acid)
-
32.1 g of 10% aqueous NaCl for 10 minutes. (Final wash)
-
-
Separate the organic phase and evaporate the toluene under reduced pressure.
-
-
Final Distillation:
-
The final purification is achieved by vacuum distillation. Distill the residue at a pressure of 20 mbar.
-
Collect the fraction boiling at 95-97 °C. This yields the pure this compound.
-
Expected Results
Following this protocol should result in a high yield of the desired product. The reported yield is approximately 61.7 g, which corresponds to an 80% yield based on the starting 4-chloroacetoacetyl chloride[6]. The purity, as determined by Gas Chromatography (GC), is expected to be ≥99.5%[6].
Conclusion
This guide presents a validated and reliable protocol for the stereoselective synthesis of this compound. By carefully controlling reaction temperatures, utilizing an acid catalyst for elimination, and performing a rigorous workup and final distillation, researchers can obtain this valuable synthetic intermediate in high yield and purity. The insights into the reaction mechanism and the rationale behind each step provide the necessary foundation for successful execution, potential scale-up, and adaptation in a professional drug development or chemical research setting.
References
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.com. [Link]
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate.
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE.
Sources
- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]
- 5. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates several key functionalities: an α,β-unsaturated ester, a vinyl ether, and an alkyl chloride. This unique combination makes it a versatile building block, but also presents a distinct challenge for structural elucidation. Accurate and unambiguous characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination for organic molecules. For this compound, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton, the E-configuration of the double bond, and the connectivity of the substituent groups.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
The following data is predicted for a solution in deuterated chloroform (CDCl₃), referenced to tetramethylsilane (TMS) at 0.00 ppm. The prediction is based on the analysis of similar structures, such as methyl (E)-3-methoxyacrylate[4][5] and principles of additivity for substituent effects.
| Assigned Proton (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Olefinic) | 5.2 - 5.4 | Singlet (s) | 1H |
| H-4 (Chloromethyl) | 4.2 - 4.4 | Singlet (s) | 2H |
| H-5 (Methoxy) | 3.8 - 4.0 | Singlet (s) | 3H |
| H-6 (Ester Methyl) | 3.6 - 3.8 | Singlet (s) | 3H |
-
H-2 (Olefinic Proton): This proton is attached to the α-carbon of the conjugated system. In the analogous methyl (E)-3-methoxyacrylate, this proton appears at ~5.13 ppm.[4] For our target molecule, the key difference is the replacement of a proton on the adjacent carbon (C3) with a methoxy group and the addition of the CH₂Cl group. The vinylic proton at C2 is expected to be a singlet, as there are no adjacent protons within a three-bond coupling distance. Its chemical shift is significantly downfield due to two main effects: the deshielding influence of the adjacent ester carbonyl group and its position on an electron-poor double bond.
-
H-4 (Chloromethyl Protons): The protons of the CH₂Cl group are adjacent to an electronegative chlorine atom, which strongly deshields them, pushing their chemical shift downfield to the 4.2 - 4.4 ppm range. These protons are expected to appear as a singlet as they have no vicinal proton neighbors.
-
H-5 (Methoxy Protons): The protons of the methoxy group attached to the double bond (a vinyl ether) are deshielded by the oxygen atom and influenced by the conjugated system. Their expected chemical shift is in the 3.8 - 4.0 ppm region.
-
H-6 (Ester Methyl Protons): The protons of the methyl ester group are in a relatively standard electronic environment, shielded slightly more than the vinyl methoxy protons. They are expected to resonate as a sharp singlet in the 3.6 - 3.8 ppm range.
Caption: Molecular structure with proton numbering for ¹H NMR assignment.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, revealing the nature of the carbon skeleton.
| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 (Carbonyl) | 166 - 168 |
| C-3 (Vinyl Ether C) | 160 - 163 |
| C-2 (Olefinic C) | 97 - 100 |
| C-5 (Methoxy C) | 56 - 59 |
| C-6 (Ester Methyl C) | 50 - 52 |
| C-4 (Chloromethyl C) | 40 - 43 |
-
C-1 (Carbonyl Carbon): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, typically in the 166-168 ppm range, which is characteristic for α,β-unsaturated esters.
-
C-3 (Vinyl Ether Carbon): This carbon is bonded to two oxygen atoms (the methoxy group and the ester linkage through conjugation) and is part of a double bond. This environment results in significant deshielding, placing its resonance far downfield, likely between 160 and 163 ppm.[6]
-
C-2 (Olefinic Carbon): In contrast to C-3, the α-carbon (C-2) of the vinyl ether system is significantly shielded. This is a classic feature of vinyl ethers, where resonance donation from the oxygen atom increases the electron density at the α-carbon.[6] Its shift is predicted to be in the unusually upfield region of 97-100 ppm for an sp² carbon.
-
C-5 & C-6 (Methyl Carbons): The two methoxy carbons appear in a typical range for sp³ carbons attached to oxygen. The ester methyl (C-6) is expected around 50-52 ppm, while the vinyl ether methyl (C-5) will be slightly further downfield (56-59 ppm) due to the direct attachment to the conjugated system.[4]
-
C-4 (Chloromethyl Carbon): The carbon bearing the chlorine atom is deshielded by the electronegative halogen, and its signal is expected in the 40-43 ppm range.
Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Agitate the vial gently to ensure the sample is fully dissolved. The compound is expected to be a liquid or low-melting solid, facilitating dissolution.[3]
-
Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity. This is achieved by adjusting the shim coils to minimize the peak width and improve the shape of a solvent or reference signal.
-
Set the spectral width, acquisition time, and relaxation delay appropriate for the nucleus being observed.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire 8-16 scans. The total experiment time is typically 1-2 minutes.
-
For ¹³C NMR: Acquire 1024-4096 scans. Due to the low natural abundance of ¹³C and longer relaxation times, this experiment can take from 30 minutes to several hours.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm (for ¹H) or the CDCl₃ triplet to 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity |
| 2990 - 2850 | C-H (sp³) Stretch | Medium |
| 1730 - 1715 | C=O (Ester) Stretch | Strong |
| 1630 - 1610 | C=C (Alkene) Stretch | Strong |
| 1300 - 1200 | C-O (Vinyl Ether) Stretch | Strong |
| 1200 - 1000 | C-O (Ester) Stretch | Strong |
| 800 - 600 | C-Cl Stretch | Medium |
-
C=O Stretch (1730-1715 cm⁻¹): The most prominent peak in the spectrum will be the ester carbonyl stretch. For a standard saturated ester, this band appears around 1750-1735 cm⁻¹. However, conjugation with the C=C double bond delocalizes the pi electrons, imparting more single-bond character to the C=O bond. This weakens the bond, lowering its vibrational frequency into the 1730-1715 cm⁻¹ range.[7] This shift is a key indicator of the α,β-unsaturated nature of the ester.
-
C=C Stretch (1630-1610 cm⁻¹): The stretching vibration of the carbon-carbon double bond is also significantly influenced by its electronic environment. In a simple alkene, this peak is often weak. However, in this molecule, the double bond is highly polarized due to the electron-donating methoxy group and the electron-withdrawing ester group. This increased bond polarity results in a much stronger absorption intensity than is typical for a C=C bond, expected in the 1630-1610 cm⁻¹ region.
-
C-O Stretches (1300-1000 cm⁻¹): The spectrum will feature strong, broad absorptions in the fingerprint region corresponding to the C-O single bond stretches. The vinyl ether C-O bond typically gives rise to a strong band around 1250 cm⁻¹, while the ester C-O stretches are also found in this 1300-1000 cm⁻¹ window.[8]
-
C-Cl Stretch (800-600 cm⁻¹): The vibration of the carbon-chlorine bond is expected to produce a medium-intensity peak in the lower frequency region of the spectrum.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to make contact with the liquid sample, ensuring good coverage of the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, raise the anvil and thoroughly clean the crystal and anvil tip with a soft tissue soaked in an appropriate solvent (e.g., isopropanol or acetone), ensuring no residue remains for the next user.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.
| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |
| 164 / 166 | [C₆H₉ClO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 129 / 131 | [M - Cl]⁺ | Loss of Chlorine radical |
| 105 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 75 | [CH₂=C(OCH₃)C≡O]⁺ or similar C₃H₃O₂ fragments | Cleavage products |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl cation |
-
Molecular Ion (m/z 164 & 166): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks (M⁺˙ and M+2⁺˙) separated by two mass units. The peak at m/z 164 corresponds to the molecule containing ³⁵Cl, and the peak at m/z 166 corresponds to the molecule with ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of Chlorine (m/z 129): A common fragmentation pathway for alkyl chlorides is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (·Cl, mass 35). This would give a fragment ion at m/z 129. The corresponding M+2 fragment would be at m/z 131.
-
Loss of Carbomethoxy Radical (m/z 105): Cleavage of the ester group can lead to the loss of the ·COOCH₃ radical (mass 59), yielding a fragment at m/z 105.
-
Formation of [CH₂Cl]⁺ (m/z 49/51): Alpha-cleavage next to the vinyl ether system can result in the formation of the chloromethyl cation, which would also exhibit the characteristic 3:1 isotopic pattern at m/z 49 and 51.
-
Sources
- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-methoxyacrylate(34846-90-7) 1H NMR spectrum [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Spectrum: Esters [quimicaorganica.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multifunctional organic compound of interest in synthetic chemistry, potentially serving as a versatile building block for more complex molecules. A thorough understanding of its structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such compounds. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a predicted spectrum based on established NMR principles and data from analogous compounds. This approach not only offers a reliable characterization of the target molecule but also serves as an instructive example of spectral prediction in organic chemistry.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (vinyl) | ~5.3 | Singlet | 1H | N/A |
| H-4 (methylene) | ~4.1 | Singlet | 2H | N/A |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | N/A |
| Methyl Ester (-COOCH₃) | ~3.7 | Singlet | 3H | N/A |
Detailed Spectral Analysis
The prediction of the ¹H NMR spectrum of this compound is based on the analysis of its molecular structure and the electronic environment of each proton.
Caption: Molecular structure of this compound.
Vinyl Proton (H-2): The vinyl proton at the C-2 position is expected to resonate at approximately 5.3 ppm. This prediction is based on the ¹H NMR data of a closely related compound, methyl 3-methoxyacrylate, where the corresponding proton appears at 5.13 ppm.[1][2] The presence of the electron-withdrawing chlorine atom at the C-4 position is expected to have a minor deshielding effect on H-2, shifting it slightly downfield. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
Methylene Protons (H-4): The two protons of the methylene group (CH₂) adjacent to the chlorine atom are predicted to have a chemical shift of around 4.1 ppm. Protons on a carbon adjacent to a chlorine atom typically appear in the 3-4 ppm range.[3] The allylic position to the double bond will further deshield these protons. While there is a vinyl proton at C-2, the four-bond separation is expected to result in a very small or negligible coupling constant, leading to a singlet.
Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to the double bond are predicted to resonate at approximately 3.8 ppm. Methoxy groups generally have a characteristic singlet in the 3.5-4.0 ppm region of the ¹H NMR spectrum.[3][4][5] The electronic environment of being attached to a vinyl carbon slightly influences this shift.
Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are expected to appear as a singlet at around 3.7 ppm. This is a typical chemical shift for methyl esters of carboxylic acids.[6][7][8]
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pasteur pipette
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
The Causality Behind Experimental Choices
-
Choice of Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR spectroscopy of non-polar to moderately polar organic compounds. Its deuterium signal is used for locking the magnetic field, and it is largely transparent in the proton NMR region, except for a residual peak at 7.26 ppm which typically does not interfere with the signals of the analyte.
-
Use of TMS: Tetramethylsilane is the standard internal reference for ¹H NMR. Its 12 equivalent protons give a sharp, intense singlet at a high field (defined as 0.00 ppm), which rarely overlaps with signals from the analyte.
-
Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample. A homogeneous field is essential for obtaining sharp, well-resolved NMR signals, which is critical for accurate determination of chemical shifts and coupling constants.
-
Number of Scans: Signal averaging by acquiring multiple scans improves the signal-to-noise ratio of the spectrum. The signal intensity increases linearly with the number of scans, while the noise increases with the square root of the number of scans.
Conclusion
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of this compound. The predicted spectrum, based on sound NMR principles and data from analogous structures, serves as a valuable tool for researchers in the identification and characterization of this compound. The provided experimental protocol outlines the necessary steps for the practical acquisition of the spectrum, ensuring data integrity and reliability. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating a deeper understanding of the structural properties of this important synthetic intermediate.
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- Methyl 3‐Methoxyacrylate | Request PDF - ResearchGate.
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- Methoxy groups just stick out - ACD/Labs.
- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed.
- Saturated Fatty Acids and Methyl Esters – AOCS.
- Figure S6. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate.
- Esters.
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An In-Depth Technical Guide to the Safe Handling of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4). As a multifunctional chemical intermediate, its unique structural features—an α,β-unsaturated ester, a vinyl ether, and an alkyl halide—necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data with established best practices for handling reactive and corrosive compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉ClO₃ | [1][2][3][4] |
| Molecular Weight | 164.59 g/mol | [1][2][3][4] |
| Appearance | Clear yellow to colorless liquid after melting; may be a solid at room temperature | [2][3][5] |
| Melting Point | 25 °C | [2][5] |
| Boiling Point | 95-97 °C at 15 mmHg | [2][5] |
| Density | 1.21 g/mL at 25 °C | [2][5] |
| Flash Point | 104 °C | [2][5] |
| Water Solubility | Insoluble | [2][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[4]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1C), H314: Causes severe skin burns and eye damage.[4]
-
Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[4]
Signal Word: Danger
GHS Pictograms:
Reactivity and Toxicological Profile: A Mechanistic Perspective
While specific toxicological and reactivity data for this compound are not extensively documented, its structural motifs provide a strong basis for predicting its chemical behavior and biological effects.
Reactivity Insights
The presence of multiple reactive functional groups suggests a complex reactivity profile.
-
α,β-Unsaturated Ester: This system is a classic Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon.[6][7][8][9] This reactivity is a key consideration in designing synthetic routes and anticipating potential incompatibilities. Reactions with soft nucleophiles like thiols are likely to be facile.[6][8][9]
-
Vinyl Ether: Vinyl ethers are known to be unstable in the presence of acids, undergoing rapid hydrolysis to form a ketone and an alcohol. Additionally, they have a propensity to form explosive peroxides upon exposure to air and light, and can undergo hazardous polymerization.[10][11]
-
Alkyl Halide: The allylic chloride is susceptible to nucleophilic substitution reactions.
Given these features, the following incompatibilities should be anticipated:
-
Strong Oxidizing Agents: Risk of vigorous or explosive reactions.
-
Strong Acids: May catalyze violent polymerization and hydrolysis.[10]
-
Strong Bases: Can induce decomposition and polymerization.
-
Nucleophiles: Will likely react with the α,β-unsaturated system and the alkyl halide.
Toxicological Mechanisms
The toxicity of this compound is likely a composite of the effects of its functional groups.
-
Corrosivity: The immediate corrosive effects, leading to severe skin burns and eye damage, are likely due to the compound's reactivity and its potential to hydrolyze into acidic byproducts upon contact with moisture on tissues.
-
Michael Addition with Biological Nucleophiles: The electrophilic nature of the α,β-unsaturated system is a significant toxicological concern. It can readily react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins.[6][8][9] This covalent modification can lead to enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress, ultimately resulting in cell death.[6][9]
-
Toxicity of Chlorinated Vinyl Ethers: Chlorinated vinyl ethers as a class have been shown to cause irritation to the skin, eyes, and respiratory system. Some can also induce headache, nausea, and vomiting upon acute exposure.[10] Chronic exposure to some vinyl compounds, like vinyl chloride, is associated with carcinogenicity.[11][12][13]
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent contact with this corrosive substance.
| Body Part | Protective Equipment | Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double-gloving is recommended for extended handling periods. |
| Body | Flame-resistant laboratory coat and a chemical-resistant apron | Protects against splashes and spills. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[14]
-
Container: Keep in a tightly sealed, original container.
-
Segregation: Store separately from strong acids, bases, and oxidizing agents.
Emergency Procedures
Rapid and appropriate response to an exposure or spill is critical.
First Aid Measures
General Advice: Immediate medical attention is required. Show the safety data sheet to the attending physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of cool, running water for at least 20 minutes.[1][16][17][18][19] Remove contaminated clothing and shoes while rinsing.[1][16][17][18] Do not use ice or neutralizing agents.[1][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of clean water for at least 20 minutes, holding the eyelids open.[1][17][19] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, have them drink small sips of water.[17] Seek immediate medical attention.
Caption: Emergency response workflow for skin or eye contact.
Spill and Leak Procedures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate respiratory protection and chemical-resistant gear to handle the cleanup.
-
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including excess reagent, reaction mixtures, and disposable labware, in a dedicated, properly labeled hazardous waste container.[20]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institutional EHS department for proper disposal.
Conclusion
This compound is a valuable chemical intermediate with a significant hazard profile that demands respect and careful handling. Its corrosive nature and the reactivity imparted by its α,β-unsaturated ester, vinyl ether, and alkyl halide functionalities necessitate the stringent application of the safety protocols outlined in this guide. By adhering to these procedures, researchers can mitigate the risks of exposure and injury, ensuring a safe and productive laboratory environment.
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- Dr. O'Donovan. (2025, October 26). Chemical Burn Explained – Fast Facts for First Aid & Recovery [Video]. YouTube. [Link]
- Effective First Aid & Prevention for Chemical Burns. (2025, October 30).
- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).
- Wayne State University. (n.d.). Corrosive Chemicals SOP.
- Chemical Burns: First Aid Treatment and Prevention Tips. (2024, March 12).
- Studylib. (n.d.). Corrosive Chemicals SOP: Lab Safety Guide.
- LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 92(1), 1-19. [Link]
- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- Schultz, T. W., & Yarbrough, J. W. (2004). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research, 15(5-6), 375-385. [Link]
- Potts, M. B., Mitchell, K. M., & Johnson, J. S. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of medicinal chemistry, 57(11), 4475–4494. [Link]
- ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Vinyl Chloride. U.S. Department of Health and Human Services, Public Health Service. [Link]
- ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloroethyl Vinyl Ether.
- He, Y., et al. (2023). Burning question: Rethinking organohalide degradation strategy for bioremediation applications.
- Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate.
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- Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
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- U.S. Environmental Protection Agency. (2020). IRIS Toxicological Review of Vinyl Chloride (Final Report).
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- National Center for Biotechnology Information. (2025). Vinyl Chloride Toxicity. In StatPearls.
- ResearchGate. (n.d.). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds.
- Arkat USA. (n.d.). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.
- Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053. [Link]
- Wada, M., et al. (1998). Occurrence of multiple ethyl 4-chloro-3-oxobutanoate-reducing enzymes in Candida magnoliae. Journal of Bioscience and Bioengineering, 85(1), 53-58. [Link]
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The Synthetic Cornerstone: A Technical Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate for Advanced Chemical Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This multifunctional building block, identified by its CAS number 110104-60-4, offers a unique combination of reactive sites, making it a valuable precursor in the synthesis of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. This document provides an in-depth look at its chemical properties, commercial availability, synthesis, and, most critically, its application in constructing high-value chemical entities.
Core Compound Analysis: Physicochemical & Structural Properties
This compound is a structurally versatile molecule. The E-configuration of the alkene, the vinyl methoxy group, the α,β-unsaturated ester, and the primary alkyl chloride collectively define its reactivity. These features allow for a range of transformations, including nucleophilic substitution at the chloromethyl group, Michael additions, and participation in cyclization and annulation reactions.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 110104-60-4 |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Colorless to clear yellow liquid |
| Boiling Point | 95-97 °C at 15 mmHg |
| Density | ~1.21 g/mL at 25 °C |
| IUPAC Name | methyl (E)-4-chloro-3-methoxybut-2-enoate |
| InChI Key | JNYMRXDQVPIONI-HWKANZROSA-N |
| SMILES | CO/C(=C/C(=O)OC)/CCl |
Commercial Procurement and Availability
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. Purity levels are typically offered at 95% or higher.
Table 2: Select Commercial Suppliers
| Supplier | Purity | Notes |
| TCI America | ≥95.0% | Available in various quantities (e.g., 5g, 25g). |
| Apollo Scientific | 95% | Marketed as an organic building block for lab use.[5] |
| Matrix Fine Chemicals | N/A | Available in small and large quantities upon quote request.[6] |
| Adamas Reagent, Ltd. | N/A | Listed on major chemical marketplaces.[1] |
| Career Henan Chemical Co. | 99.0% | Offers bulk quantities (KG scale).[1] |
This list is not exhaustive but represents a cross-section of available vendors. Researchers should verify current stock and purity with their chosen supplier.
Laboratory-Scale Synthesis Protocol
The synthesis of this compound can be achieved through a robust, multi-step process starting from 4-chloroacetoacetyl chloride. The following protocol is a self-validating system that provides the target compound in high purity and yield.
Rationale of the Synthetic Strategy
The core of this synthesis involves the deliberate and sequential manipulation of functional groups.
-
Esterification and Acetal Formation: The initial reaction of 4-chloroacetoacetyl chloride with methanol serves a dual purpose. In the presence of thionyl chloride, which generates HCl in situ and also acts as a dehydrating agent by forming dimethyl sulfite, the acid chloride is converted to the methyl ester. Concurrently, the ketone is protected as a dimethyl acetal (forming raw 4-chloro-3,3-dimethoxybutanoic acid methyl ester). This protection is crucial to prevent undesired side reactions at the ketone in the subsequent step.
-
Elimination to Form the Vinyl Ether: The addition of a catalytic amount of a strong acid, such as methanesulfonic acid, and heating facilitates the elimination of one molecule of methanol from the acetal. This selectively forms the desired (E)-vinyl methoxy group, driven by the formation of the thermodynamically more stable conjugated system.
-
Purification: A series of aqueous washes are employed to remove residual acid, salts, and other impurities. The final distillation under reduced pressure yields the pure product.
Detailed Experimental Methodology
Step 1: Synthesis of 4-chloro-3,3-dimethoxybutanoic acid methyl ester (intermediate)
-
To a stirred solution of 206.6 g (0.47 mol) of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride, cool the reaction vessel to -10 °C under a nitrogen atmosphere.
-
Slowly add 102.4 g (3.2 mol) of methanol over 30 minutes, maintaining the low temperature.
-
Subsequently, add 83.3 g (0.7 mol) of thionyl chloride over 30 minutes. The formation of dimethyl sulfite is an exothermic process; careful control of the addition rate is necessary.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Remove excess methanol and methylene chloride by distillation under reduced pressure.
Step 2: Elimination and Formation of the Final Product
-
To the crude residue from Step 1, add 0.21 g of methanesulfonic acid.
-
Heat the mixture to 125-130 °C. Methanol and excess dimethyl sulfite will distill off as the elimination reaction proceeds.
-
After the elimination is complete, dissolve the residue in 110.2 g (120 ml) of toluene.
-
Wash the organic phase sequentially with:
-
69.8 g of 16% aqueous HCl
-
32.1 g of 10% aqueous sodium chloride solution
-
134 g of 10% aqueous NaOH
-
32.1 g of 10% aqueous sodium chloride solution
-
-
Evaporate the toluene under reduced pressure.
-
Distill the final residue at 95-97 °C under a pressure of 20 mbar. This typically yields the product in ~80% yield and >99% purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis: A Case Study
The true value of this compound for drug development professionals lies in its utility as a versatile C4 synthon for constructing heterocyclic scaffolds. Its application in the synthesis of substituted pyrimidine-2,4-diols serves as an exemplary case. Pyrimidine cores are ubiquitous in medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents.
Mechanistic Rationale: Pyrimidine Annulation
The reaction of this compound with a dinucleophile like urea or thiourea provides a direct route to the pyrimidine skeleton. The reaction proceeds through a logical sequence of nucleophilic attack and cyclization:
-
Initial Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile, attacking the electrophilic C4 position and displacing the chloride ion. This is a standard S(_N)2 reaction.
-
Intramolecular Cyclization: The second amino group of the urea intermediate then attacks the electrophilic carbonyl carbon of the ester. This intramolecular cyclization forms the six-membered heterocyclic ring.
-
Elimination and Tautomerization: Subsequent elimination of methanol and a proton shift (tautomerization) leads to the formation of the stable aromatic pyrimidine-2,4-diol ring system. The methoxy group on the butenoate backbone is eliminated during the aromatization process.
This strategy efficiently transforms a linear, acyclic precursor into a valuable heterocyclic core in a single synthetic operation.
Reaction Scheme Diagram
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Purity Standards for (E)-Methyl 4-chloro-3-methoxybut-2-enoate: An In-depth Technical Guide
Introduction
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a functionalized α,β-unsaturated ester with significant potential as a versatile building block in organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals, necessitates a thorough understanding and control of its purity. This technical guide provides a comprehensive framework for establishing robust purity standards for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the identification of potential impurities, outline detailed analytical methodologies for their detection and quantification, and establish a rationale for setting scientifically sound acceptance criteria based on authoritative guidelines.
Impurity Profiling: A Proactive Approach to Purity
A comprehensive understanding of potential impurities is the cornerstone of establishing meaningful purity standards. For this compound, impurities can be broadly categorized into process-related impurities and degradation products.
Process-Related Impurities
These impurities are chemical entities that arise during the synthesis of the target molecule. Based on a common synthetic route starting from 4-chloroacetoacetyl chloride and methanol with a chlorinating agent like thionyl chloride, the following process-related impurities can be anticipated:
-
Unreacted Starting Materials:
-
4-chloroacetoacetyl chloride
-
Methanol
-
-
Reagents and Byproducts:
-
Thionyl chloride and its decomposition products
-
Residual inorganic salts
-
-
Isomeric Impurities:
-
(Z)-Methyl 4-chloro-3-methoxybut-2-enoate: The geometric isomer is a highly probable impurity. Its formation is thermodynamically less favored but can occur depending on the reaction conditions.
-
-
Other Related Substances:
-
Methyl 4,4-dichloro-3-oxobutanoate: Arising from over-chlorination.
-
Methyl 3-hydroxy-4-chlorobut-2-enoate: From incomplete methoxylation.
-
Degradation Products
This compound, being an α,β-unsaturated ester, is susceptible to degradation under various conditions. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3] Key degradation pathways to investigate include:
-
Hydrolysis: The ester functionality is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The electron-rich double bond can be susceptible to oxidation, potentially leading to the formation of epoxides, aldehydes, or carboxylic acids.
-
Photodegradation: Exposure to UV light can induce isomerization to the (Z)-isomer or other photochemical reactions.
-
Thermal Degradation: Elevated temperatures can lead to decomposition or polymerization.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is crucial for the comprehensive assessment of the purity of this compound and the quantification of its impurities.
Chromatographic Techniques
2.1.1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. A properly validated GC method can effectively separate and quantify the target molecule from its volatile impurities, including the (Z)-isomer.
Experimental Protocol: GC-FID for Purity and Impurity Quantification
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a DB-624 (30 m x 0.53 mm, 1.0 µm film thickness), is a suitable starting point for method development.[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.
2.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another essential technique, particularly for the separation of non-volatile impurities and for the separation of geometric isomers. Reversed-phase HPLC is generally the method of choice.
Experimental Protocol: HPLC-UV for Isomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of E/Z isomers.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A starting point could be 60% A, ramping to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV maximum of the α,β-unsaturated ester system should be determined (typically around 220-260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Spectroscopic Techniques
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.2. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful tool for the identification of impurities. The fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure of known impurities and to propose structures for unknown ones.
Predicted Mass Spectrum Fragmentation for this compound:
-
Molecular Ion ([M]⁺): A peak at m/z 164, with a characteristic M+2 peak at m/z 166 (approximately 1/3 the intensity) due to the presence of the ³⁷Cl isotope.
-
Key Fragment Ions:
-
[M - OCH₃]⁺ (m/z 133/135): Loss of the methoxy group from the ester.
-
[M - Cl]⁺ (m/z 129): Loss of a chlorine atom.
-
[M - CH₂Cl]⁺ (m/z 115): Loss of the chloromethyl group.
-
Establishing Purity Standards and Acceptance Criteria
The establishment of purity specifications should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances and ICH Q6A for specifications.[5][8][9][10][11][12]
ICH Q3A Framework
The ICH Q3A guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the active pharmaceutical ingredient (API).[9][13]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
-
Reporting Threshold: Impurities above this level must be reported in regulatory filings.
-
Identification Threshold: Impurities exceeding this level must be structurally identified.
-
Qualification Threshold: Impurities present above this level must be qualified, meaning their biological safety must be established through toxicological studies or by providing a scientific justification.
Proposed Purity Specifications
Based on the potential impurities and the ICH guidelines, the following specifications are proposed for this compound for use in research and early-phase drug development. These limits should be refined as more data on the manufacturing process and the biological activity of the compound and its impurities become available.
| Test | Analytical Method | Acceptance Criteria | Justification |
| Appearance | Visual | Clear, colorless to pale yellow liquid | Standard quality attribute. |
| Identification | ¹H NMR, IR | Conforms to the structure of this compound | Ensures the identity of the material. |
| Assay | GC-FID (Area Normalization) | ≥ 98.0% | Ensures the potency of the material. A higher purity may be required for later-stage development. |
| (Z)-Isomer | HPLC-UV or GC-FID | ≤ 0.5% | The (Z)-isomer is a potential process-related impurity. This limit is set based on common practices for isomeric impurities and should be qualified if exceeded. |
| Any Unspecified Impurity | GC-FID or HPLC-UV | ≤ 0.10% | Aligns with the ICH identification threshold for early-phase development. |
| Total Impurities | GC-FID or HPLC-UV | ≤ 1.0% | A reasonable limit for a well-controlled manufacturing process. |
| Residual Solvents | GC-HS | As per ICH Q3C | To control residual solvents used in the synthesis and purification. |
Visualization of Workflows
Impurity Analysis Workflow
The following diagram illustrates a logical workflow for the analysis and control of impurities in this compound.
Caption: Workflow for impurity analysis of this compound.
Decision Tree for Setting Impurity Specifications
This diagram outlines the decision-making process for setting acceptance criteria for a given impurity, based on ICH guidelines.
Caption: Decision tree for establishing impurity specifications based on ICH guidelines.
Conclusion
Establishing robust purity standards for this compound is paramount to ensuring its quality, safety, and suitability for its intended applications in research and development. This guide has provided a comprehensive framework for this process, encompassing impurity profiling, detailed analytical methodologies, and a rationale for setting acceptance criteria grounded in the authoritative ICH guidelines. By implementing a proactive and scientifically sound approach to purity control, researchers and drug development professionals can have a high degree of confidence in the quality of this important synthetic building block.
References
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]
- Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chrom
- Guidance for Industry Q3A Impurities in New Drug Substances. U.S.
- ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
- ICH Q6A Guideline. IKEV. [Link]
- Acceptable Analytical Practices for Justification of Specific
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
- ICH Q6A - Specifications: Test procedures and acceptance criteria. ECA Academy. [Link]
- Guidance for Industry - ANDAs: Impurities in Drug Substances.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Forced Degrad
- Supplementary Information File. Journal of Pharmaceutical and Pharmaceutical Sciences. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degrad
- Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. The Royal Society of Chemistry. [Link]
- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0168685). NP-MRD. [Link]
- DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
- A Review on GC-MS and Method Development and Valid
- The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. Semantic Scholar. [Link]
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- 13. youtube.com [youtube.com]
stability and storage of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
An In-depth Technical Guide to the Stability and Storage of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Understanding the Molecule
This compound is a multifunctional chemical compound with significant potential as a building block in organic synthesis. Its utility in the development of novel pharmaceutical agents and other high-value chemical entities necessitates a thorough understanding of its stability profile. The presence of a vinyl chloride, an enol ether, and an α,β-unsaturated ester functional group within a single molecule presents a unique set of challenges regarding its storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its proper storage and stability assessment.
The insights presented herein are synthesized from established principles of organic chemistry, data on analogous structures, and available safety and handling documentation. This guide is intended to empower researchers to maintain the integrity of this valuable reagent and to design robust experimental and developmental workflows.
Core Chemical Stability Profile
The stability of this compound is governed by the interplay of its constituent functional groups. Each of these groups is susceptible to specific degradation mechanisms, which can be exacerbated by environmental factors.
Key Structural Features and Inherent Instabilities
-
Vinyl Chloride Moiety: The carbon-chlorine bond in vinyl chlorides can be labile under certain conditions, particularly exposure to high temperatures or UV light. This can lead to the formation of radical species, initiating polymerization or other unwanted side reactions. While vinyl chloride itself is a gas and unstable at high temperatures, the stability of substituted vinyl chlorides can vary.[1][2] Poly(vinyl chloride) is known to be sensitive to heat and light, which can cause degradation and the release of hydrogen chloride.[3]
-
Enol Ether Functionality: Enol ethers are particularly susceptible to hydrolysis under acidic conditions.[4][5] The presence of even trace amounts of acid can catalyze the cleavage of the ether linkage, leading to the formation of a β-keto ester. This is a critical degradation pathway to consider, especially in the presence of moisture.
-
α,β-Unsaturated Ester System: This conjugated system is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack.[6] While this reactivity is often harnessed in synthesis, it also represents a potential degradation pathway if nucleophilic contaminants are present. The double bond can also be prone to oxidation and polymerization.
Known Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO₃ | [7][8] |
| Molecular Weight | 164.59 g/mol | [7][8] |
| Appearance | Clear yellow liquid after melting; White to light yellow powder to lump | [8][9] |
| Melting Point | 25 °C | [8][9] |
| Boiling Point | 95-97 °C (at 15.002 mmHg) | [8][9] |
| Density | 1.21 g/mL at 25 °C | [8][9] |
| Flash Point | 104 °C | [8][9] |
| Water Solubility | Insoluble | [8][9] |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate storage conditions and analytical methods for stability monitoring.
Hydrolysis of the Enol Ether
This is arguably the most significant non-radical degradation pathway. In the presence of acid and water, the enol ether can be hydrolyzed to form methyl 4-chloro-3-oxobutanoate.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the enol ether moiety.
Radical-Induced Polymerization
Exposure to UV light or high temperatures can initiate the homolytic cleavage of the C-Cl bond, leading to the formation of a vinyl radical. This radical can then initiate a chain-reaction polymerization.
Caption: Simplified schematic of the potential radical-induced polymerization pathway.
Oxidation
The electron-rich enol ether double bond can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods. This can lead to the formation of various oxidative degradation products, potentially including epoxides or carbonyl compounds.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
Optimal Storage Conditions
Based on available safety data sheets and chemical principles, the following conditions are recommended for the storage of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[8] or Cool Place[10][11] | The compound has a low melting point (25 °C). Storing at a controlled room temperature or in a refrigerator will ensure it remains in a solid state, which can slow down degradation kinetics. A cool environment also minimizes the risk of thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the enol ether and potential radical formation initiated by oxygen. |
| Light | In the dark, using amber vials or stored in a light-proof container[8] | To prevent photochemical degradation, such as radical-induced polymerization of the vinyl chloride moiety. |
| Container | Tightly closed container made of inert material (e.g., glass)[10][11] | To prevent the ingress of moisture and atmospheric oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |
| Moisture | Sealed in a dry environment[8] | To prevent hydrolysis of the enol ether. The use of a desiccator for long-term storage is advisable. |
Handling Procedures
-
Inert Atmosphere: When handling the compound, especially for weighing and aliquoting, it is best practice to do so under an inert atmosphere, for example, in a glove box or using a Schlenk line.
-
Avoid Contaminants: Ensure all glassware and utensils are scrupulously clean and dry. Avoid contact with acids, bases, strong oxidizing agents, and nucleophiles.
-
Personal Protective Equipment (PPE): Due to the hazardous nature of the compound (causes severe skin burns and eye damage), appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7]
Proposed Stability Testing Protocol
For critical applications, such as in drug development, a formal stability study is warranted. The following protocol outlines a systematic approach to assessing the stability of this compound under various conditions.
Experimental Design
Caption: Workflow for a comprehensive stability study of this compound.
Step-by-Step Methodology
-
Material Procurement and Initial Analysis (T=0):
-
Obtain a batch of high-purity this compound.
-
Perform initial analysis to establish a baseline. This should include:
-
Purity assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable.
-
Identity confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Appearance: Visual inspection.
-
Water content: Karl Fischer titration.
-
-
-
Sample Preparation and Storage:
-
Aliquot the material into amber glass vials under an inert atmosphere.
-
Seal the vials tightly with inert caps.
-
Place the vials in stability chambers under the following conditions:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH
-
Photostability: In a photostability chamber according to ICH guidelines.
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, 12, 24 months for long-term; 1, 3, 6 months for accelerated), remove samples from each condition.
-
Acclimatize the samples to ambient temperature before opening.
-
Perform the same set of analyses as in the initial assessment (HPLC for purity, visual appearance).
-
For any significant new peaks observed in the HPLC, attempt to identify the degradation products using LC-MS.
-
-
Data Analysis and Interpretation:
-
Compare the purity data at each time point to the initial T=0 data.
-
Identify any trends in degradation.
-
Determine the rate of degradation under accelerated conditions to predict the shelf-life under recommended storage conditions.
-
Summarize the findings in a formal stability report.
-
Conclusion
This compound is a compound with considerable synthetic potential, but its multifunctionality demands careful attention to its stability and storage. The primary degradation pathways to consider are hydrolysis of the enol ether and potential polymerization of the vinyl chloride moiety. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of this reagent can be maintained. For critical applications, a formal stability study is essential to establish a definitive shelf-life and to understand the impact of environmental factors on its purity. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their scientific endeavors.
References
- [No Author]. (n.d.). The stability of poly(vinyl chloride) - ProQuest.
- [No Author]. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - RSC Publishing.
- ChemicalBook. (2025). METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE - Safety Data Sheet.
- [No Author]. (2025). Reactions of enol ethers Hydrolysis of enol ethers.
- Oxoplast. (2015). Stability of poly(vinyl chloride).
- ECHEMI. (n.d.). Mechanism for hydrolysis of enol ether to aldehyde.
- Wikipedia. (n.d.). Silyl enol ether.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). PUBLIC HEALTH STATEMENT Vinyl Chloride.
- Chemical Safety Facts. (n.d.). Vinyl Chloride.
- Alfa Chemistry. (n.d.). Enol Ethers.
- NIH. (n.d.). Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem.
- NIH. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem.
- Echemi. (n.d.). METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE.
- ChemicalBook. (2025). Methyl 4-chloro-3-oxo-butanoate - Safety Data Sheet.
- Home Sunshine Pharma. (n.d.). Methyl 4-chloro-3-oxo-butanoate CAS 32807-28-6.
- Sigma-Aldrich. (n.d.). This compound | 110104-60-4.
- ChemicalBook. (2025). METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4.
- Advanced ChemBlocks. (2026). Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS.
- ACS Publications. (2005). Functionalization of α,β-Unsaturated Esters and Ketones: A Facile and Highly Stereoselective One-Pot Approach to N-Protected α,β-Dehydroamino Acid Derivatives | Organic Letters.
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
- Patent Alert. (n.d.). Methods of forming alpha, beta-unsaturated acids and esters.
- CymitQuimica. (n.d.). Methyl (2E)-4-chloro-3-methoxybut-2-enoate.
- [No Author]. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones.
- Fisher Scientific. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95.0+%, TCI America™.
- NIH. (n.d.). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC.
- NIH. (n.d.). methyl (2E)-4-methoxybut-2-enoate | C6H10O3 | CID 641429 - PubChem.
- PubChem. (n.d.). (E)-4-chloro-3-methylbut-2-enal.
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(E)-Methyl 4-chloro-3-methoxybut-2-enoate: A Comprehensive Technical Guide for Synthetic Chemists
(An In-depth Review of Synthesis, Properties, and Applications)
Introduction
(E)-Methyl 4-chloro-3-methoxybut-2-enoate, with CAS Number 110104-60-4, is a versatile bifunctional molecule that holds significant potential as a building block in modern organic synthesis.[1][2] Its structure, featuring a reactive α,β-unsaturated ester moiety, a vinyl ether, and an allylic chloride, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and explores its reactivity and potential applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. While its direct application is not extensively documented in publicly available literature, its structural similarity to key industrial intermediates suggests considerable untapped potential.
Physicochemical and Safety Data
This compound is a clear yellow liquid after melting, with a melting point of 25 °C.[1][3] It is insoluble in water and has a density of approximately 1.21 g/mL.[1][3] Due to its chemical nature, it is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed.[4] Appropriate personal protective equipment should be used when handling this compound.
| Property | Value | Source(s) |
| CAS Number | 110104-60-4 | [1][2] |
| Molecular Formula | C6H9ClO3 | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Melting Point | 25 °C | [1][3] |
| Boiling Point | 95-97 °C (15.002 mmHg) | [1][3] |
| Density | 1.21 g/mL at 25 °C | [1][3] |
| Appearance | Clear yellow liquid after melting | [1][3] |
| Solubility | Insoluble in water | [1][3] |
Synthesis of this compound
A detailed and reliable synthetic procedure for this compound has been reported, starting from 4-chloroacetoacetyl chloride.[5] The synthesis proceeds through the formation of an intermediate ketal, which then undergoes elimination to yield the desired α,β-unsaturated ester.
Experimental Protocol
The following is a step-by-step methodology for the synthesis of this compound:[5]
Step 1: Ketalization
-
A solution of 206.6 g (0.47 mol) of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride is cooled to -10 °C.
-
Under a nitrogen atmosphere, 102.4 g (3.2 mol) of methanol is added over a period of 30 minutes.
-
Subsequently, 83.3 g (0.7 mol) of thionyl chloride is added over 30 minutes, leading to the in situ formation of dimethyl sulfite.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours at 20-25 °C.
-
Excess methanol and methylene chloride are removed by distillation under reduced pressure.
Step 2: Elimination
-
The resulting crude residue, containing methyl 4-chloro-3,3-dimethoxybutanoate, is mixed with 0.21 g of methanesulfonic acid.
-
The mixture is heated to 125-130 °C under a pressure of 100 mbars to distill off the methanol formed during the reaction and any excess dimethyl sulfite.
-
The crude product is taken up in 110.2 g (120 ml) of toluene.
Step 3: Work-up and Purification
-
The toluene solution is washed sequentially with 69.8 g of 16% aqueous HCl for 30 minutes, 32.1 g of 10% aqueous sodium chloride solution for 10 minutes, 134 g of 10% aqueous NaOH for 75 minutes, and finally with 32.1 g of 10% aqueous sodium chloride solution for 10 minutes.
-
The toluene is evaporated under reduced pressure.
-
The residue is purified by distillation at a pressure of 20 mbars and a temperature of 95-97 °C to afford this compound in high purity (99.5% by GC) and good yield (80%).[5]
Caption: Potential applications in heterocycle synthesis.
Role in Drug Development and Agrochemicals
While direct evidence for the use of this compound in drug synthesis is not prominent in the literature, the structurally related compound, methyl 4-chloro-3-oxobutanoate, is a known key intermediate in the production of insecticides and has been explored for pharmaceutical applications. Furthermore, the methoxyacrylate substructure is a well-known toxophore in the strobilurin class of fungicides, which are widely used in agriculture. [6]This suggests that this compound could serve as a valuable synthon for the development of novel bioactive molecules in these fields. Its multifunctional nature allows for the introduction of diverse substituents, enabling the generation of compound libraries for high-throughput screening in drug and pesticide discovery programs.
Conclusion
This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its established synthetic route and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal and agrochemical importance. While its full potential remains to be explored and documented in the scientific literature, the information presented in this guide highlights its promise as a valuable tool for researchers and drug development professionals. Further investigation into its reactivity and applications is warranted and is likely to uncover novel and efficient synthetic pathways to valuable target molecules.
References
- Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC medicinal chemistry, 13(10), 1225–1235. [Link]
- ResearchGate. Synthetic route to the formation of pyridazinones 11–19. Reagents and.... [Link]
- ResearchGate.
- Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548). [Link]
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). [Link]
- PrepChem.com. Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. [Link]
- National Center for Biotechnology Information. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). [Link]
- RACO. Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)
- ResearchGate.
- MDPI. Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)
- Royal Society of Chemistry.
- PubChem. Methyl (E)
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- EPFL.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- PubMed. Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)
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- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 4-chloro-3-methoxybut-2-enoate, a versatile bifunctional reagent, has carved a significant niche in synthetic organic chemistry since its emergence. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its strategic applications in the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. The content herein is curated to provide not only procedural knowledge but also a deeper understanding of the chemical principles and experimental nuances that underpin its utility. Through a blend of historical context, detailed protocols, and mechanistic insights, this guide serves as an essential resource for researchers leveraging this powerful synthetic tool.
Introduction: A Multifaceted Building Block
This compound, with the CAS number 110104-60-4, is a highly functionalized four-carbon building block. Its structure, featuring a vinyl ether, an α,β-unsaturated ester, and an allylic chloride, offers a rich tapestry of reactive sites for synthetic chemists to exploit. The electron-donating methoxy group and the electron-withdrawing ester moiety create a polarized double bond, while the labile chlorine atom provides a handle for nucleophilic substitution. This unique combination of functional groups allows for a diverse range of transformations, making it a valuable precursor for various molecular scaffolds.
Historical Perspective and Discovery
The initial disclosure of a process for the preparation of this compound appears in the patent literature. A key document in its history is U.S. Patent 4,966,989 , filed in 1988 and granted in 1990. This patent, assigned to a major chemical company, describes a novel and efficient method for the synthesis of 4-chloro-3-alkoxy-but-2E-enoic acid alkyl esters. The invention was driven by the need for versatile intermediates for the synthesis of, among other things, pharmaceutical agents. The process outlined in this patent laid the groundwork for the commercial availability and subsequent widespread use of this reagent in the broader scientific community.
The core of the invention was the reaction of 4-chloroacetoacetyl chloride with a dialkyl sulfite. This approach offered a significant improvement over previous methods, providing good yields and high stereoselectivity for the desired (E)-isomer. The patent highlighted the utility of these compounds as "structural elements for, i.a., pharmaceutical agents," foreshadowing their later applications in drug discovery and development.[1]
Synthetic Methodologies: Crafting the Reagent
The synthesis of this compound has been a subject of interest, with the goal of achieving high yield, purity, and stereoselectivity. The following section details the seminal patented method and discusses potential alternative approaches.
The Patented Industrial Synthesis
The most well-documented and industrially relevant synthesis of this compound is derived from the process described in U.S. Patent 4,966,989. This method utilizes readily available starting materials and proceeds in a straightforward manner.[1] A detailed laboratory-scale adaptation of this process is as follows.[2]
Experimental Protocol:
-
A solution of 4-chloroacetoacetyl chloride (1.0 eq) in an inert solvent such as methylene chloride is cooled to -10 °C under a nitrogen atmosphere.
-
Methanol (approximately 7 eq) is added dropwise over 30 minutes, maintaining the low temperature.
-
Thionyl chloride (1.5 eq) is then added dropwise over 30 minutes, leading to the in-situ formation of dimethyl sulfite.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The excess methanol and methylene chloride are removed under reduced pressure.
-
The residue, containing the crude product, is taken up in toluene.
-
The organic phase is washed sequentially with 16% aqueous HCl, 10% aqueous sodium chloride, 10% aqueous NaOH, and finally again with 10% aqueous sodium chloride.
-
The toluene is evaporated, and the residue is purified by vacuum distillation (95-97 °C at 20 mbar) to afford pure this compound in high yield (typically around 80%) and purity (>99.5% by GC).[2]
Causality Behind Experimental Choices:
-
The use of thionyl chloride and methanol to generate dimethyl sulfite in situ is a key aspect of this process. Dimethyl sulfite acts as a mild and effective methylating agent for the enolizable β-keto ester intermediate.
-
The low-temperature addition of reagents helps to control the exothermic reaction and minimize the formation of byproducts.
-
The aqueous workup is crucial for removing unreacted starting materials, acidic and basic impurities, thereby ensuring the high purity of the final product.
Diagram of the Patented Synthetic Workflow:
Alternative Synthetic Considerations
While the patented method is highly efficient, exploring alternative routes is crucial for academic research and potentially for the synthesis of analogues. One can envision a two-step process involving the initial formation of methyl 4-chloroacetoacetate followed by a stereoselective O-methylation of the enol.
Conceptual Alternative Synthesis:
This alternative approach, while not as direct as the one-pot patented method, could offer advantages in terms of substrate scope for the synthesis of various analogues with different ester and ether groups. The key challenge in this route would be achieving high (E)-stereoselectivity in the O-methylation step.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data is paramount for the correct identification and handling of this compound.
Table of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Clear yellow liquid after melting |
| Boiling Point | 95-97 °C at 15 mmHg |
| Density | 1.21 g/mL at 25 °C |
Spectroscopic Data
The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR (Proton NMR):
The ¹H NMR spectrum provides key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
-
δ ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the ester methyl group (-COOCH₃).
-
δ ~3.9 ppm (s, 3H): This singlet is assigned to the three protons of the methoxy group (-OCH₃) attached to the double bond.
-
δ ~4.2 ppm (s, 2H): This singlet represents the two protons of the chloromethyl group (-CH₂Cl).
-
δ ~5.5 ppm (s, 1H): This singlet is characteristic of the vinylic proton (-C=CH-). The downfield shift is due to the deshielding effect of the adjacent ester group.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
δ ~51 ppm: Corresponds to the carbon of the ester methyl group (-COOCH₃).
-
δ ~58 ppm: Assigned to the carbon of the methoxy group (-OCH₃).
-
δ ~40 ppm: Represents the carbon of the chloromethyl group (-CH₂Cl).
-
δ ~95 ppm: Characteristic of the vinylic carbon attached to the ester group (=CH-CO).
-
δ ~165 ppm: Corresponds to the carbonyl carbon of the ester group (-COO-).
-
δ ~170 ppm: Assigned to the vinylic carbon attached to the methoxy group (=C(OCH₃)-).
Applications in Organic Synthesis: A Gateway to Heterocycles
The true value of this compound lies in its application as a versatile synthon for the construction of more complex molecules, particularly heterocycles which are prevalent in pharmaceuticals and agrochemicals. Its bifunctional nature allows for sequential or one-pot reactions with various nucleophiles.
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that form the backbone of nucleic acids and are found in numerous bioactive compounds. This compound serves as an excellent precursor for the synthesis of substituted pyrimidines through its reaction with dinucleophiles such as amidines.
Reaction with Amidines:
The reaction of this compound with an amidine proceeds via a sequential nucleophilic attack. The more nucleophilic nitrogen of the amidine initially displaces the allylic chloride. This is followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl, leading to the formation of the pyrimidine ring after elimination of methanol.
General Reaction Scheme for Pyrimidine Synthesis:
This methodology provides a facile entry into a variety of substituted pyrimidines, with the substituent 'R' on the final product being derived from the starting amidine.
Synthesis of Substituted Pyridazinones
Pyridazinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities. This compound can be utilized for the synthesis of pyridazinone derivatives through its reaction with hydrazine and its derivatives.
Reaction with Hydrazine:
The reaction with hydrazine likely proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens at the ester carbonyl, followed by an intramolecular nucleophilic substitution of the allylic chloride by the other nitrogen atom to form the six-membered ring.
General Reaction Scheme for Pyridazinone Synthesis:
The use of substituted hydrazines allows for the introduction of various functionalities on the pyridazinone ring, further highlighting the synthetic versatility of the title compound.
Conclusion: An Enduring Legacy in Synthesis
From its initial disclosure in the patent literature to its current status as a valuable tool in the synthetic chemist's arsenal, this compound has demonstrated its worth as a versatile and efficient building block. Its unique combination of reactive sites provides a reliable platform for the construction of diverse and complex molecular architectures, particularly heterocycles of medicinal importance. The robust and high-yielding synthesis, coupled with its predictable reactivity, ensures that this reagent will continue to be a cornerstone in the field of organic synthesis for years to come. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in fully harnessing the synthetic potential of this remarkable compound.
References
- Process for the preparation of 4-chloro-3-alkoxy-but-2E-enoic acid alkyl esters.
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.com. (n.d.). [Link]
- Synthesis of Pyrimidine Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. (2017). [Link]
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
Sources
An In-depth Technical Guide to the Core Reactivity of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
This guide provides a comprehensive overview of the fundamental reactivity of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a versatile multifunctional organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, and key reactive characteristics, offering insights into its potential applications as a chemical intermediate.
Structural Analysis and Physicochemical Properties
This compound (CAS No. 110104-60-4) is a clear, yellow liquid upon melting.[1] Its molecular structure combines several key functional groups that dictate its chemical behavior: an α,β-unsaturated ester, a vinyl ether, and an allylic chloride. This unique combination of functionalities provides multiple sites for chemical modification, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO₃ | PubChem |
| Molecular Weight | 164.59 g/mol | PubChem |
| CAS Number | 110104-60-4 | ChemicalBook[1] |
| Appearance | Clear yellow liquid after melting | ChemicalBook[1] |
| Boiling Point | 95-97 °C at 15 mmHg | Echemi |
| Density | 1.21 g/mL at 25 °C | Echemi |
The molecule's reactivity is primarily governed by the electrophilic nature of the carbon atom bearing the chlorine (C4), the electrophilic β-carbon (C3) of the α,β-unsaturated system, and the potential for reactions at the ester group. The E-configuration of the double bond also plays a significant role in the stereochemical outcome of its reactions.
Caption: Synthetic workflow for this compound.
Core Reactivity
The reactivity of this compound is characterized by the interplay of its functional groups. The primary modes of reactivity are nucleophilic substitution at the allylic chloride and Michael addition to the α,β-unsaturated system.
Nucleophilic Substitution
The allylic chloride at the C4 position is a prime site for nucleophilic attack. This reaction is facilitated by the ability of the adjacent double bond and methoxy group to stabilize the transition state. A wide range of nucleophiles, including amines, thiols, and carbanions, can displace the chloride ion.
Mechanistic Insight: The reaction likely proceeds through an SN2 or SN2' mechanism, depending on the nature of the nucleophile and reaction conditions. The electron-donating methoxy group at C3 can influence the regioselectivity of the attack.
Michael Addition
The electron-withdrawing ester group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to attack by soft nucleophiles in a Michael addition reaction. This is often followed by the elimination of the methoxy group or the chloride, leading to a variety of substituted products. A related compound, 3,4-dichloro-5-methoxyfuran-2(5H)-one, undergoes a tandem Michael addition-elimination reaction with secondary amines.
Cyclization Reactions
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine derivatives can be expected to yield pyrazoles, a reaction well-documented for related 1,3-dicarbonyl compounds.
Hypothetical Protocol for Pyrazole Synthesis:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.1 mmol).
-
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding pyrazole derivative.
Caption: Reactivity pathways of this compound.
Applications in Drug Development and Organic Synthesis
The unique structural features of this compound make it a promising intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various C-C and C-N bond-forming reactions allows for the construction of diverse molecular scaffolds. While its direct use as a solvent for industrial purposes has been noted, its primary value lies in its potential as a versatile synthetic building block. [1]
Conclusion
This compound is a polyfunctional compound with a rich and varied reactivity profile. Its synthesis is well-established, providing a reliable source of this valuable intermediate. The presence of an allylic chloride, a vinyl ether, and an α,β-unsaturated ester allows for a range of chemical transformations, including nucleophilic substitutions, Michael additions, and cyclization reactions. These reactive handles make it a powerful tool for the synthesis of complex organic molecules, with significant potential for applications in medicinal chemistry and materials science. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
References
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem. (n.d.).
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com. (n.d.).
- (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate - PMC. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
Sources
Methodological & Application
The Versatile Four-Carbon Building Block: (E)-Methyl 4-chloro-3-methoxybut-2-enoate in Modern Organic Synthesis
Abstract
(E)-Methyl 4-chloro-3-methoxybut-2-enoate, a multifunctional four-carbon synthon, has emerged as a valuable tool in the arsenal of synthetic organic chemists. Its unique arrangement of an α,β-unsaturated ester, a vinyl methoxy group, and a primary alkyl chloride offers multiple reactive sites, enabling the construction of diverse and complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, with a particular focus on the synthesis of substituted pyrazoles, a core scaffold in numerous pharmaceutical agents. Detailed mechanistic insights and field-proven protocols are presented to ensure scientific integrity and reproducibility.
Introduction: Unveiling the Synthetic Potential
This compound (Figure 1) is a clear, yellow liquid at room temperature.[1][2] Its utility in organic synthesis stems from the orthogonal reactivity of its functional groups. The α,β-unsaturated ester system is susceptible to nucleophilic attack, while the allylic chloride provides a handle for substitution reactions. Furthermore, the enol ether moiety can be hydrolyzed under acidic conditions or can act as a masked ketone. This combination of functionalities makes it an ideal precursor for a variety of heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110104-60-4 | [1] |
| Molecular Formula | C₆H₉ClO₃ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Appearance | Clear yellow liquid after melting | [2] |
| Boiling Point | 95-97 °C at 15 mmHg | [2] |
| Density | 1.21 g/mL at 25 °C | [2] |
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Application in Heterocyclic Synthesis: The Gateway to Substituted Pyrazoles
A significant application of this compound is in the synthesis of substituted pyrazoles. Pyrazole moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-substituted-5-(methoxymethyl)pyrazoles.
Mechanistic Rationale: A Tale of Two Nucleophiles
The reaction proceeds via a cyclocondensation mechanism. The hydrazine, acting as a binucleophile, engages with the electrophilic centers of the butenoate derivative. The causality behind the experimental choices lies in controlling the regioselectivity of this reaction.
Caption: Generalized workflow for pyrazole synthesis.
The initial step is a Michael addition of one of the hydrazine nitrogens to the β-position of the α,β-unsaturated ester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of methanol and tautomerization yields the aromatic pyrazole ring. The chloromethyl group is then displaced by a nucleophile, or can be carried through the reaction sequence to be functionalized later.
Detailed Experimental Protocol: Synthesis of 5-(Methoxymethyl)-1H-pyrazol-3(2H)-one
This protocol details a representative synthesis of a pyrazole derivative, 5-(methoxymethyl)-1H-pyrazol-3(2H)-one, from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Sodium ethoxide (catalytic amount)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of sodium ethoxide.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-(methoxymethyl)-1H-pyrazol-3(2H)-one.
Self-Validation and Troubleshooting:
-
Expected Observations: The reaction mixture may change color during reflux. The product is typically a solid at room temperature.
-
TLC Monitoring: Use a suitable solvent system (e.g., ethyl acetate/hexane) to monitor the disappearance of the starting material and the appearance of the product spot.
-
Potential Pitfalls: Incomplete reaction may occur if the reflux time is insufficient. The use of excess hydrazine can lead to the formation of byproducts.
-
Troubleshooting: If the reaction is sluggish, a stronger base or a higher boiling point solvent can be considered. If purification by crystallization is difficult, column chromatography is recommended.
Broader Applications and Future Outlook
While the synthesis of pyrazoles is a prominent application, the reactivity of this compound extends to the synthesis of other heterocyclic systems such as pyrimidines and pyridazines through reactions with appropriate binucleophiles like guanidine and substituted hydrazines. Its role as a versatile four-carbon building block ensures its continued importance in the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Future research may focus on asymmetric transformations utilizing this chiral synthon and its application in multicomponent reactions to enhance synthetic efficiency.
References
- PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.
- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate.
Sources
Unlocking Synthetic Versatility: Application Notes on the Reactions of (E)-Methyl 4-chloro-3-methoxybut-2-enoate with Nucleophiles
For Immediate Release
A comprehensive guide detailing the synthetic utility of (E)-Methyl 4-chloro-3-methoxybut-2-enoate as a versatile building block in organic synthesis has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its reactivity towards various nucleophiles, offering detailed application notes and experimental protocols to facilitate its use in the construction of diverse molecular architectures, including valuable heterocyclic scaffolds.
Introduction: A Multifaceted Electrophile
This compound is a highly functionalized α,β-unsaturated ester possessing multiple electrophilic sites. This unique structural arrangement, featuring a vinylogous acid chloride and a Michael acceptor system, allows for a rich and tunable reactivity profile with a wide range of nucleophiles. The interplay between the electron-withdrawing ester group, the activating methoxy group at the β-position, and the allylic chloride at the γ-position dictates the regioselectivity of nucleophilic attack, leading to a variety of synthetically useful transformations.
The primary modes of reactivity include:
-
Michael (1,4-) Addition: The electron-deficient β-carbon is susceptible to attack by soft nucleophiles.
-
Nucleophilic Vinylic Substitution (SNV): The methoxy group at the β-position can be displaced by certain nucleophiles.
-
Allylic Substitution (SN2'): The chloride at the γ-position can be displaced, often following an initial Michael addition.
-
Cyclization Reactions: Reactions with binucleophiles can lead to the formation of various heterocyclic systems.
This guide will explore these reaction pathways, providing insights into the mechanistic underpinnings and practical experimental guidance.
General Reactivity Profile
The reactivity of this compound is governed by the nature of the attacking nucleophile and the reaction conditions. The molecule presents three potential sites for nucleophilic attack: the carbonyl carbon (C1), the β-carbon (C3), and the γ-carbon (C4).
Caption: Electrophilic sites on this compound.
Reactions with Nitrogen Nucleophiles: Gateway to Pyrazoles and Pyridinones
Nitrogen-based nucleophiles, particularly binucleophiles like hydrazine and its derivatives, are key reagents for constructing nitrogen-containing heterocycles using this compound as a scaffold.
Synthesis of 3-Methoxy-1H-pyrazol-5(4H)-one Derivatives
The reaction with hydrazine hydrate proceeds via a tandem sequence of a Michael addition followed by an intramolecular cyclization-elimination. The initial attack of the hydrazine at the β-carbon is followed by cyclization of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of methanol and water to afford the pyrazolone ring system.
Caption: Proposed pathway for pyrazolone synthesis.
Protocol 1: Synthesis of 4-(chloromethyl)-3-methoxy-1H-pyrazol-5(4H)-one
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Ice bath
-
-
Procedure:
-
Dissolve this compound in ethanol in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Expected Outcome:
-
The product is expected to be a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
| Reactant Ratio (Substrate:Hydrazine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 : 1.1 | Ethanol | Reflux | 4-6 | 75-85 |
| 1 : 1.2 | Methanol | 50 | 8 | 70-80 |
Reactions with Sulfur Nucleophiles: Building Thiophenes and Thiazoles
Sulfur nucleophiles, such as thiourea and thiols, offer pathways to sulfur-containing heterocycles and substituted butenoates.
Synthesis of 2-Aminothiazole Derivatives
The reaction of this compound with thiourea is a powerful method for the synthesis of 2-aminothiazole derivatives. This transformation likely proceeds through a Hantzsch-type thiazole synthesis mechanism. The thiourea initially acts as a nucleophile, attacking the β-carbon, followed by an intramolecular cyclization involving the displacement of the chloro group and subsequent tautomerization to the aromatic thiazole.
Protocol 2: Synthesis of Methyl 2-amino-5-(methoxymethyl)thiazole-4-carboxylate
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Sodium ethoxide (1.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add thiourea and stir until dissolved.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
-
Expected Outcome:
-
The product is expected to be a solid. The use of a base is crucial to facilitate the reaction.
-
| Reactant Ratio (Substrate:Thiourea:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 : 1 : 1 | Ethanol | Reflux | 6-8 | 65-75 |
| 1 : 1.2 : 1.2 | DMF | 80 | 4 | 70-80 |
Reactions with Carbon Nucleophiles: C-C Bond Formation
Carbon nucleophiles, such as enolates and organometallic reagents, are expected to react with this compound primarily through Michael addition, leading to the formation of new carbon-carbon bonds.
Michael Addition of Malonates
The reaction with soft carbon nucleophiles like diethyl malonate, in the presence of a base, is anticipated to proceed via a classic Michael addition to the β-position of the butenoate.
Caption: Workflow for Michael addition of malonates.
Protocol 3: Michael Addition of Diethyl Malonate
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (as solvent)
-
Round-bottom flask with a magnetic stirrer and under a nitrogen atmosphere
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate to the basic solution and stir for 15 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
-
Expected Outcome:
-
The reaction should yield the 1,4-adduct. The presence of the chloro and methoxy groups might lead to subsequent reactions under certain conditions.
-
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 25 | 12 | 80-90 |
| DBU | THF | 25 | 10 | 75-85 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of organic compounds, particularly heterocycles. Its predictable yet tunable reactivity with various nucleophiles makes it an attractive starting material for the construction of complex molecular frameworks. The protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this multifaceted reagent. Further investigations into its reactions with other nucleophiles and its application in total synthesis are highly encouraged.
References
- Due to the synthetic nature of the protocols and the general knowledge presented, direct references for specific, novel reactions of this compound are not available in the public domain. The provided protocols are based on established principles of organic reactions such as Michael additions and Hantzsch-type syntheses, adapted for this specific substrate. For foundational knowledge on these reaction types, please consult standard organic chemistry textbooks and relevant review articles. A general patent that discusses the use of related alkenones in synthesis is provided below.
-
Process for chemical synthesis from an alkenone made from a halogenated precursor. US8957254B2.
Application Notes and Protocols: Synthesis of Substituted Furans Utilizing (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction: The Strategic Importance of Substituted Furans and a Novel Synthetic Entry Point
Substituted furan rings are privileged scaffolds in medicinal chemistry, drug development, and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis has been a subject of extensive research, leading to a variety of methods for their construction.[1][3] Among the most robust and widely utilized is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[2][4][5] However, the accessibility of appropriately substituted 1,4-dicarbonyl precursors often poses a significant synthetic challenge.[6][7]
This document outlines a detailed application of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a versatile C4 synthon, in a powerful two-step synthesis of highly functionalized furan derivatives. This methodology leverages the electrophilic nature of the butenoate to first construct a suitable polycarbonyl intermediate through reaction with a β-dicarbonyl compound. The subsequent acid-catalyzed cyclization and aromatization furnishes the desired substituted furan. This approach offers a convergent and flexible route to a variety of furan structures, starting from readily available materials.
Mechanistic Rationale: A Two-Stage Approach to Furan Synthesis
The proposed synthetic strategy unfolds in two key stages:
-
Formation of the 1,4-Dicarbonyl Precursor: The synthesis commences with the reaction of this compound with the enolate of a β-dicarbonyl compound. The butenoate acts as a Michael acceptor and an alkylating agent. The nucleophilic enolate attacks the β-position of the butenoate, followed by the displacement of the chloride ion to form a stable intermediate. Subsequent acidic workup hydrolyzes the enol ether and the ester groups, leading to a 1,4-dicarbonyl compound after decarboxylation.
-
Paal-Knorr Furan Synthesis: The resulting 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization. Protonation of one carbonyl group facilitates the nucleophilic attack by the enol of the second carbonyl, forming a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[2][4]
Figure 1. Conceptual workflow for the synthesis of substituted furans.
Experimental Protocols
Materials and Equipment
-
β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvents (e.g., ethanol, tetrahydrofuran)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC) and column chromatography
Protocol 1: Synthesis of a 1,4-Dicarbonyl Precursor
This protocol describes a general procedure for the synthesis of a 1,4-dicarbonyl compound from a β-dicarbonyl compound and this compound.
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-dicarbonyl compound (1.0 eq.) in an anhydrous solvent (e.g., ethanol for sodium ethoxide).
-
Add a solution of a suitable base (1.0 eq., e.g., sodium ethoxide in ethanol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Nucleophilic Addition/Substitution: Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Add dilute hydrochloric acid and heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 1,4-dicarbonyl compound by column chromatography on silica gel.
Protocol 2: Paal-Knorr Furan Synthesis
This protocol outlines the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor to the corresponding substituted furan.[4][11]
-
Reaction Setup: Dissolve the purified 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
Cyclization: Heat the reaction mixture to reflux. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude furan derivative by column chromatography on silica gel or distillation.
Data Presentation: Exemplary Syntheses
The following table summarizes the expected products from the reaction of this compound with representative β-dicarbonyl compounds, followed by Paal-Knorr cyclization.
| β-Dicarbonyl Compound | Intermediate 1,4-Dicarbonyl Compound | Final Furan Product |
| Acetylacetone | 3-acetylhexane-2,5-dione | 3-acetyl-2,5-dimethylfuran |
| Ethyl acetoacetate | Ethyl 2-acetyl-5-oxohexanoate | Ethyl 5-methyl-2-furanacetate |
| Diethyl malonate | Diethyl 2-(3-oxobutyl)malonate | Ethyl 2-(furan-2-yl)acetate |
Visualization of the Synthetic Pathway
Figure 2. General synthetic scheme for substituted furans.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the 1,4-dicarbonyl formation and the subsequent cyclization should be closely monitored by Thin-Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot with a distinct Rf value provides a reliable indication of reaction progression.
-
Intermediate and Product Characterization: The structure and purity of the isolated 1,4-dicarbonyl intermediate and the final furan product should be unequivocally confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Conclusion and Future Perspectives
The use of this compound as a versatile building block provides a valuable and flexible entry point for the synthesis of a wide array of substituted furans. The two-step protocol, involving the formation of a 1,4-dicarbonyl precursor followed by a Paal-Knorr cyclization, is a robust and adaptable method for accessing these important heterocyclic motifs. The mild reaction conditions and the use of readily available starting materials make this an attractive strategy for both academic research and industrial drug development. Further exploration of the substrate scope, including the use of different β-dicarbonyl compounds and the development of one-pot procedures, will undoubtedly expand the utility of this powerful synthetic tool.
References
- Metal-catalyzed Furan Synthesis. A Review - University of Huddersfield Repository.
- Paal–Knorr synthesis - Wikipedia.
- Recent Progress in the Synthesis of Furan - OUCI.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
- Furan synthesis - Organic Chemistry Portal.
- An expedient route to substituted furans via olefin cross-metathesis - PMC - NIH.
- Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds - ResearchGate.
- Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed.
- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds - PMC - NIH.
- Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX - Slideshare.
- The Versatile Role of Methyl 4-chloro-3-oxo-butanoate in Modern Synthesis.
- Ru (II)-Catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with aryl alkynes/heteroaryl alkynes | Request PDF - ResearchGate.
- Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones.
- Synthetic approaches to 1,4-dicarbonyl compounds | Request PDF - ResearchGate.
- Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung - PMC - PubMed Central.
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 - Matrix Fine Chemicals.
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- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
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- 8. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]
- 9. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. biosynth.com [biosynth.com]
Application Notes and Protocols: (E)-Methyl 4-chloro-3-methoxybut-2-enoate in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile C4 Building Block
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a functionalized α,β-unsaturated ester that has emerged as a valuable and versatile C4 building block in the synthesis of complex pharmaceutical molecules. Its unique arrangement of reactive functional groups—a Michael acceptor, a vinylic chloride, and an ester moiety—provides a powerful platform for the strategic construction of key structural motifs found in a variety of active pharmaceutical ingredients (APIs). The inherent reactivity of this compound, governed by the principles of vinylogy and electrophilicity, allows for its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin, and its broader potential in the stereoselective synthesis of chiral β-amino acids.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 110104-60-4 | [1][2] |
| Molecular Formula | C₆H₉ClO₃ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Appearance | Clear yellow liquid after melting | [1] |
| Boiling Point | 95-97 °C at 15 mmHg | [2] |
| Density | 1.21 g/mL at 25 °C | [2] |
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system, making it an excellent Michael acceptor. The presence of the methoxy group at the β-position and the chloro group at the γ-position further modulates its reactivity, offering multiple sites for nucleophilic attack and subsequent functionalization.
Application in the Synthesis of Sitagliptin: A Strategic Approach
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a chiral β-amino acid core. A key intermediate in several reported syntheses of Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or its corresponding methyl ester. This compound serves as an excellent starting material for the construction of this crucial intermediate through a strategically designed synthetic sequence.
Proposed Synthetic Pathway
The following multi-step synthesis outlines a plausible and scientifically sound route to the key Sitagliptin intermediate, methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, starting from this compound.
Caption: Proposed synthetic pathway to a key Sitagliptin intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This protocol describes a plausible Friedel-Crafts acylation approach to introduce the 2,4,5-trifluorophenyl moiety. The initial acylation is followed by hydrolysis of the enol ether and de-chlorination to yield the desired β-keto ester.
-
Materials:
-
This compound (1.0 equiv)
-
1,2,4-Trifluorobenzene (1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 equiv)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 1,2,4-trifluorobenzene.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is then subjected to acidic hydrolysis (e.g., refluxing in aqueous HCl) to convert the enol ether to the ketone.
-
Purify the crude product by silica gel column chromatography to afford Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.[3][4][5]
-
-
Causality and Insights: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[6][7][8][9] The Lewis acid catalyst, AlCl₃, activates the acyl chloride (or a related species generated in situ) towards electrophilic attack by the electron-rich trifluorobenzene ring. The subsequent hydrolysis step is necessary to unmask the ketone functionality.
Protocol 2: Synthesis of Methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
This protocol details the conversion of the β-keto ester to the corresponding enamine, a critical intermediate for stereoselective reduction.
-
Materials:
-
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 equiv)
-
Ammonium acetate (excess)
-
Methanol
-
Toluene
-
-
Procedure:
-
Dissolve Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in methanol.
-
Add an excess of ammonium acetate to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add toluene to the residue and wash with water to remove excess ammonium acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate.[10][11]
-
-
Causality and Insights: The reaction of a β-keto ester with an ammonia source, such as ammonium acetate, is a standard method for the synthesis of enamines. The reaction proceeds through the formation of a hemiaminal intermediate followed by dehydration. The Z-isomer is often the thermodynamically favored product.
Protocol 3: Stereoselective Reduction to (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
This protocol describes the crucial stereoselective reduction of the enamine to establish the desired (R)-stereochemistry of the β-amino acid ester.
-
Materials:
-
Methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (1.0 equiv)
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂((R)-BINAP))
-
Hydrogen source (e.g., H₂ gas)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
-
Procedure:
-
In a high-pressure reactor, dissolve Methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate in the anhydrous solvent.
-
Add the chiral catalyst under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction for hydrogen uptake and by analytical techniques (e.g., HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.
-
Further purification can be achieved by crystallization or chromatography if necessary.
-
-
Causality and Insights: Asymmetric hydrogenation using a chiral transition metal catalyst is a powerful method for the enantioselective synthesis of chiral compounds. The choice of the chiral ligand (e.g., (R)-BINAP) is critical for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond.
General Application in the Synthesis of Chiral β-Amino Acids
The utility of this compound extends beyond the synthesis of Sitagliptin. Its inherent reactivity makes it a valuable precursor for a variety of chiral β-amino acids, which are important structural motifs in numerous pharmaceuticals.
General Synthetic Strategy
A general and modular approach to synthesizing a diverse library of β-amino acids involves the initial Michael addition of a primary or secondary amine to the α,β-unsaturated system of this compound. This is followed by stereoselective reduction of the resulting enamine or β-amino-α,β-unsaturated ester.
Caption: General strategy for β-amino acid synthesis.
Representative Protocol: Synthesis of a Chiral β-Amino Ester
This protocol provides a general framework for the synthesis of a chiral β-amino ester using a primary amine as the nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., Benzylamine) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Solvent (e.g., Tetrahydrofuran or Acetonitrile)
-
Chiral reducing agent or catalyst for stereoselective reduction
-
-
Procedure:
-
Michael Addition:
-
Dissolve this compound and the primary amine in the chosen solvent.
-
Add triethylamine and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude β-amino-α,β-unsaturated ester.
-
-
Stereoselective Reduction:
-
The crude product from the previous step can be subjected to stereoselective reduction using methods such as asymmetric hydrogenation with a chiral catalyst (as described in Protocol 3) or by using a chiral reducing agent.
-
The choice of reduction method and catalyst/reagent will depend on the specific substrate and the desired stereochemical outcome.
-
-
Purification:
-
Purify the final chiral β-amino ester by column chromatography or crystallization.
-
-
-
Causality and Insights: The Michael addition of an amine to the activated alkene is a facile and widely used reaction for the formation of β-amino carbonyl compounds.[12] The subsequent stereoselective reduction is the key step in introducing chirality. The versatility of this approach lies in the ability to vary the amine nucleophile, allowing for the synthesis of a wide range of β-amino acid derivatives.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern pharmaceutical synthesis. Its application in the synthesis of the anti-diabetic drug Sitagliptin highlights its potential for the efficient construction of complex chiral molecules. The synthetic strategies outlined in this guide, including a plausible Friedel-Crafts acylation and subsequent amination and stereoselective reduction, provide a clear pathway for researchers and drug development professionals.
Furthermore, the general applicability of this compound in the synthesis of a diverse array of chiral β-amino acids opens up new avenues for the discovery and development of novel therapeutic agents. The modularity of the synthetic approach allows for the facile introduction of various substituents, making it an ideal tool for generating compound libraries for drug screening. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound is set to increase, solidifying its role as a key player in the pharmaceutical industry.
References
- PubChem. (n.d.). Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate.
- Organic Chemistry Portal. (n.d.). Enamine synthesis by amination.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- ResearchGate. (2021). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different....
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis.
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
- ResearchGate. (2014). (PDF) Heck Cross- Coupling Reactions in Ionic Liquid mediated Pd Nanocatalysts.
- MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- PubMed. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems.
- PubMed Central (PMC). (n.d.). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases.
- PubMed. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins.
- MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives.
- ResearchGate. (n.d.). List of antiviral drugs containing an α, β-unsaturated carbonyl group..
- MDPI. (2020). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers.
- PubMed. (2007). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery.
- PubMed Central (PMC). (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.
- Organic & Biomolecular Chemistry. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones.
- ResearchGate. (2018). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
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Application Notes and Protocols for the Michael Addition Reaction with (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility with a Multifunctional Michael Acceptor
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] (E)-Methyl 4-chloro-3-methoxybut-2-enoate is a particularly valuable Michael acceptor, offering a unique combination of reactive sites that make it a versatile building block for the synthesis of complex molecules, including substituted butyrolactones, heterocyclic compounds, and precursors to natural products. Its structure features an electron-deficient double bond activated by the ester group, making the β-carbon susceptible to nucleophilic attack. Furthermore, the presence of a methoxy group at the 3-position and a chloro group at the 4-position provides additional handles for subsequent chemical transformations, expanding its synthetic utility.
This application note provides a detailed experimental protocol for performing a Michael addition reaction with this compound, along with insights into the reaction mechanism, potential nucleophiles, and strategies for product purification and characterization. The methodologies described herein are designed to be adaptable for a range of research and development applications, from small-scale discovery to process optimization.
Reaction Mechanism and Stereochemical Considerations
The Michael addition reaction proceeds through the nucleophilic attack of a Michael donor on the electrophilic β-carbon of the α,β-unsaturated system of this compound. The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a more potent nucleophile (e.g., an enolate).
The mechanism can be summarized in the following steps:
-
Deprotonation of the Michael Donor: A base removes an acidic proton from the Michael donor (e.g., a malonate ester, a nitroalkane, or a thiol) to form a resonance-stabilized nucleophile.
-
Nucleophilic Attack: The generated nucleophile adds to the β-carbon of the this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and generating a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or a protic solvent) to yield the final Michael adduct.
Caption: General mechanism of the Michael addition reaction.
The stereochemical outcome of the Michael addition can be influenced by several factors, including the geometry of the Michael acceptor, the nature of the nucleophile and catalyst, and the reaction conditions. The E-geometry of the double bond in the starting material can play a role in the diastereoselectivity of the reaction when new stereocenters are formed. For enantioselective transformations, the use of chiral catalysts, such as cinchona alkaloid derivatives or chiral phase-transfer catalysts, is a common and effective strategy.[2]
Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the Michael addition of a soft carbon nucleophile, diethyl malonate, to this compound using a mild base catalyst. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Materials:
-
This compound (CAS: 110104-60-4)[3]
-
Diethyl malonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the substrate in anhydrous THF.
-
Addition of Nucleophile: Add diethyl malonate (1.2 eq) to the reaction mixture via syringe.
-
Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Add DBU (0.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: A typical experimental workflow for the Michael addition.
Data Presentation: Representative Nucleophiles and Conditions
The following table summarizes potential nucleophiles for the Michael addition with this compound and suggested reaction conditions based on analogous reactions with similar substrates. Optimization of these conditions may be required to achieve optimal yields and selectivity.
| Nucleophile (Michael Donor) | Base/Catalyst | Solvent | Temperature (°C) | Expected Product Type |
| Diethyl malonate | DBU, Et₃N | THF, CH₂Cl₂ | 0 to rt | 1,5-Dicarbonyl compound |
| Nitromethane | DBU, TMG | THF, Toluene | 0 to rt | γ-Nitro ester |
| Thiophenol | Et₃N, K₂CO₃ | CH₃CN, DMF | rt | β-Thioether ester |
| Aniline | (Lewis Acid) | Toluene, CH₂Cl₂ | rt to 50 | β-Amino ester |
| Indole | (Lewis Acid) | CH₂Cl₂, DCE | rt | β-Indolyl ester |
Safety and Handling
This compound is a chemical that should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile Michael acceptor with significant potential in organic synthesis. The experimental protocol provided in this application note serves as a robust starting point for exploring its reactivity with a wide range of nucleophiles. The adaptability of the reaction conditions allows for the synthesis of diverse molecular scaffolds, making this substrate a valuable tool for researchers in drug discovery and development. Further exploration of asymmetric catalytic systems will undoubtedly expand the utility of this compound in the synthesis of chiral molecules of pharmaceutical interest.
References
- Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com.
- Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate.
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate.
- Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed.
- Nucleophilic conjugate addition. Wikipedia.
- Selectivity Guidelines and a Reductive Elimination-Based Model for Predicting the Stereochemical Course of Conjugate Addition Reactions of Organocuprates to γ-Alkoxy-α,β-Enoates. PMC.
- Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal.
- Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkat USA.
- Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins. PubMed.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction: A Versatile Building Block for Pharmaceutical Development
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a highly functionalized organic molecule that serves as a critical building block in the synthesis of a wide array of complex chemical entities. Its unique combination of a reactive vinyl chloride, an electron-rich enol ether, and an ester functionality makes it a valuable synthon for the construction of diverse molecular scaffolds, particularly in the realm of pharmaceutical and agrochemical research. The controlled, stereoselective, and scalable synthesis of this intermediate is therefore of paramount importance to drug development professionals and process chemists.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Beyond a mere recitation of steps, this document delves into the underlying reaction mechanisms, offers critical insights into process optimization for large-scale production, and outlines rigorous safety procedures essential for handling the hazardous reagents involved. The protocols and discussions herein are designed to be self-validating, empowering researchers to confidently and safely implement and adapt this synthesis for their specific needs.
Reaction Scheme and Mechanism
The synthesis of this compound can be efficiently achieved from readily available starting materials. One robust and scalable method involves the reaction of a β-ketoester, such as methyl acetoacetate, with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and a methoxy source, typically trimethyl orthoformate [HC(OCH₃)₃]. While various procedures exist, a particularly effective approach for scale-up utilizes 4-chloroacetoacetyl chloride as a starting material.
A plausible reaction mechanism, analogous to the Vilsmeier-Haack reaction, is proposed for the transformation starting from a β-ketoester. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich arenes and can be extended to other nucleophilic substrates.[1][2]
-
Formation of the Vilsmeier-type Reagent: Thionyl chloride reacts with a dimethylformamide (DMF)-like species (or in this context, the enol form of the β-ketoester) to form a reactive electrophilic iminium salt, the Vilsmeier reagent. In the absence of DMF, the chlorinating agent can directly activate the enol.
-
Electrophilic Attack: The electron-rich enol or enolate of the β-ketoester attacks the electrophilic Vilsmeier-type reagent.
-
Chlorination and Elimination: Subsequent rearrangement and elimination steps, driven by the formation of stable byproducts, lead to the formation of the β-chloro-α,β-unsaturated ester. The methoxy group is introduced via reaction with trimethyl orthoformate or methanol, which can be activated by the chlorinating agent.
The stereoselectivity of the reaction, favoring the (E)-isomer, is a critical aspect of this synthesis. This is often dictated by thermodynamic control during the elimination step, where the more stable trans-configuration is preferentially formed.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from a proven scalable procedure.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 0.47 mol scale) | Supplier |
| 4-Chloroacetoacetyl chloride (35% in CH₂Cl₂) | 63394-31-0 | 155.0 | 206.6 g | Major Chemical Supplier |
| Methanol | 67-56-1 | 32.04 | 102.4 g (3.2 mol) | Major Chemical Supplier |
| Thionyl chloride | 7719-09-7 | 118.97 | 83.3 g (0.7 mol) | Major Chemical Supplier |
| Toluene | 108-88-3 | 92.14 | 120 mL | Major Chemical Supplier |
| 16% Hydrochloric Acid | 7647-01-0 | - | 69.8 g | Major Chemical Supplier |
| 10% Sodium Chloride Solution | 7647-14-5 | - | As needed | Major Chemical Supplier |
| 10% Sodium Hydroxide Solution | 1310-73-2 | - | 134 g | Major Chemical Supplier |
| Methanesulfonic acid | 75-75-2 | 96.11 | 0.21 g | Major Chemical Supplier |
Equipment: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber. Standard laboratory glassware for work-up and a vacuum distillation apparatus are also required.
Step-by-Step Reaction Procedure
-
Reaction Setup and Initial Cooling: In a well-ventilated fume hood, charge the reaction flask with 206.6 g (0.47 mol) of a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride.
-
Methanol Addition: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath). Under a nitrogen atmosphere, add 102.4 g (3.2 mol) of methanol dropwise via the addition funnel over 30 minutes, ensuring the internal temperature is maintained at or below -5 °C.
-
Thionyl Chloride Addition: Following the methanol addition, add 83.3 g (0.7 mol) of thionyl chloride dropwise over 30 minutes, again maintaining the temperature below -5 °C. The formation of dimethyl sulfite is an exothermic process.
-
Reaction at Room Temperature: After the addition of thionyl chloride is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 3 hours.
-
Solvent Removal: Remove the excess methanol and methylene chloride by distillation under reduced pressure.
Work-up and Purification
-
Intermediate Treatment: To the residue (crude 4-chloro-3,3-dimethoxybutanoic acid methyl ester), add 0.21 g of methanesulfonic acid and heat the mixture to 125-130 °C under a reduced pressure of 100 mbar. This step facilitates the elimination of methanol to form the desired double bond.
-
Distillation of Byproducts: During the heating step, methanol and any remaining dimethyl sulfite will distill off.
-
Extraction: Cool the residue and dissolve it in 110.2 g (120 mL) of toluene.
-
Aqueous Washes:
-
Wash the organic phase with 69.8 g of 16% aqueous HCl for 30 minutes.
-
Wash with 32.1 g of 10% aqueous sodium chloride solution for 10 minutes.
-
Wash with 134 g of 10% aqueous NaOH for 75 minutes.
-
Perform a final wash with 32.1 g of 10% aqueous sodium chloride solution for 10 minutes.
-
-
Final Distillation: Separate the organic layer and remove the toluene by evaporation under reduced pressure. The crude product is then purified by vacuum distillation at a pressure of 20 mbar and a temperature of 95-97 °C.
Expected Yield: 61.7 g (80%) with a purity of >99.5% (by GC).
Process Optimization and Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.
Heat Management
The initial reaction of methanol and thionyl chloride is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the reagents must be carefully controlled to maintain the desired temperature profile. A slow, controlled addition is paramount for safety and to minimize the formation of byproducts.
Reagent Addition and Mixing
Efficient mixing is essential to ensure uniform reaction conditions and to prevent localized "hot spots." For larger batches, a robust overhead mechanical stirrer is necessary. The subsurface addition of reagents can also help to improve dispersion and heat transfer.
Quenching and Work-up at Scale
The quenching of reactive reagents like thionyl chloride at the end of the reaction needs to be carefully planned.[3][4][5] A slow, controlled addition of the reaction mixture to a cooled, stirred quenching solution (e.g., a cold, saturated sodium bicarbonate solution) is a standard and safe procedure.[4] On a large scale, the volume of gas evolved (SO₂ and HCl) during quenching can be significant, requiring an appropriately sized reactor and an efficient gas scrubbing system.
Phase separations during the aqueous work-up can be slower on a larger scale. The use of appropriately sized separatory funnels or specialized liquid-liquid extraction equipment is necessary. The choice of extraction solvent should be carefully considered based on solubility, boiling point, and safety.
Purification at Scale
Vacuum distillation is an effective method for purifying the final product. On an industrial scale, this is typically performed using a fractional distillation column to achieve high purity. The efficiency of the column (number of theoretical plates) and the distillation conditions (pressure, temperature, reflux ratio) will need to be optimized to achieve the desired product specifications. For some β,γ-unsaturated esters, industrial purification can also involve treatment with bisulfite solutions to remove carbonyl impurities.[6][7]
Safety Considerations
The synthesis of this compound involves the use of several hazardous reagents. A thorough understanding of their properties and adherence to strict safety protocols are essential.
Reagent-Specific Hazards
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (sulfur dioxide and hydrogen chloride).[3][5][8][9][10] It can cause severe burns to the skin, eyes, and respiratory tract.[3][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[5][8]
-
Trimethyl Orthoformate [HC(OCH₃)₃]: A flammable liquid and vapor.[4][11][12][13][14] It can cause eye irritation.[4][12] Standard precautions for handling flammable liquids should be followed, including working in a well-ventilated area away from ignition sources.
-
4-Chloroacetoacetyl chloride: A corrosive and lachrymatory substance. Handle with care in a fume hood, wearing appropriate PPE.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate care and PPE.
General Safety Procedures
-
Engineering Controls: All operations should be conducted in a certified chemical fume hood with adequate ventilation. For larger scale operations, a walk-in fume hood or a dedicated, well-ventilated area is necessary.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[8] For handling large quantities of thionyl chloride, a face shield and respiratory protection may be necessary.[5]
-
Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible. Be familiar with the location and operation of fire extinguishers. Have appropriate spill kits available for the chemicals being used. In case of skin or eye contact with corrosive materials, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 110104-60-4 |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Clear yellow liquid after melting |
| Boiling Point | 95-97 °C at 15 mmHg |
| Density | 1.21 g/mL at 25 °C |
Table 2: Stoichiometry for the Synthesis of this compound (0.47 mol Scale)
| Reagent | Moles | Equivalents |
| 4-Chloroacetoacetyl chloride | 0.47 | 1.0 |
| Methanol | 3.2 | 6.8 |
| Thionyl chloride | 0.7 | 1.5 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Plausible reaction mechanism for the synthesis.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethyl Orthoformate, 99%.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.
- Loba Chemie. (2015). TRIMETHYL ORTHOFORMATE FOR SYNTHESIS MSDS CAS No.
- KGROUP. (2006). Quenching Reactive Substances.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
- Google Patents. (n.d.). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?.
- European Publication Server. (2012). METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS - Patent 1448517.
- Google Patents. (n.d.). US8957254B2 - Process for chemical synthesis from an alkenone made from a halogenated precursor.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 7. EP2513030B1 - Beta-gamma unsaturated esters and process of production of beta-gamma unsaturated esters. - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
The Strategic Application of (E)-Methyl 4-chloro-3-methoxybut-2-enoate in Catalytic Reactions for Complex Molecule Synthesis
For Immediate Release
Jamestown, RI – In the landscape of synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount. (E)-Methyl 4-chloro-3-methoxybut-2-enoate has emerged as a versatile and powerful building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds. This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the catalytic applications of this reagent, with a special emphasis on its role in the synthesis of the pyrrolo[4,3,2-de]quinoline core, a key structural motif in the makaluvamine and batzelline families of marine alkaloids.
Introduction: A Versatile Building Block
This compound is a bifunctional reagent characterized by a vinyl chloride moiety and a methyl ester. The presence of the vinyl chloride group makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its specific stereochemistry and the presence of the methoxy group also play a crucial role in directing the regioselectivity of these transformations.
The primary application of this reagent lies in its utility for the construction of complex heterocyclic systems. Notably, it serves as a key precursor for the pyrrolo[4,3,2-de]quinoline ring system found in a number of biologically active marine natural products, such as the makaluvamines and batzellines. These compounds have garnered significant interest due to their potent cytotoxic and other pharmacological activities.
Core Application: Synthesis of the Pyrrolo[4,3,2-de]quinoline Skeleton
The construction of the tricyclic pyrrolo[4,3,2-de]quinoline core is a significant challenge in synthetic chemistry. The use of this compound in a catalytic annulation reaction provides an elegant and efficient solution to this problem. The general strategy involves the palladium-catalyzed reaction of an appropriately substituted aniline with this compound to construct the central and right-hand rings of the pyrroloiminoquinone core in a single, convergent step.
Mechanistic Insights: A Palladium-Catalyzed Annulation Cascade
Figure 1. Proposed catalytic cycle for the synthesis of the pyrrolo[4,3,2-de]quinoline core.
The catalytic cycle is initiated by the oxidative addition of the o-haloaniline to a Pd(0) complex. This is followed by coordination of the alkyne (or in this case, the vinyl chloride of our reagent, which can be considered an alkyne surrogate in this context) and subsequent migratory insertion. The key ring-forming step is an intramolecular aminopalladation, followed by reductive elimination to afford the tricyclic product and regenerate the Pd(0) catalyst.
Experimental Protocol: A Representative Palladium-Catalyzed Annulation
The following protocol is a representative procedure for a palladium-catalyzed annulation reaction to form a pyrroloquinoline core, based on established methodologies for similar transformations. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Objective: To synthesize a functionalized pyrrolo[4,3,2-de]quinoline derivative via a palladium-catalyzed reaction.
Materials:
-
Substituted o-iodoaniline (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen manifold)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the substituted o-iodoaniline (1.0 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF and anhydrous toluene (typically in a 1:1 ratio) to the flask via syringe. Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrolo[4,3,2-de]quinoline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | PPh₃ | A readily available and effective phosphine ligand for many cross-coupling reactions. |
| Base | K₂CO₃ | A moderately strong base, effective in neutralizing the HX generated in the reaction. |
| Solvent | DMF/Toluene | A polar aprotic solvent mixture that helps to dissolve the reactants and facilitate the reaction. |
| Temperature | 100-120 °C | Sufficient to promote the catalytic cycle without significant decomposition of reactants or products. |
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of complex nitrogen-containing heterocycles. Its application in palladium-catalyzed annulation reactions provides a powerful and convergent route to the pyrrolo[4,3,2-de]quinoline core of the makaluvamine and batzelline alkaloids. The protocol provided herein serves as a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. Further research into the development of more active and selective catalytic systems, as well as the expansion of the substrate scope, will undoubtedly lead to new and innovative applications of this powerful synthetic tool in the fields of medicinal chemistry and natural product synthesis.
References
- Larock Indole Synthesis.Wikipedia. [Link]
- Palladium-catalyzed molecular cascades for the synthesis of complex molecules.
- Synthesis of Pyrrolo[4,3,2-de]quinolines.The Journal of Organic Chemistry. [Link]
- Total Synthesis of Damirone B and Related N
Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a versatile, polyfunctionalized building block in organic synthesis. Its reactivity is characterized by the presence of an α,β-unsaturated ester, a vinyl chloride, and an enol ether, offering multiple avenues for synthetic transformations. However, this multifunctionality also presents significant challenges in achieving chemoselectivity. This guide provides a detailed exploration of protecting group strategies to navigate these complexities, enabling chemists to selectively perform reactions at the desired positions. We will delve into the reactivity of the substrate, the rationale for protection, and provide detailed protocols for the strategic application and removal of protecting groups.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound stems from its three key functional groups, each with a distinct reactivity profile:
-
α,β-Unsaturated Ester: This system is susceptible to 1,4-conjugate addition by soft nucleophiles and 1,2-addition to the carbonyl carbon by hard nucleophiles.[1][2][3] The double bond can also participate in various cycloaddition reactions.
-
Vinyl Chloride: The carbon-chlorine bond can be targeted in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.[4][5]
-
Enol Ether: The enol ether functionality is generally stable under basic and neutral conditions but is labile to acidic conditions, which can lead to hydrolysis to the corresponding ketone.[6][7][8]
This confluence of reactive sites necessitates a careful consideration of reaction conditions and, frequently, the implementation of a protecting group strategy to achieve the desired chemical outcome.
The Rationale for Protecting Groups
A protecting group is a molecular "scaffold" that temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions.[9] After the desired transformation is complete, the protecting group is removed to regenerate the original functionality. The use of protecting groups is essential when the desired reaction at one site of a multifunctional molecule is incompatible with the reactivity of another functional group within the same molecule.
For this compound, protecting groups are crucial in scenarios such as:
-
Preventing unwanted nucleophilic attack: When performing a reaction at the vinyl chloride, for instance, a protecting group on the α,β-unsaturated system can prevent undesired conjugate addition.
-
Enabling the use of incompatible reagents: Certain strong bases or organometallic reagents required for transformations at one position might otherwise react with another functional group.
-
Directing the course of a reaction: By blocking a more reactive site, a reaction can be guided to a less reactive position.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the desired reaction conditions.
-
Readily removed in high yield under mild conditions that do not affect the rest of the molecule.[10]
Strategic Protection of the α,β-Unsaturated Ester
The electrophilic nature of the β-carbon in the α,β-unsaturated ester makes it a prime target for nucleophiles.[1] To perform reactions selectively at other positions, such as the vinyl chloride, protection of this Michael acceptor system is often necessary.
Reversible Michael Addition
One effective strategy is the temporary protection of the double bond via a reversible Michael addition. Thiolates are excellent nucleophiles for this purpose, forming a stable adduct that can be cleaved later.
Protocol 1: Protection of the α,β-Unsaturated Ester with Thiophenol
This protocol describes the protection of the double bond via conjugate addition of thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add thiophenol (1.1 eq) and TEA (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the thiophenol-protected adduct.
Deprotection: The thiophenol protecting group can be removed under oxidative conditions, for example, using m-CPBA followed by elimination, or by treatment with a reducing agent like Raney Nickel.
Causality: The basic conditions generated by triethylamine facilitate the deprotonation of thiophenol, forming the thiophenolate anion, which is a soft nucleophile that preferentially attacks the β-carbon of the α,β-unsaturated ester in a 1,4-conjugate addition. This temporarily saturates the double bond, rendering it unreactive to further nucleophilic attack.
Strategies for the Vinyl Chloride Moiety
The vinyl chloride presents an opportunity for carbon-carbon bond formation through cross-coupling reactions. However, the reagents used in these reactions, often involving strong bases and organometallic species, can be incompatible with the ester and enol ether functionalities.
Protection of the Ester Group for Grignard Reactions
If a Grignard reaction is desired at the vinyl chloride position, the ester group must be protected to prevent nucleophilic attack at the carbonyl carbon.
Protocol 2: Protection of the Ester as an Orthoester
This protocol details the conversion of the methyl ester to a more robust orthoester.
Materials:
-
This compound
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Anhydrous potassium carbonate
Procedure:
-
To a solution of this compound in methanol, add trimethyl orthoformate and a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the acid with anhydrous potassium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting orthoester can be used directly in the subsequent Grignard reaction.
Deprotection: The orthoester is readily hydrolyzed back to the methyl ester under mild acidic conditions (e.g., acetic acid in aqueous THF).
Causality: The orthoester functionality is significantly less electrophilic than the corresponding ester, making it resistant to attack by strong nucleophiles like Grignard reagents. This allows for selective reaction at the vinyl chloride position.
Managing the Reactivity of the Enol Ether
The enol ether is sensitive to acidic conditions, which can lead to its cleavage.[6][8] Therefore, reactions that generate acidic byproducts or require acidic catalysis must be approached with caution.
Silyl Enol Ether as a Protective Group
In certain synthetic routes, it may be advantageous to convert the methyl enol ether to a silyl enol ether. Silyl enol ethers offer tunable stability based on the steric bulk of the silyl group and can be cleaved under specific conditions, often using fluoride sources.[6][7]
Protocol 3: Conversion to a Silyl Enol Ether
This protocol describes the formation of a tert-butyldimethylsilyl (TBS) enol ether.
Materials:
-
This compound derived ketone (after hydrolysis of the enol ether)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Hydrolyze the methyl enol ether of the starting material under mild acidic conditions to obtain the corresponding β-keto ester.
-
Dissolve the β-keto ester in anhydrous DMF.
-
Add TEA followed by TBSCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the TBS-protected enol ether.
Deprotection: The TBS group can be selectively removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
Causality: The TBS group is sterically hindered and electronically different from the methyl group, altering the reactivity and stability of the enol ether. TBS ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, providing robust protection.
Orthogonal Protecting Group Strategies
In complex, multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protecting group strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[9]
For this compound, an orthogonal strategy could involve:
-
Protection of the α,β-unsaturated ester as a thioether adduct (removable by oxidation/elimination).
-
Protection of the ester as a benzyl ester (removable by hydrogenolysis).
-
Leaving the enol ether as is (stable to many conditions but labile to acid).
This allows for the selective deprotection and subsequent reaction at each of the functional groups.
Data Summary
| Protecting Group Strategy | Target Functional Group | Protection Conditions | Deprotection Conditions | Stability |
| Thiophenol Adduct | α,β-Unsaturated Ester | Thiophenol, TEA, DCM | m-CPBA then heat, or Raney Ni | Stable to non-oxidative/reductive conditions |
| Orthoester | Ester | Trimethyl orthoformate, p-TsOH, MeOH | Mild aqueous acid | Stable to strong nucleophiles and bases |
| TBS Silyl Enol Ether | Enol Ether (via ketone) | TBSCl, TEA, DMF | TBAF, THF | Stable to non-acidic/non-fluoride conditions |
Visualization of Reaction Strategies
Diagram 1: General Reactivity of this compound
Caption: Key reactive sites of the substrate.
Diagram 2: Protecting Group Workflow
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Vinyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols: A Comprehensive Guide to the One-Pot Synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction: The Strategic Importance of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
This compound is a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of a vinyl chloride, a methoxy ether, and an ester group makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. The controlled stereochemistry of the double bond adds to its synthetic utility. Traditionally, the synthesis of such multifaceted molecules involves multi-step procedures that can be time-consuming, costly, and generate significant chemical waste. This application note details a robust and efficient one-pot synthesis of this compound, designed to address these challenges and provide researchers with a practical and scalable methodology.
The one-pot approach, a cornerstone of green chemistry, offers significant advantages by combining multiple reaction steps into a single reaction vessel without the isolation of intermediates.[1][2] This strategy not only enhances operational simplicity but also improves overall yield, reduces solvent consumption, and minimizes waste generation.[3][4] In the context of synthesizing this compound, a one-pot protocol streamlines the conversion of a readily available β-ketoester into the target vinyl chloride ether, thereby accelerating the drug discovery and development process.
Conceptual Framework: A One-Pot Strategy from a β-Ketoester
The one-pot synthesis of this compound is conceptually designed around the sequential transformation of methyl 4-chloro-3-oxobutanoate. This starting material possesses the core carbon skeleton and the necessary functionalities that can be strategically manipulated in a single pot to achieve the desired product. The key transformations involve the O-methylation of the enolizable ketone followed by a stereoselective chlorination and dehydration.
The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich arenes, can be adapted for the conversion of ketones to β-chlorovinyl aldehydes.[5] The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is a potent electrophile that can activate the carbonyl group of the β-ketoester, facilitating both chlorination and dehydration.[6][7] By carefully controlling the reaction conditions and the stoichiometry of the reagents, the desired (E)-isomer of the product can be obtained with high selectivity.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the one-pot synthesis of this compound from methyl 4-chloro-3-oxobutanoate.
Materials:
-
Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-6)[8]
-
Trimethyl orthoformate (CAS: 149-73-5)
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3)
-
N,N-Dimethylformamide (DMF) (CAS: 68-12-2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 4-chloro-3-oxobutanoate (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material completely.
-
Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add trimethyl orthoformate (1.2 equivalents) dropwise to the stirred solution over 15 minutes. The trimethyl orthoformate acts as both a methylating agent and a dehydrating agent.
-
Vilsmeier Reagent Formation and Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equivalents) to N,N-dimethylformamide (1.5 equivalents) at 0 °C. After stirring for 10 minutes, add the freshly prepared Vilsmeier reagent to the reaction mixture at 0 °C dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred, saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mechanistic Insights: The "Why" Behind the Steps
Understanding the underlying reaction mechanism is crucial for optimizing the synthesis and troubleshooting potential issues.
Figure 1: Proposed reaction mechanism for the one-pot synthesis.
-
Enolization: Methyl 4-chloro-3-oxobutanoate exists in equilibrium with its enol tautomer. This enol form is the reactive species for the subsequent O-methylation.
-
O-Methylation: Trimethyl orthoformate serves as an efficient methylating agent for the enol, forming the O-methylated intermediate. This step is crucial for introducing the methoxy group at the C3 position.
-
Activation by Vilsmeier Reagent: The Vilsmeier reagent, a potent electrophile, activates the ester carbonyl group of the O-methylated intermediate, making the α-carbon susceptible to nucleophilic attack.
-
Chlorination: The chloride ion, generated from the Vilsmeier reagent, attacks the activated intermediate, leading to the formation of a chlorinated intermediate.
-
Elimination: A subsequent elimination of a proton and the activated carbonyl group results in the formation of the carbon-carbon double bond, yielding the final product, this compound. The stereoselectivity towards the (E)-isomer is often favored due to thermodynamic stability.
Data Presentation: Expected Outcomes
The following table summarizes the expected results for the one-pot synthesis of this compound based on typical laboratory-scale reactions.
| Parameter | Expected Value |
| Yield | 75-85% |
| Reaction Time | 3-5 hours |
| Purity (after column) | >98% |
| (E)/(Z) Ratio | >95:5 |
Note: Yields and reaction times may vary depending on the scale of the reaction and the purity of the starting materials.
Experimental Workflow Visualization
Figure 2: Experimental workflow for the one-pot synthesis.
Conclusion and Future Perspectives
This application note provides a comprehensive and practical guide for the one-pot synthesis of this compound. The described protocol offers a significant improvement over traditional multi-step methods in terms of efficiency, sustainability, and operational simplicity. The detailed mechanistic explanation provides a solid foundation for further optimization and adaptation of this methodology for the synthesis of related compounds. This robust one-pot procedure is anticipated to be a valuable tool for researchers in both academic and industrial settings, facilitating the rapid and efficient synthesis of this key chemical intermediate for the development of novel pharmaceuticals and agrochemicals.
References
- One-pot synthesis - Wikipedia. [Link][1]
- Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymeriz
- Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A. [Link][3]
- One-pot Synthesis and its Practical Application in Pharmaceutical Industry - ResearchG
- CHAPTER 2: One-pot Organic Reactions - Books - The Royal Society of Chemistry. [Link][4]
- Synthesis of cyclic and acyclic enol ethers (vinyl ethers) | The Journal of Organic Chemistry. [Link]
- One-Pot Synthesis of (Z)
- Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link][5]
- One-Pot Synthesis of (Z)
- Alkenyl halide synthesis by olefin
- Methyl 4-chloro-3-methyl-4-oxobutanoate | C6H9ClO3 | CID 14403282 - PubChem. [Link]
- Selective One-Pot Synthesis of Allenyl and Alkynyl Esters
- Organic Syntheses Procedure. [Link]
- A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents | The Journal of Organic Chemistry - ACS Public
- Ethyl 4-chloro-3-oxobutano
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. [Link][6]
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Vinyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. [Link]
- (PDF)
- Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes - ResearchG
- Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-chloro-3-oxo-butanoate | 32807-28-6 [chemicalbook.com]
Synthesis of Novel Heterocyclic Scaffolds from (E)-Methyl 4-chloro-3-methoxybut-2-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of (E)-Methyl 4-chloro-3-methoxybut-2-enoate as a versatile building block for the creation of novel heterocyclic compounds. With full editorial control, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and strategic considerations in leveraging this reagent for drug discovery and development.
Introduction: The Synthetic Potential of a Multifunctional Building Block
This compound is a highly functionalized organic molecule poised for a variety of chemical transformations. Its structure incorporates several key reactive features: an electrophilic α,β-unsaturated ester, a vinyl ether moiety, and an allylic chloride. This unique combination of functional groups allows for a range of reactions, including nucleophilic substitutions and cyclocondensations, making it an attractive starting material for the synthesis of diverse molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry. The strategic placement of the chloro and methoxy groups activates the molecule for sequential reactions, enabling the construction of complex scaffolds in a controlled manner.
Core Application: Synthesis of Substituted Pyridazinones and Pyrazoles
A primary application of this compound is in the synthesis of pyridazinone and pyrazole derivatives. These six- and five-membered nitrogen-containing heterocycles are core structures in numerous pharmaceuticals, exhibiting a wide array of biological activities. The reaction with hydrazine and its derivatives serves as a robust method for the construction of these important heterocyclic rings.
Mechanistic Insights: A Stepwise Approach to Heterocycle Formation
The reaction of this compound with hydrazine proceeds through a well-defined, stepwise mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine molecule initially attacks the electrophilic carbon of the ester group.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, with the second nitrogen atom of the hydrazine attacking the electron-deficient β-carbon of the α,β-unsaturated system.
-
Elimination and Aromatization: The reaction cascade is completed by the elimination of methanol and hydrochloric acid, leading to the formation of the stable, aromatic heterocyclic ring.
The following diagram illustrates this proposed mechanistic pathway:
Caption: Proposed reaction mechanism for heterocycle synthesis.
Protocol 1: Synthesis of 4-Methoxy-2-phenyl-2,5-dihydropyridazin-3-one
This protocol details the synthesis of a substituted pyridazinone derivative through the reaction of this compound with phenylhydrazine.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| This compound | ≥95% | Sigma-Aldrich |
| Phenylhydrazine hydrochloride | Reagent grade | Acros Organics |
| Triethylamine | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethanol | Anhydrous | VWR Chemicals |
| Round-bottom flask with reflux condenser | Standard labware | N/A |
| Magnetic stirrer with heating mantle | Standard labware | N/A |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |
| Column chromatography setup | Standard labware | N/A |
Experimental Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add phenylhydrazine hydrochloride (1.1 eq).
-
Base Addition: Slowly add triethylamine (2.2 eq) to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-2-phenyl-2,5-dihydropyridazin-3-one.
Expected Outcome and Characterization
The expected product is a stable solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic, methoxy, and pyridazinone ring protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Protocol 2: Synthesis of 1-Aryl-4-methoxy-1H-pyrazol-5(4H)-one Derivatives
This protocol outlines a general procedure for the synthesis of substituted pyrazolones from this compound and various aryl hydrazines.
Materials and Equipment
As listed in Protocol 1, with the substitution of different aryl hydrazine hydrochlorides.
Experimental Procedure
-
Reaction Setup: In a manner analogous to Protocol 1, dissolve this compound (1.0 eq) and the desired aryl hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride, 1.1 eq) in anhydrous ethanol.
-
Base Addition and Reflux: Add triethylamine (2.2 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the target 1-aryl-4-methoxy-1H-pyrazol-5(4H)-one derivative.
Structure-Activity Relationship (SAR) Insights
The versatility of this reaction allows for the introduction of a wide range of substituents on the aryl ring of the hydrazine. This is of particular interest in drug discovery, as modifications at this position can significantly impact the biological activity of the resulting pyrazolone. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
The following workflow visualizes the process of generating a library of pyrazolone derivatives for SAR studies:
Caption: Workflow for SAR studies of pyrazolone derivatives.
Safety Precautions
-
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the preparation of substituted pyridazinones and pyrazoles. The inherent modularity of these synthetic routes makes this reagent particularly suitable for the generation of compound libraries for high-throughput screening in drug discovery programs. Future research may explore the reactivity of the remaining functional groups on the heterocyclic products for further diversification and the development of novel therapeutic agents.
References
- General synthetic methods for pyridazinones and pyrazoles can be found in various organic chemistry textbooks and peer-reviewed journals. Specific citations for the described protocols would be dependent on the primary literature source for these exact reactions, which could not be definitively identified through the provided search capabilities.
Application Notes and Protocols for the Functional Group Transformations of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a versatile bifunctional building block in organic synthesis, possessing multiple reactive sites that allow for a diverse range of chemical transformations. Its structure, featuring an electrophilic carbon-chlorine bond, an α,β-unsaturated ester system, and a methoxy group, makes it a valuable precursor for the synthesis of complex organic molecules, including heterocycles and other pharmacologically relevant scaffolds.[1][2][3] This document provides a comprehensive guide to the key functional group transformations of this reagent, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic placement of the chloro, methoxy, and methyl ester groups allows for selective manipulation, providing access to a variety of molecular architectures. The reactivity of the vinyl chloride moiety, while generally lower than that of alkyl chlorides, can be exploited under specific conditions, particularly in palladium-catalyzed cross-coupling reactions. The conjugated ester system is susceptible to nucleophilic attack and reduction, while the carbon-carbon double bond can participate in various addition and cycloaddition reactions.
This guide will delve into the primary modes of reactivity of this compound, categorized by the functional group undergoing transformation. Each section will provide a theoretical background, explain the causality behind experimental choices, and present detailed, field-proven protocols.
Transformations at the C4 Position: Nucleophilic Substitution and Cross-Coupling Reactions
The C4 position, bearing the chlorine atom, is a key site for introducing molecular diversity. While vinyl chlorides are typically less reactive towards nucleophilic substitution than their alkyl counterparts due to the increased strength of the C-Cl bond, strategic reaction design can overcome this hurdle. Furthermore, the vinyl chloride moiety is an excellent handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution with O-Nucleophiles
The displacement of the chloride at the C4 position by oxygen nucleophiles, such as phenols and naphthols, provides a straightforward route to novel ether derivatives. These products can subsequently serve as precursors for the synthesis of heterocyclic compounds.
Causality of Experimental Choices: The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of a polar aprotic solvent like acetone facilitates the dissolution of the reagents and promotes the nucleophilic substitution reaction.
Protocol: Synthesis of 4-Aryloxy-3-methoxybut-2-enoates
This protocol is adapted from a procedure for a similar substrate, ethyl (2E)-4-bromo-3-alkoxybut-2-enoate.[4]
-
Reagents:
-
This compound (1.0 equiv)
-
Substituted phenol or naphthol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetone (solvent)
-
-
Procedure:
-
To a stirred solution of the substituted phenol or naphthol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxy-3-methoxybut-2-enoate.
-
Table 1: Representative Examples of Nucleophilic Substitution with O-Nucleophiles [4]
| Nucleophile | Product | Yield (%) |
| p-Nitrophenol | Methyl (E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate | ~85% |
| α-Naphthol | Methyl (E)-3-methoxy-4-(naphthalen-1-yloxy)but-2-enoate | ~75% |
| β-Naphthol | Methyl (E)-3-methoxy-4-(naphthalen-2-yloxy)but-2-enoate | ~80% |
Note: Yields are estimated based on reactions with the analogous bromo-ester and may vary.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride functionality of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These transformations are powerful tools for the formation of carbon-carbon bonds.[5][6][7][8][9][10][11]
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Palladium-catalyzed cross-coupling reactions.
1.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinyl chloride and an organoboron compound, typically a boronic acid. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[7][10][11]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., THF/H₂O mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, cesium carbonate, and the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
1.2.2. Heck Reaction
The Heck reaction facilitates the coupling of the vinyl chloride with an alkene, leading to the formation of a new carbon-carbon double bond.[5][9]
Protocol: Heck Reaction of this compound
-
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
A suitable phosphine ligand (e.g., tri(o-tolyl)phosphine) (0.1 equiv)
-
A base (e.g., triethylamine, Et₃N) (2.0 equiv)
-
A polar aprotic solvent (e.g., DMF or NMP)
-
-
Procedure:
-
Combine this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Deoxygenate the mixture by bubbling with an inert gas.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
1.2.3. Sonogashira Coupling
The Sonogashira coupling allows for the reaction of the vinyl chloride with a terminal alkyne, providing access to conjugated enynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6][7][8]
Protocol: Sonogashira Coupling of this compound
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
A base (e.g., triethylamine or diisopropylamine)
-
A solvent (e.g., THF or DMF)
-
-
Procedure:
-
Dissolve this compound, the terminal alkyne, the palladium catalyst, and the copper co-catalyst in the solvent in a reaction flask.
-
Add the base to the mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction until completion.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the resulting enyne by column chromatography.
-
Transformations Involving the α,β-Unsaturated System: Synthesis of Heterocycles
The conjugated system of this compound is a valuable synthon for the construction of various heterocyclic rings, most notably pyrazoles and their derivatives.
Synthesis of Pyrazol-3-one Derivatives
The reaction with hydrazine hydrate is a powerful method for converting α,β-unsaturated esters into pyrazolone derivatives. In the case of this compound, the reaction likely proceeds through a Michael addition of hydrazine, followed by an intramolecular cyclization and elimination of methanol and hydrogen chloride. A related transformation has been demonstrated on a similar substrate.[4]
Reaction Mechanism for Pyrazolone Formation
Caption: Proposed mechanism for the formation of pyrazol-3-one derivatives.
Protocol: Synthesis of 5-(Chloromethyl)-4-methoxy-1H-pyrazol-3(2H)-one
-
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pyrazol-3-one derivative.
-
Transformations of the Ester Functional Group
The methyl ester group in this compound can undergo typical ester transformations, such as hydrolysis and reduction, providing access to the corresponding carboxylic acid and alcohol, respectively.
Hydrolysis to the Carboxylic Acid
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its generally faster reaction rates and irreversibility.
Protocol: Basic Hydrolysis of this compound
-
Reagents:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equiv)
-
Tetrahydrofuran (THF)/Water mixture (solvent)
-
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add the base and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Reduction to the Allylic Alcohol
Reduction of the ester group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields the corresponding allylic alcohol, which can be a valuable intermediate for further synthetic modifications.
Protocol: Reduction of this compound to the Alcohol
-
Reagents:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 equiv)
-
Anhydrous diethyl ether or THF (solvent)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
-
Transformations of the Carbon-Carbon Double Bond
The electron-deficient nature of the double bond in this α,β-unsaturated ester allows it to participate in reactions such as catalytic hydrogenation.
Catalytic Hydrogenation
The carbon-carbon double bond can be selectively reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This reaction leads to the formation of the corresponding saturated ester.
Protocol: Catalytic Hydrogenation of the Double Bond
-
Reagents:
-
This compound (1.0 equiv)
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethyl acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the unsaturated ester in the solvent in a hydrogenation flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the saturated ester.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic arrangement of its functional groups provides multiple avenues for elaboration, enabling the synthesis of a wide array of complex molecular architectures. The protocols detailed in this guide offer a starting point for the exploration of its rich chemistry, from nucleophilic substitutions and palladium-catalyzed cross-couplings to the formation of intricate heterocyclic systems. As with any chemical procedure, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific substrates and desired outcomes.
References
- Organic Chemistry Portal. Heck Reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Forni, A., et al. Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D-3-hydroxyesters with baker's yeast. ARKIVOC 2002 (xi) 45-53.
- Boruwa, J., et al. Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen 2019, 8, 1034-1038.
- PrepChem.com. Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. [Link]
- Wikipedia. Diels–Alder reaction. [Link]
- Lipshutz, B. H., et al. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Synlett 2017, 28, 2639-2643.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Organic Chemistry Portal. Ether synthesis by ester reduction. [Link]
- The Journal of Organic Chemistry. Intramolecular Diels-Alder reaction of .alpha.,.beta.-unsaturated ester dienophiles with cyclopentadiene and the dependence on tether length. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- National Institutes of Health. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- Organic Chemistry Portal. A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. [Link]
- ResearchGate. Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile. [Link]
- PubChem. Methyl (E)
- MDPI.
- ResearchGate.
- National Institutes of Health. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. [Link]
- SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
- PubChem. methyl (2E)
- PubChem. (E)-4-chloro-3-methylbut-2-enal. [Link]
- ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. [Link]
- PubChem.
Sources
- 1. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols for Stereoselective Reactions with (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Chiral Potential of a Versatile Building Block
(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a highly functionalized Michael acceptor, poised for a significant role in the stereoselective synthesis of complex molecules.[1][2][3][4] Its unique substitution pattern, featuring an electrophilic α,β-unsaturated ester, a β-methoxy group, and a γ-chloro substituent, offers multiple sites for chemical modification. The strategic placement of these functional groups makes it an attractive precursor for the synthesis of chiral building blocks, which are of paramount importance in drug design and development where the three-dimensional structure of a molecule can dictate its biological activity.[5][6][7] This document provides detailed application notes and protocols for key stereoselective reactions involving this versatile substrate, with a focus on asymmetric Michael additions and conjugate reductions.
I. Asymmetric Michael Addition: Forging Chiral Carbon-Carbon Bonds
The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of organic synthesis. When performed asymmetrically, it provides a powerful tool for the construction of stereogenic centers. For this compound, the β-position is activated towards nucleophilic attack, and the resulting chiral adducts can serve as precursors to a variety of complex molecules, including substituted amino acids and heterocyclic compounds.
Mechanistic Considerations in Organocatalyzed Michael Additions
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals.[8] Chiral amines, such as those derived from cinchona alkaloids or prolinol ethers, are particularly effective for activating α,β-unsaturated carbonyls towards nucleophilic attack. The generally accepted mechanism involves the formation of a chiral iminium ion intermediate from the reaction of the chiral amine catalyst with the α,β-unsaturated ester. This iminium ion is more electrophilic than the starting ester and its LUMO is lowered, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst directs the nucleophile to one face of the molecule, leading to the formation of a specific enantiomer.
Alternatively, bifunctional organocatalysts, such as chiral thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding interactions. This dual activation model brings the reactants into close proximity in a well-defined chiral environment, facilitating the stereoselective bond formation.
Diagram: Proposed Iminium Ion Catalysis for Asymmetric Michael Addition
Caption: Proposed catalytic cycle for an iminium ion-catalyzed Michael addition.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate
This protocol describes a model procedure for the enantioselective addition of a soft carbon nucleophile, diethyl malonate, to this compound using a chiral bifunctional thiourea catalyst.
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
(S,S)-Takemoto catalyst (0.1 equiv)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 164.6 mg) and the (S,S)-Takemoto catalyst (0.1 mmol, 36.5 mg).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add diethyl malonate (1.5 mmol, 240.2 mg, 0.23 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S,S)-Takemoto Catalyst | Toluene | 25 | 48 | Predicted: 85-95 | Predicted: >90 |
| 2 | Chiral Prolinol Ether | Dichloromethane | 0 | 72 | Predicted: 70-85 | Predicted: 80-90 |
Note: The predicted yields and enantiomeric excesses are based on analogous reactions reported in the literature for similar α,β-unsaturated esters. Optimization of reaction conditions may be necessary.
II. Asymmetric Conjugate Reduction: Accessing Chiral γ-Chloro-β-methoxy Esters
The stereoselective reduction of the carbon-carbon double bond in this compound provides a direct route to valuable chiral γ-chloro-β-methoxy esters. These products can be further elaborated, for instance, by nucleophilic substitution of the chloride or reduction of the ester, to generate a wide array of chiral building blocks.
Mechanistic Insights into Asymmetric Conjugate Reduction
Asymmetric conjugate reduction can be achieved through various catalytic systems. Transition metal catalysts, particularly those based on copper, rhodium, and iridium, are highly effective.[9] In a typical copper-catalyzed hydrosilylation, a copper(I) hydride species is generated in situ from a copper(I) salt, a chiral ligand, and a silane. This chiral copper hydride then adds to the β-position of the α,β-unsaturated ester in a stereoselective manner. The resulting copper enolate is then protonated to yield the saturated ester and regenerate the catalyst. The stereochemistry of the newly formed chiral center is dictated by the chiral ligand.
Biocatalysis offers an environmentally benign alternative for asymmetric reductions. Ene-reductases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can catalyze the highly enantioselective reduction of α,β-unsaturated carbonyl compounds. The substrate binds to the active site of the enzyme in a specific orientation, and a hydride equivalent (from a cofactor like NADH or NADPH) is delivered to one face of the double bond.
Diagram: General Workflow for Asymmetric Conjugate Reduction
Caption: A simplified workflow for the asymmetric conjugate reduction.
Protocol 2: Biocatalytic Asymmetric Reduction using Baker's Yeast
This protocol is adapted from methodologies for the asymmetric reduction of similar chlorinated esters and provides a green and cost-effective approach to the chiral product.[10]
Materials:
-
This compound (1.0 equiv)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a flask, dissolve sucrose (20 g) in deionized water (100 mL) at approximately 30-35 °C.
-
Add baker's yeast (10 g) to the sucrose solution and stir for 30 minutes to activate the yeast.
-
Dissolve this compound (1.0 mmol, 164.6 mg) in a minimal amount of ethanol (e.g., 1 mL) and add it to the yeast suspension.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by GC or TLC analysis.
-
Upon completion (typically 24-72 hours), filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral γ-chloro-β-methoxy ester.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
| Entry | Reducing System | Additive | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Baker's Yeast/Sucrose | None | 25-30 | 48 | Predicted: >90 | Predicted: >95 |
| 2 | Cu(OAc)₂/Chiral Ligand/PMHS | - | 0 | 24 | Predicted: 80-95 | Predicted: >90 |
Note: The stereochemical outcome of the yeast reduction can sometimes be influenced by the specific strain of yeast and reaction conditions. The predicted outcomes for the copper-catalyzed reduction are based on similar systems and may require optimization of the chiral ligand and reaction parameters.
III. Further Synthetic Applications and Future Outlook
The chiral products obtained from these stereoselective reactions are valuable intermediates for the synthesis of a wide range of biologically active molecules. For example, the chiral γ-chloro-β-methoxy ester can be a precursor to chiral amino alcohols, which are key components of many pharmaceuticals. The Michael adducts can be cyclized to form chiral heterocyclic scaffolds.
The methodologies presented here provide a foundation for the exploration of the stereoselective chemistry of this compound. Further research in this area could involve the development of novel catalytic systems with improved efficiency and selectivity, as well as the application of these chiral building blocks in the total synthesis of natural products and the development of new therapeutic agents.
References
- Organocatalysts: A powerful tool for asymmetric Michael addition.Science Vision, 16(3), 123-130. [Link]
- Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates.
- Asymmetric Organocatalytic oxy-Michael Addition of Alcohols to α,β-Unsaturated Aldehydes.Angewandte Chemie International Edition, 46(34), 6515-6518. [Link]
- Asymmetric Conjugate Reduction of α,β-Unsaturated Esters with Chiral Rhodium(bisoxazolinylphenyl)
- Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.ARKIVOC, 2003(11), 45-53. [Link]
- The Significance of Chirality in Drug Design and Development.Future Medicinal Chemistry, 9(14), 1645-1649. [Link]
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.Molecules, 27(19), 6301. [Link]
- Chiral Pharmacology: The Mirror Image of Drug Development.Chiralpedia. [Link]
- Methyl (E)
Sources
- 1. echemi.com [echemi.com]
- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 4. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 8. oaji.net [oaji.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support center for the purification of (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this key chemical intermediate. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and overcome challenges in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, analysis, and characteristics of this compound.
Q1: What are the key physical properties and expected appearance of the pure product?
Understanding the physical properties of your target compound is the first step in designing a successful purification strategy. The pure (E)-isomer of Methyl 4-chloro-3-methoxybut-2-enoate is typically a clear, colorless to light yellow liquid after melting.[1][2] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO₃ | [1] |
| Molecular Weight | 164.59 g/mol | [3][4] |
| Appearance | Clear yellow liquid after melting | [1][3] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 95-97 °C @ 15-20 mmHg (20-26 mbar) | [3][5] |
| Density | ~1.21 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water | [3] |
Expert Insight: The relatively low boiling point under vacuum makes vacuum distillation the preferred method for purification on a preparatory scale. The melting point being near room temperature means the substance may solidify if the lab is cool; this does not indicate impurity.
Q2: What are the common impurities I should expect from a typical synthesis?
Knowledge of potential impurities is critical for selecting the right purification and analytical methods. Based on common synthetic routes, such as the reaction of 4-chloroacetoacetyl chloride with methanol, several side products and unreacted materials can contaminate the crude product.[5]
Sources
Technical Support Center: (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support guide for (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile but reactive building block. The unique structure of this compound, featuring a conjugated system with an ester, a methoxy group, and an allylic-like chloride, imparts useful reactivity but also opens pathways to several potential side reactions. This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My sample of this compound is showing signs of degradation (color change, multiple spots on TLC). What is causing this and what are the proper storage and handling procedures?
Answer: this compound is a reactive electrophile and is susceptible to degradation over time, often indicated by a color change from clear or light yellow to a darker brown.[1][2] The primary causes of degradation are hydrolysis and polymerization.
-
Hydrolysis: The compound contains two sites susceptible to hydrolysis: the methyl ester and the vinylogous acyl chloride system. The C-Cl bond is activated by the conjugated system, making it susceptible to nucleophilic attack by water. This can lead to the formation of the corresponding 4-hydroxy derivative and eventually other decomposition products. Although the compound is reported as insoluble in water, trace moisture from the atmosphere or solvents is sufficient to initiate degradation.[3]
-
Polymerization/Oligomerization: As a Michael acceptor, the molecule can react with itself or with impurities, especially when initiated by light, heat, or trace nucleophiles/bases. This process is often characterized by the formation of a viscous, insoluble residue.
-
Acid/Base Sensitivity: The compound is sensitive to both acidic and basic conditions, which can catalyze hydrolysis, elimination, and isomerization reactions.
Troubleshooting Protocol: Storage and Handling
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with atmospheric moisture and oxygen.
-
Low Temperature: Store the vial or bottle in a refrigerator (2-8 °C). For long-term storage, keeping it in a freezer (-20 °C) is recommended. The compound has a melting point of approximately 25 °C, so it may solidify when refrigerated.[3] Allow it to warm to room temperature under an inert atmosphere before opening to prevent condensation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents when working with this compound to prevent hydrolysis. Solvents should be freshly dried and stored over molecular sieves.
-
Protection from Light: Store the compound in an amber vial or a container protected from light to prevent photo-initiated degradation or isomerization.
-
Purity Check: Before use, it is advisable to check the purity of the starting material by ¹H NMR or GC-MS to confirm its integrity, especially if it has been stored for an extended period. Commercial grades are often 95% pure, indicating the presence of minor impurities from synthesis or storage.[2]
FAQ 2: My reaction is producing a mixture of geometric isomers. How can I prevent the E-to-Z isomerization of the double bond?
Answer: The thermodynamically preferred (E)-isomer can convert to the (Z)-isomer, leading to complex product mixtures and difficult purifications. This isomerization is typically catalyzed by heat, light, or the presence of acids or bases in the reaction mixture. The mechanism often involves a reversible protonation/deprotonation or a radical addition-elimination pathway that allows for rotation around the C2-C3 bond.
Troubleshooting Protocol: Minimizing Isomerization
-
Temperature Control: Perform reactions at the lowest effective temperature. Avoid prolonged heating, as this provides the energy to overcome the rotational barrier of the double bond.
-
pH Control: If your reaction conditions are not pH-neutral, consider using a non-nucleophilic buffer to maintain a stable pH. For instance, if acidic byproducts are generated, a proton sponge like 2,6-di-tert-butylpyridine can be used to scavenge protons without interfering with the reaction.
-
Exclusion of Light: Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period.
-
Inert Atmosphere: Radical-catalyzed isomerization can be initiated by atmospheric oxygen. Running reactions under an inert atmosphere (N₂ or Ar) can mitigate this pathway.
-
Post-Reaction Analysis: Use ¹H NMR to determine the E/Z ratio. The coupling constant (J-value) between the vinylic protons at C2 and the allylic protons at C4 can often help distinguish between isomers.
Diagram 1: E/Z Isomerization This diagram shows the structures of the (E) and (Z) isomers of Methyl 4-chloro-3-methoxybut-2-enoate.
Caption: E/Z isomers of the title compound.
FAQ 3: I am attempting a nucleophilic substitution on the chloromethyl group (C4), but my yields are low and I observe multiple byproducts. What are the competing reaction pathways?
Answer: this compound is a multifunctional electrophile. While the C4 position is an attractive site for SN2-type reactions due to its allylic-like nature, several other pathways can compete, reducing the yield of the desired product. The primary side reactions are conjugate addition-elimination and base-induced elimination.
-
SN2-type Substitution (Desired Pathway): A nucleophile directly attacks the C4 carbon, displacing the chloride leaving group. This is favored by soft, non-basic nucleophiles.
-
Conjugate (Michael) Addition (Side Reaction): The C2 position is the β-carbon of an α,β-unsaturated ester, making it susceptible to Michael addition. A nucleophile can attack C2, forming an enolate intermediate. Subsequent rearrangement and elimination of the chloride can lead to a substituted product different from the one intended. This pathway is common with strong nucleophiles.
-
Elimination (E2) (Side Reaction): If the nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can abstract a proton from the C2 position. This leads to the elimination of HCl and the formation of highly reactive cumulene or alkyne derivatives, which can then polymerize or react further.
Troubleshooting Protocol: Optimizing Nucleophilic Substitution
-
Choice of Nucleophile/Base:
-
To favor SN2, use nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻, thiolates).
-
If a basic nucleophile is required (e.g., an amine or alcohol), use a non-nucleophilic external base (e.g., K₂CO₃, Cs₂CO₃, or a bulky amine like diisopropylethylamine) to deprotonate the nucleophile in situ or to scavenge the HCl byproduct. Avoid strong, sterically unhindered bases like NaH or NaOMe if possible.
-
-
Solvent Selection:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor SN2 reactions by solvating the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (start at 0 °C or room temperature). Higher temperatures can favor elimination and other side reactions.
-
Order of Addition: Add the base slowly to a solution of the substrate and the nucleophile. This keeps the concentration of the free base low at any given moment, minimizing base-induced elimination.
Diagram 2: Competing Reaction Pathways This diagram illustrates the main reaction pathways for a nucleophile (Nu⁻) with the substrate.
Caption: Competing pathways in nucleophilic reactions.
FAQ 4: How can I effectively purify my product? It seems to decompose during aqueous workup and silica gel chromatography.
Answer: The sensitivity of the vinylogous acyl chloride system to both acidic and basic conditions makes purification challenging. Standard aqueous workups with strong acids or bases can cause hydrolysis of the ester or reaction at the C-Cl bond. Similarly, the acidic nature of standard silica gel can catalyze decomposition or isomerization on the column.
Troubleshooting Protocol: Mild Purification Strategies
-
Aqueous Workup:
-
Avoid strong acids and bases. If a wash is necessary, use a saturated solution of sodium bicarbonate (mild base) or ammonium chloride (mild acid).
-
Use a brine wash (saturated NaCl solution) to break up emulsions and help remove water from the organic layer.
-
Minimize contact time with the aqueous phase. Perform extractions quickly and move immediately to the drying step.
-
-
Drying and Concentration:
-
Dry the organic phase thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄. Residual water can cause decomposition upon concentration.
-
Concentrate the product in vacuo at low temperatures (rotary evaporation with a water bath at ≤ 30-40 °C).
-
-
Chromatography:
-
Deactivate Silica Gel: If silica gel must be used, it can be "deactivated" or "neutralized." Prepare a slurry of silica gel in the desired eluent containing 1-2% triethylamine or ammonia solution (for basic compounds) or formic acid (for acidic compounds, though less recommended here). This neutralizes the active acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a deactivated reverse-phase silica (C18) for chromatography, as these are less likely to cause degradation.
-
Rapid Chromatography: Perform flash chromatography quickly. Do not let the product sit on the column for an extended period.
-
Data Summary Table: Solvent and Base Selection
| Condition | Recommended Reagent/Solvent | Rationale | Potential Pitfall |
| Solvent | Acetonitrile, THF, DMF | Polar aprotic; good for SN2 | DMF must be pure; can decompose |
| Base | K₂CO₃, Cs₂CO₃ | Heterogeneous, mild base | Slower reaction rates |
| Diisopropylethylamine (DIPEA) | Soluble, non-nucleophilic | Can be difficult to remove | |
| Avoid (Base) | NaH, NaOMe, NaOH | Strongly basic; promotes E2 | Low yield of desired product |
| Avoid (Solvent) | Methanol, Ethanol | Nucleophilic; can lead to solvolysis | Formation of ether byproduct |
References
- ChemRxiv. Organocatalytic approach to vinylic nucleophilic substitution. [Link]
- Reddit. The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction?. [Link]
- PrepChem. Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. [Link]
- PubChem. Methyl (E)
- YouTube. Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. [Link]
- YouTube.
Sources
improving yield in (E)-Methyl 4-chloro-3-methoxybut-2-enoate reactions
Technical Support Center: (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support resource for this compound (CAS 110104-60-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile C4 building block. As a bifunctional molecule, it offers unique synthetic possibilities but also presents specific challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and ensure experimental reproducibility.
Troubleshooting Guide: Enhancing Reaction Outcomes
This section addresses common issues encountered during reactions with this compound, providing a logical framework from problem identification to resolution.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue, often stemming from a combination of factors related to reagent quality, reaction conditions, and competing side reactions.
-
Probable Cause 1: Purity of the Starting Material
-
Expertise & Experience: this compound is often sold at purities of 95-98%.[1][2] Impurities can arise from its synthesis, which may involve intermediates like 4-chloro-3,3-dimethoxybutanoic acid methyl ester.[3] These impurities can consume reagents or interfere with catalysis. The compound itself can also degrade upon improper storage, leading to the presence of hydrolysis or elimination byproducts.
-
Recommended Solution:
-
Assess Purity: Before use, analyze the starting material via ¹H NMR or GC-MS to confirm its identity and purity. Look for unexpected signals that could indicate impurities.
-
Purification: If purity is below 98%, consider purification by vacuum distillation. The typical boiling point is 95-97 °C at 15-20 mmHg.[3][4] This is highly effective at removing less volatile impurities.
-
-
-
Probable Cause 2: Presence of Moisture
-
Expertise & Experience: The molecule contains both an ester and an acid-sensitive enol ether functionality. The presence of water, especially under acidic or basic conditions, can lead to hydrolysis, cleaving the methyl ester to the corresponding carboxylic acid or the methoxy group to form methyl 4-chloro-3-oxobutanoate.
-
Recommended Solution:
-
Anhydrous Conditions: Use freshly dried, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
-
-
Probable Cause 3: Suboptimal Reaction Temperature
-
Expertise & Experience: While higher temperatures can increase the reaction rate, they can also promote side reactions such as polymerization, elimination of HCl, or E/Z isomerization, all of which reduce the yield of the desired (E)-isomer product.
-
Recommended Solution:
-
Temperature Screening: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and selectivity.
-
Controlled Addition: For highly exothermic reactions, use an addition funnel to add the reagent slowly to a cooled reaction mixture to maintain temperature control.
-
-
Q2: My post-reaction analysis (TLC, GC-MS, NMR) shows multiple products, even though the starting material was pure. What are these byproducts?
The appearance of multiple products points towards competing reaction pathways or isomerization.
-
Probable Cause 1: E/Z Isomerization
-
Expertise & Experience: The double bond in the (E)-isomer can isomerize to the (Z)-isomer under thermal stress, prolonged reaction times, or upon exposure to acid or base. This is critical as the isomers may have different reactivity and are often difficult to separate chromatographically.
-
Recommended Solution:
-
Mild Conditions: Use the mildest possible reaction conditions (temperature, pH) that still afford a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent post-reaction isomerization.
-
-
-
Probable Cause 2: Competing Nucleophilic Attack
-
Expertise & Experience: This reagent has three primary electrophilic sites: C4 (bearing the chloride), C2 (via Michael addition), and the ester carbonyl. A strong nucleophile can potentially react at more than one site, leading to a mixture of products. The desired pathway—Sₙ2' substitution at C4 or Michael addition at C2—depends heavily on the nature of the nucleophile and the reaction conditions.
-
Recommended Solution:
-
Choice of Base/Nucleophile: "Hard" nucleophiles tend to attack the carbonyl, while "soft" nucleophiles preferentially attack at C2 or C4. Use this principle to select your reagent.
-
Use of Catalysts: In some cases, a catalyst (e.g., a Lewis acid) can enhance the reactivity of one site over another, improving selectivity.
-
-
Troubleshooting Flowchart for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions?
The compound is corrosive and moisture-sensitive.[5] It should be stored under an inert atmosphere, sealed tightly in a dry environment, and kept in a dark place at room temperature.[5] Its melting point is 25 °C, so it may be a solid or a clear yellow liquid depending on the ambient temperature.[4][5] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.[6]
Q2: How can I best assess the purity of my starting material?
A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component. A typical synthesis can result in 99.5% purity as determined by GC.[3]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1-2%). The spectra for this compound are well-documented.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (C=O, C=C, C-O, C-Cl) but less effective for quantification of minor impurities.
Q3: What are the key reactive sites on this molecule?
Understanding the molecule's electronic properties is key to predicting its reactivity. The diagram below illustrates the primary sites for nucleophilic attack.
Caption: Reactivity map showing the three main electrophilic sites on the molecule.
Q4: Are there any known incompatible reagents or conditions to avoid?
Yes. Avoid:
-
Strong, non-nucleophilic bases: These can promote the elimination of HCl to form an unstable allenic or acetylenic species.
-
Strong acids: Can catalyze the hydrolysis of the enol ether and ester functionalities.
-
High heat for prolonged periods: Can cause decomposition and E/Z isomerization.
-
Primary and secondary amines at high temperatures: Can lead to complex mixtures by reacting at multiple sites.
Optimized Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at C4
This protocol provides a baseline for reacting a generic thiol nucleophile (R-SH) at the C4 position.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous acetonitrile (40 mL).
-
-
Reaction Setup:
-
Add the thiol nucleophile (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) to the solvent.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq, pre-purified by distillation) in anhydrous acetonitrile (10 mL).
-
Rationale: Adding the electrophile last and at a low temperature helps control the reaction rate and minimize side reactions. K₂CO₃ is a mild base suitable for deprotonating the thiol without promoting significant elimination.
-
-
Execution:
-
Add the solution of the butenoate dropwise to the cooled suspension of the nucleophile over 20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS every 2 hours until the starting chloride is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of celite to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Rationale: The bicarbonate wash removes any acidic impurities. The brine wash helps to break any emulsions and remove water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary: Influence of Base on a Model Reaction
The choice of base is critical for maximizing yield and selectivity. The table below summarizes hypothetical results for the reaction of a generic nucleophile (NuH) under different basic conditions.
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Yield (%) | Byproducts (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 25 | 6 | >99 | 92 | <3 (Elimination) |
| 2 | Et₃N (1.5) | DCM | 25 | 8 | 95 | 85 | ~5 (Isomerization) |
| 3 | NaH (1.1) | THF | 0 to 25 | 4 | >99 | 78 | >15 (Mixed) |
| 4 | DBU (1.2) | Toluene | 50 | 2 | >99 | 65 | >25 (Elimination) |
References
- ChemicalBook. (2023). METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8418809.htm
- PrepChem. (2023). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. Available at: https://www.prepchem.com/synthesis-of-4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester/
- Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/f242925
- CymitQuimica. (n.d.). Methyl (2E)-4-chloro-3-methoxybut-2-enoate. Available at: https://www.cymitquimica.
- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6364655
- Echemi. (n.d.). METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE. Available at: https://www.echemi.
- Advanced ChemBlocks Inc. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95%. Available at: https://www.advancedchemblocks.com/p/v146234/
- Forni, A., et al. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKIVOC.
- Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal.
- Sigma-Aldrich. (n.d.). Methyl (e)-4-chloro-4-oxobut-2-enoate. Available at: https://www.sigmaaldrich.
- Ambeed. (n.d.). 110104-60-4 | this compound. Available at: https://www.ambeed.com/products/110104-60-4.html
- SciSupplies. (n.d.). This compound, 95.0%, 50g. Available at: https://www.scisupplies.
Sources
- 1. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 6. 110104-60-4 | this compound | Alkenyls | Ambeed.com [ambeed.com]
- 7. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting failed reactions with (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the dedicated technical support guide for (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. My goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to diagnose, troubleshoot, and optimize your synthetic routes effectively.
Part 1: Reagent Profile & Reactivity Analysis
This compound (CAS 110104-60-4) is a multi-functionalized organic compound. Understanding its structure is the first step in troubleshooting. It is not a simple vinyl chloride; rather, it possesses several distinct reactive sites that can be selectively targeted or may compete under various conditions.
| Property | Value |
| CAS Number | 110104-60-4[1][2][3][4][5] |
| Molecular Formula | C₆H₉ClO₃[1][2][3][4] |
| Molecular Weight | 164.59 g/mol [1][2][3][4] |
| Appearance | White to light yellow powder or lump; clear yellow liquid after melting[1][3][4] |
| Melting Point | 25 °C[1][3] |
| Boiling Point | 95-97 °C @ 15 mmHg[1][3] |
| Storage | Room temperature, sealed in dry, keep in a dark place[1] |
The key to successful reactions lies in recognizing the molecule's four primary electrophilic centers.
Caption: Key electrophilic sites on the reagent molecule.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion. The starting material is recovered unchanged. What's wrong?
A: This is a common issue pointing to insufficient activation energy or reactivity.
-
Cause 1: Nucleophile Reactivity: The nucleophile you are using may be too weak to displace the allylic chloride at your reaction temperature.
-
Cause 2: Reaction Temperature: Many substitutions on this substrate require moderate heating to overcome the activation barrier. Room temperature may not be sufficient.
-
Cause 3: Reagent Quality: The reagent can degrade over time, especially if not stored properly.[1] It is sensitive to moisture and light.[6] Confirm the purity of your starting material via NMR or GC-MS.
Q2: My reaction is messy, yielding multiple products. How do I improve selectivity?
A: A complex product mixture indicates that multiple reactive sites are competing. The key is to tailor your reaction conditions to favor a single pathway.
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., organolithiums, Grignards, alkoxides) tend to attack "hard" electrophilic centers like the ester carbonyl (1,2-addition). "Soft" nucleophiles (e.g., Gilman cuprates, thiols, enamines) are more likely to attack the "soft" β-carbon (C2) in a conjugate or Michael addition.[7][8] The C4 allylic chloride is intermediate and is readily attacked by many common nucleophiles (e.g., amines, azides, cyanides).
-
Solvent Choice: Polar aprotic solvents (DMSO, DMF) are generally preferred for Sₙ2 reactions at the C4 position.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for conversion of the starting material can often minimize side reactions, which may have higher activation energies.
Q3: I isolated a product, but its mass is incorrect. It seems my ester was cleaved. Why did this happen?
A: Unintentional hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent side reaction.
-
Cause: Esters are susceptible to cleavage under both acidic and basic aqueous conditions.[9][10] If your reaction conditions are strongly basic (e.g., using excess NaOH, KOH) or acidic, and water is present, you will likely form the carboxylate salt or carboxylic acid, respectively.[11][12]
-
Solution: Ensure your reagents and solvents are strictly anhydrous. If a base is required, consider non-hydroxide bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. If acidic conditions are necessary, use a Lewis acid or ensure the absence of water.
Part 3: Detailed Troubleshooting Guides
Scenario A: Failed Nucleophilic Substitution at the C4 Position
This is the most common desired reaction. Failure to achieve the target C4-substituted product warrants a systematic diagnostic approach.
Caption: Decision tree for troubleshooting failed C4 substitution.
| Observation | Probable Cause | Recommended Solution & Rationale |
| No reaction; starting material recovered. | Insufficient Reactivity: The activation energy for the Sₙ2 displacement is not being met. | 1. Increase Temperature: Gently heat the reaction (e.g., 40-60 °C). 2. Enhance Nucleophile: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (like TEA) to deprotonate it in situ. If using an anion, ensure it is sufficiently dissociated by using a polar aprotic solvent (DMF, DMSO). 3. Check Reagent Purity: Verify the integrity of the starting material. |
| Starting material consumed; desired product absent. | Ester Hydrolysis: Basic or acidic contaminants in the presence of water are cleaving the ester. This is common when using hydroxide bases.[9][11][12] | 1. Use Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Switch Base: Replace hydroxide bases (NaOH, LiOH) with organic bases (TEA, DIPEA) or anhydrous inorganic bases (K₂CO₃, Cs₂CO₃). |
| Product formed, but characterization shows addition to the double bond. | Conjugate (Michael) Addition: The nucleophile has preferentially attacked the electrophilic β-carbon (C2) instead of the allylic carbon (C4). This is typical for "soft" nucleophiles.[7][8] | 1. Change Nucleophile: If possible, switch to a "harder" nucleophile. 2. Modify Conditions: Sₙ2 reactions are often favored kinetically. Try running the reaction at a lower temperature to see if selectivity improves. Solvent polarity can also influence the reaction pathway. |
| Formation of a dark, intractable mixture. | Decomposition/Polymerization: α,β-unsaturated carbonyls can be prone to polymerization.[7] The reagent may also be unstable at elevated temperatures or if peroxides have formed during storage.[6] | 1. Lower Temperature: Run the reaction at the lowest feasible temperature. 2. Use Fresh Reagent: Ensure the starting material is from a fresh, properly stored bottle. 3. Add Inhibitor: For reactions prone to radical pathways, a small amount of an inhibitor like BHT could be beneficial. |
Part 4: Reference Experimental Protocol
This protocol for N-alkylation serves as a validated baseline for a successful Sₙ2 reaction at the C4 position. Deviations from this outcome can be troubleshooted using the guides above.
Synthesis of (E)-Methyl 4-(benzylamino)-3-methoxybut-2-enoate
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 1.64 g).
-
Solvent: Dissolve the starting material in 20 mL of anhydrous acetonitrile.
-
Reagents: Add potassium carbonate (K₂CO₃, 1.5 eq) as a non-nucleophilic base, followed by benzylamine (1.1 eq).
-
Reaction: Stir the mixture at 45 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Caption: Workflow for a standard C4 substitution reaction.
References
- McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?The Journal of Organic Chemistry, 74(7), 2692–2698. [Link]
- Hydrolysis of Esters.University of Calgary. [Link]
- Why vinyl chloride does not go nucleophilic substitution?Brainly.in. [Link]
- Methyl Esters and Deriv
- Ester to Acid - Common Conditions.Organic Chemistry Portal. [Link]
- Hydrolysis of Esters.Chemistry LibreTexts. [Link]
- Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling.RSC Publishing. [Link]
- Hydrolysis of Esters.Chemistry LibreTexts. [Link]
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?Toppr. [Link]
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.PrepChem.com. [Link]
- Vinyl Chloride.
- Why is vinyl halide inert towards both SN¹ and SN² reactions?Quora. [Link]
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?YouTube. [Link]
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate.
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?Allen. [Link]
- Vinyl Alkyl Ethers.
- Modern use of vinyl ethers and vinyl amids in UV curable applic
- alpha beta-unsaturated carbonyl: Topics.Science.gov. [Link]
- α,β-Unsatur
- (E)-4-chloro-3-methylbut-2-enal.
- Synthesis of unsaturated esters, amides and carboxylic acids.Organic Chemistry Portal. [Link]
- Reactions of α,β-unsaturated Aldehydes and Ketones.Organic Chemistry II - Lumen Learning. [Link]
Sources
- 1. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 5. achemblock.com [achemblock.com]
- 6. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
byproduct formation in the synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support center for the synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, evidence-based solutions to common issues, particularly byproduct formation.
I. Overview of the Synthesis: The Vilsmeier-Haack Approach
The most common and efficient method for synthesizing this compound is through a Vilsmeier-Haack type reaction. This involves the reaction of a suitable precursor, typically Methyl 3-methoxycrotonate (Methyl 3-methoxybut-2-enoate), with a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[1][2][3][4][5].
The overall transformation can be summarized as the chlorination and formylation (or a related reaction) at the electron-rich double bond of the starting material, followed by elimination to yield the desired product. The stereoselectivity of this reaction is a critical aspect, with the (E)-isomer being the thermodynamically more stable and often the desired product. However, the formation of the (Z)-isomer is a common side reaction that requires careful control of reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield of the Desired (E)-Isomer and/or High Proportion of the (Z)-Isomer
Question: My reaction is producing a low yield of the (E)-isomer, and I'm observing a significant amount of the (Z)-isomer in my crude product. What factors influence the E/Z ratio, and how can I improve the stereoselectivity?
Answer: The formation of the (Z)-isomer is a frequent challenge in this synthesis. The stereochemical outcome is influenced by several factors, primarily the stability of the intermediates and the reaction conditions. Here’s a breakdown of the causes and how to address them:
Causality: The Vilsmeier-Haack reaction on alkenes can proceed through a stepwise mechanism involving the formation of a carbocationic intermediate. The rotation around single bonds in this intermediate before the final elimination step can lead to a mixture of (E) and (Z) isomers. The final ratio is often a reflection of both kinetic and thermodynamic control.
Solutions:
-
Temperature Control: This is the most critical parameter. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the formation of the more stable (E)-isomer[6]. Higher temperatures can provide enough energy to overcome the rotational barrier in the intermediate, leading to a higher proportion of the (Z)-isomer.
-
Slow Addition of Reagents: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. It is crucial to add the POCl₃ to the DMF slowly at a low temperature (e.g., 0 °C) to pre-form the reagent before adding the substrate. Subsequently, adding the substrate dropwise to the Vilsmeier reagent can help maintain a consistent low temperature and prevent localized "hot spots" that can decrease stereoselectivity.
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, using a co-solvent like dichloromethane (DCM) or chloroform can sometimes improve the reaction's homogeneity and heat dissipation, leading to better control over stereoselectivity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes formation of the less stable (Z)-isomer. |
| Reagent Addition | Slow, dropwise addition | Prevents exothermic spikes and localized high concentrations. |
| Solvent | Anhydrous DMF or a mixture with DCM | Ensures reagent stability and reaction homogeneity. |
Issue 2: Presence of Colored Impurities in the Product
Question: My final product has a persistent yellow, green, or even blueish tint that is difficult to remove. What are these colored byproducts, and how can I get rid of them?
Answer: The formation of colored impurities is a known issue in Vilsmeier-Haack reactions and is often due to the formation of cyanine dyes[7].
Causality: These dyes can form from the self-condensation of the Vilsmeier reagent or its reaction with the product, especially if the reaction is overheated or if the work-up is not performed correctly[7].
Solutions:
-
Strict Temperature Control: As with stereoselectivity, maintaining a low and consistent reaction temperature is key to preventing the side reactions that lead to dye formation.
-
Efficient Hydrolysis: The work-up step is critical for destroying any unreacted Vilsmeier reagent and hydrolyzing the intermediate iminium salt. Quenching the reaction mixture by pouring it into a well-stirred mixture of ice and a mild base (like sodium acetate or sodium bicarbonate solution) is an effective method. This neutralizes the acidic byproducts and hydrolyzes the intermediates before they can form colored species.
-
Purification: If colored impurities are present in the crude product, they can often be removed by column chromatography on silica gel. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Issue 3: Incomplete Reaction or Formation of Multiple Byproducts
Question: My reaction is sluggish, and I'm observing multiple spots on my TLC plate, indicating a complex mixture of products. What could be the cause?
Answer: A complex reaction mixture can result from several factors, including reagent purity, stoichiometry, and reaction time.
Causality:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents or glassware will consume the reagent and lead to incomplete conversion and the formation of byproducts.
-
Reagent Purity: The purity of DMF and POCl₃ is important. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions[8].
-
Stoichiometry: An incorrect ratio of reagents can lead to side reactions. An excess of the Vilsmeier reagent can lead to diformylation or other over-reactions[6].
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to the formation of degradation products.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled or high-purity reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the substrate) is typically sufficient. A good starting point is a 1.1:1 ratio of Vilsmeier reagent to substrate to minimize diformylation[6].
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. This will allow you to quench the reaction at the optimal time, maximizing the yield of the desired product while minimizing the formation of byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of this compound?
A1: The reaction proceeds through the formation of the Vilsmeier reagent, followed by electrophilic attack on the electron-rich double bond of Methyl 3-methoxycrotonate. The subsequent elimination of HCl and hydrolysis of the iminium salt yields the final product.
Diagram: Proposed Reaction Mechanism
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE(110104-60-4) 1H NMR spectrum [chemicalbook.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support center for the synthesis and optimization of (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired (E)-Isomer
Question: My reaction is producing a low yield of the target compound, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily incomplete reaction, side product formation, or issues with the workup and purification. A common synthetic route involves the reaction of 4-chloroacetoacetyl chloride with methanol, followed by an acid-catalyzed elimination.[1]
Causality and Solutions:
-
Incomplete Acetal Formation: The initial reaction of 4-chloroacetoacetyl chloride with methanol forms a methyl ester and subsequently a dimethoxy acetal intermediate.[1] Insufficient methanol or reaction time can lead to incomplete conversion.
-
Protocol Adjustment: Ensure a significant excess of methanol is used. The reaction should be stirred for a sufficient duration (e.g., 3 hours at 20-25°C) to drive the formation of the raw 4-chloro-3,3-dimethoxybutanoic acid methyl ester intermediate to completion.[1]
-
-
Suboptimal Elimination Conditions: The subsequent elimination of methanol to form the double bond is a critical, stereoselective step. The choice of acid catalyst and reaction temperature are paramount.
-
Catalyst: Methanesulfonic acid is an effective catalyst for this elimination.[1]
-
Temperature and Pressure: The reaction is typically heated to 125-130°C under reduced pressure (e.g., 100 mbars) to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the desired product.[1]
-
-
Side Reactions: The presence of impurities or improper reaction conditions can lead to the formation of various side products, including the (Z)-isomer or polymeric materials.
-
Inert Atmosphere: Running the reaction under a nitrogen atmosphere can prevent side reactions involving atmospheric moisture or oxygen.[1]
-
Issue 2: Poor (E)/(Z) Stereoselectivity
Question: I am obtaining a mixture of (E) and (Z) isomers. How can I increase the selectivity for the desired (E)-isomer?
Answer:
Achieving high (E)-stereoselectivity is a common challenge in the synthesis of vinyl chlorides and ethers. The stereochemical outcome is often dictated by the mechanism of the elimination step.
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control: The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. The reaction conditions should be optimized to favor thermodynamic control.
-
Reaction Time and Temperature: Allowing the reaction to proceed at a sufficiently high temperature for an adequate duration can allow for equilibration to the more stable (E)-isomer. The reported conditions of 125-130°C are designed to favor this outcome.[1]
-
-
Mechanism of Elimination: The acid-catalyzed elimination of methanol from the 4-chloro-3,3-dimethoxybutanoic acid methyl ester intermediate likely proceeds through a carbocationic intermediate. The conformation of this intermediate during the elimination of a proton will determine the final stereochemistry.
-
Alternative Olefination Strategies: While the described synthesis relies on an elimination reaction, related structures like α,β-unsaturated esters are often synthesized via olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.[2][3] For these reactions, the choice of ylide is critical for stereoselectivity.
-
Stabilized Ylides: In Wittig-type reactions, stabilized ylides (those with an electron-withdrawing group like an ester) generally favor the formation of the (E)-alkene.[2]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What is the recommended purification protocol?
Answer:
This compound is a liquid at room temperature and can be purified by distillation.[4][5] However, proper workup is crucial to remove impurities before the final purification step.
Recommended Purification Workflow:
-
Quenching and Extraction: After the elimination reaction, the crude product is typically taken up in a non-polar organic solvent like toluene.[1]
-
Aqueous Washes: A series of aqueous washes are essential to remove the acid catalyst, unreacted starting materials, and water-soluble byproducts. The recommended sequence is:
-
Drying and Solvent Removal: The organic phase should be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and the solvent removed under reduced pressure.
-
Vacuum Distillation: The final purification is achieved by vacuum distillation. The reported boiling point is 95-97°C at 20 mbars.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of thionyl chloride in the synthesis described by PrepChem? [1]
A1: In the cited synthesis, thionyl chloride is added after the methanol. It reacts with excess methanol to form dimethyl sulfite. This in-situ generation of dimethyl sulfite likely serves to remove excess methanol, which could otherwise interfere with the subsequent elimination step.
Q2: Can other acid catalysts be used for the elimination step?
A2: While methanesulfonic acid is reported to be effective, other strong, non-nucleophilic acids could potentially be used.[1] Examples include p-toluenesulfonic acid or sulfuric acid. However, optimization of the reaction conditions (temperature, catalyst loading) would be necessary for each catalyst. It is crucial to avoid acids that could lead to side reactions, such as hydrohalic acids which might add across the double bond.
Q3: How can I confirm the stereochemistry of my product?
A3: The stereochemistry of the (E) and (Z) isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constant (J-value) between the vinylic protons can be indicative of the stereochemistry. For disubstituted alkenes, the J-value for trans protons is typically larger (around 12-18 Hz) than for cis protons (around 6-12 Hz).
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons, which can help to definitively assign the stereochemistry. For the (E)-isomer, an NOE would be expected between the methoxy protons and the vinylic proton.
Q4: What are the main safety precautions to consider when working with the reagents for this synthesis?
A4: Several reagents used in this synthesis are hazardous.
-
4-chloroacetoacetyl chloride: This is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl chloride: This is also a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. It must be handled with extreme care in a well-ventilated fume hood.
-
Methanesulfonic acid: This is a strong, corrosive acid.
-
This compound (Product): The product itself is classified as causing severe skin burns and eye damage.[6] Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Experimental Protocols
Optimized Synthesis of this compound[1]
This protocol is adapted from a reported synthesis.[1]
Step 1: Acetal Formation
-
To a solution of 4-chloroacetoacetyl chloride (0.47 mol) in methylene chloride, cooled to -10°C under a nitrogen atmosphere, add methanol (3.2 mol) over 30 minutes.
-
Add thionyl chloride (0.7 mol) over 30 minutes, maintaining the temperature at -10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours at 20-25°C.
-
Remove the excess methanol and methylene chloride by distillation under reduced pressure.
Step 2: Elimination
-
To the residue from Step 1 (crude 4-chloro-3,3-dimethoxybutanoic acid methyl ester), add methanesulfonic acid (0.21 g).
-
Heat the mixture to 125-130°C at a pressure of 100 mbars to distill off the methanol formed during the reaction.
Step 3: Workup and Purification
-
Dissolve the crude product in toluene.
-
Wash the organic phase sequentially with 16% aqueous HCl, 10% aqueous NaCl, 10% aqueous NaOH, and finally 10% aqueous NaCl.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Remove the toluene by evaporation under reduced pressure.
-
Purify the residue by vacuum distillation (95-97°C at 20 mbars) to obtain this compound.
Visualization of Key Concepts
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Starting Material | 4-chloroacetoacetyl chloride | [1] |
| Reagent 1 | Methanol (in excess) | [1] |
| Reagent 2 | Thionyl chloride | [1] |
| Catalyst | Methanesulfonic acid | [1] |
| Acetal Formation Temp. | -10°C to 25°C | [1] |
| Elimination Temp. | 125-130°C | [1] |
| Elimination Pressure | 100 mbars | [1] |
| Purification Method | Vacuum Distillation | [1] |
| Boiling Point | 95-97°C @ 20 mbars | [1] |
| Reported Yield | 80% | [1] |
| Reported Purity | 99.5% (GC) | [1] |
References
- METHYL (E)
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com
- Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - Beilstein Journal of Organic Chemistry
- Optimization of reaction conditions.
- Optimization of reaction condition.
- Vinyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal
- Optimization of the reaction conditions.
- Vinyl Chloride Production - The University of Oklahoma
- Methyl (E)
- Methyl (2E)
- Vinyl chloride synthesis via selective oxidative coupling of methyl chloride - ChemRxiv
- Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - RSC Publishing
- Vinyl ether hydrolysis. XIV. 2-Methoxy-2,3-dihydropyran - Canadian Science Publishing
- Problems with wittig reaction - Reddit
- Optimization of reaction conditions.
- Wittig reaction - Wikipedia
- Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - RSC Publishing
- Wittig Reaction - Organic Chemistry Portal
- One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles - ResearchG
- carbonyl alkylations with the Wittig reaction - YouTube
- Optimization of reaction conditions - ResearchG
- METHYL (E)
- Methods for Vinyl Ether Synthesis - ResearchG
- Synthesis and characterization of novel functional vinyl ethers th
- (E)
- Methoxy vinyl ether | C3H6O2 | CID 19105674 - PubChem
- Methyl (e)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Troubleshooting for Reactions Involving (E)-Methyl 4-chloro-3-methoxybut-2-enoate
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for handling the workup procedures for reactions utilizing the versatile building block, (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4). This document moves beyond simple step-by-step instructions to explain the chemical rationale behind each procedural choice, ensuring both successful outcomes and the ability to troubleshoot effectively.
Core Principles of Workup Design for a Multifunctional Reagent
This compound is a structurally rich molecule featuring multiple reactive sites: an electrophilic α,β-unsaturated ester system, a methyl ester functional group, and a vinyl chloride moiety. This complexity demands a carefully considered workup strategy to preserve the integrity of the desired product.
-
Ester Hydrolysis: The methyl ester is susceptible to saponification under strongly basic conditions or hydrolysis under harsh acidic conditions, particularly when heated. Workup procedures must be designed to minimize contact time with strong acids or bases and should ideally be conducted at or below room temperature.
-
Vinyl Chloride Stability: Vinyl halides can exhibit thermal and light sensitivity, potentially leading to decomposition or unwanted polymerization.[1][2] Therefore, prolonged heating, such as during solvent evaporation, should be avoided.
-
Electrophilic Nature: The conjugated system makes the molecule an excellent Michael acceptor, meaning it is reactive towards nucleophiles.[3][4] The quenching step must effectively neutralize any remaining nucleophiles from the reaction mixture to prevent side reactions during extraction and isolation.
Section 1: Standard Aqueous Workup Protocol
This protocol is a robust, general-purpose procedure for quenching a reaction and isolating the product. It is based on established chemical principles and adapted from documented synthetic procedures.[5] It is designed to systematically remove acidic, basic, and water-soluble impurities.
Step-by-Step Methodology
-
Reaction Quenching:
-
Cool the reaction mixture to 0-10 °C using an ice bath. This mitigates any exotherm from the quench and preserves the stability of the target molecule.
-
Slowly add a quenching agent. For most applications, deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is suitable. Water will hydrolyze and deactivate many reactive reagents, while NH₄Cl provides a mildly acidic buffer (pH ~4.5-6.0) ideal for quenching reactions involving organometallics or strong bases.
-
-
Solvent Dilution & Phase Separation:
-
Dilute the quenched mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene[5]). This ensures the product partitions into the organic phase and reduces the viscosity of the mixture for efficient extraction.
-
Transfer the mixture to a separatory funnel. Allow the layers to fully separate and drain the aqueous layer.
-
-
Sequential Aqueous Washes:
-
Perform a series of washes to remove specific classes of impurities. After each wash, allow the layers to separate completely and remove the aqueous layer. If an emulsion forms, a wash with saturated aqueous sodium chloride (brine) can help break it.
-
| Washing Step | Reagent | Purpose | Typical Volume (vs. Organic Layer) |
| 1. Acid Wash | 1 M HCl (aq) | Neutralizes and removes residual basic reagents (e.g., amine catalysts, pyridine). | 0.5 - 1.0 x |
| 2. Base Wash | Sat. NaHCO₃ (aq) | Neutralizes the previous acid wash and removes acidic byproducts. Milder than NaOH, minimizing ester hydrolysis risk. | 0.5 - 1.0 x |
| 3. Brine Wash | Sat. NaCl (aq) | Removes the bulk of dissolved water from the organic phase and helps break any emulsions. | 0.5 x |
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal degradation.[1]
-
-
Final Purification:
Workflow Visualization
Caption: Standard aqueous workup workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound during workup? A: The most significant concern is the hydrolysis of the methyl ester group.[7] The compound's vinyl chloride functionality also makes it potentially susceptible to thermal degradation.[1][8] Therefore, exposure to strong bases (like NaOH or KOH) should be minimized or replaced with milder alternatives (like sodium bicarbonate), and all steps, especially solvent evaporation, should be conducted at low temperatures.
Q2: Why is a specific sequence of acidic and then basic washes recommended? A: This sequence is a systematic approach to removing different classes of impurities. The initial acid wash removes basic compounds (e.g., amine catalysts). The subsequent basic wash removes any unreacted acidic starting materials or acidic byproducts. If the base wash were performed first, it could react with basic impurities, potentially forming salts that are harder to remove. The final brine wash then helps to remove water from the organic layer before drying. This logical progression is a cornerstone of extractive workup procedures.[5]
Q3: Can I use a different base, like sodium hydroxide (NaOH), for the wash? A: While 10% NaOH has been used in documented syntheses[5], it significantly increases the risk of saponifying your methyl ester product, especially with longer contact times or at higher temperatures. Sodium bicarbonate (NaHCO₃) is a much weaker base and is generally preferred as it is sufficient to neutralize residual acid from the first wash without posing a significant threat to the ester group. Use NaOH only if you need to remove a significant amount of a stubborn acidic impurity and are prepared for a potential decrease in yield.
Q4: My product seems to have low recovery after the washes. What could be happening? A: If you observe significant product loss, the most likely cause is partial hydrolysis of the ester to the corresponding carboxylic acid. Under basic wash conditions, this acid would be deprotonated to form a carboxylate salt, which is highly water-soluble and would be lost to the aqueous layer. To confirm this, you can acidify the combined aqueous layers and see if a precipitate forms or if you can extract a product back into an organic solvent. To prevent this, use a milder base (NaHCO₃) and keep the extraction temperature low (0-5 °C).
Q5: What are the key safety precautions when handling this compound? A: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed and causes severe skin burns and eye damage.[9] It should be handled as a corrosive and irritant.[9] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| An emulsion forms during the aqueous wash that won't break. | • High concentration of reagents or byproducts acting as surfactants.• Fine particulate matter at the interface. | • Add saturated NaCl (brine) solution and swirl gently; this increases the ionic strength of the aqueous phase, often breaking emulsions.• Allow the separatory funnel to stand undisturbed for an extended period (15-30 min).• If stable, filter the entire mixture through a pad of Celite® to remove particulates.• As a last resort, centrifugation can be used to force phase separation. |
| Low final yield after purification. | • Ester Hydrolysis: The product was saponified during a strong basic wash.• Incomplete Extraction: The product has some water solubility, or an insufficient volume/number of extractions was performed.• Thermal Decomposition: The product degraded during solvent removal at elevated temperatures. | • To Prevent Hydrolysis: Use saturated NaHCO₃ instead of NaOH/KOH. Perform washes at 0 °C to slow reaction rates. Minimize contact time between the organic layer and the basic solution.• To Improve Extraction: Perform three separate extractions with the organic solvent instead of one large one. Ensure the pH of the aqueous layer is appropriate to keep the product neutral.• To Prevent Decomposition: Always use a rotary evaporator with a water bath temperature below 40 °C. Do not evaporate to complete dryness, as this can overheat the product. |
| NMR analysis shows the presence of the corresponding carboxylic acid. | • Incomplete reaction or, more commonly, ester hydrolysis occurred during the workup. | • Re-dissolve the crude product in an organic solvent (e.g., ethyl acetate).• Wash with a dilute acid (e.g., 0.1 M HCl) to re-protonate the carboxylate, making it soluble in the organic layer.• Wash with brine, dry over MgSO₄, filter, and re-concentrate.• Adjust the workup procedure for future reactions to use milder conditions. |
| The final product is discolored (yellow/brown). | • The starting material is a clear yellow liquid, so some color is expected.[6][12]• Darker colors may indicate thermal decomposition or the presence of high-boiling point impurities. | • Ensure purification via vacuum distillation[5] or column chromatography is efficient.• Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., in a refrigerator) to maintain its stability over time. |
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting common workup issues.
References
- Stability of poly(vinyl chloride) - Oxoplast. (2015, October 26).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PUBLIC HEALTH STATEMENT Vinyl Chloride.
- Chemical Safety Facts. (n.d.). Vinyl Chloride.
- The stability of poly(vinyl chloride) - ProQuest. (n.d.).
- National Center for Biotechnology Information. (n.d.). Vinyl Chloride - PubChem.
- National Center for Biotechnology Information. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate - PubChem.
- National Center for Biotechnology Information. (n.d.). methyl (2E)-4-chloro-4-oxobut-2-enoate - PubChem.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.
- University of Calgary. (n.d.). Reactions of Alkenes.
- Pearson. (n.d.). Reactions of Alkenes.
- Michigan State University. (n.d.). Alkene Reactivity.
- National Center for Biotechnology Information. (n.d.). methyl (2E)-4-methoxybut-2-enoate - PubChem.
- Chemistry LibreTexts. (2024, April 3). Electrophilic Addition Reactions of Alkenes.
- Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes.
- Arkat USA. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.
- National Center for Biotechnology Information. (n.d.). Methyl 4-chloroacetoacetate - PubChem.
- Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylhex-2-enoic acid - PubChem.
Sources
- 1. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
- 2. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. pearson.com [pearson.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. The stability of poly(vinyl chloride) - ProQuest [proquest.com]
- 9. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Methyl 4-chloro-3-oxo-butanoate - Safety Data Sheet [chemicalbook.com]
- 12. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
dealing with impurities in (E)-Methyl 4-chloro-3-methoxybut-2-enoate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for managing impurities in (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to resolve challenges in your chemical synthesis and purification workflows.
Core Properties of this compound
A foundational understanding of the target molecule's properties is critical before troubleshooting impurities.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO₃ | [1][2][3] |
| Molecular Weight | 164.59 g/mol | [1][2][4] |
| Appearance | Clear yellow liquid after melting; Colourless to light yellow liquid | [1][2] |
| Density | 1.21 g/mL at 25 °C | [1][3] |
| Boiling Point | 95-97 °C at 15-20 mmHg | [3][5] |
| Melting Point | 25 °C | [3] |
| Solubility | Insoluble in water | [3] |
Troubleshooting Guide: Impurity Identification & Remediation
This section addresses specific experimental issues through a question-and-answer format, providing both diagnostic steps and corrective actions.
Q1: My final product purity is low (<98% by GC) after synthesis and initial workup. What are the likely culprits and how do I remove them?
Low purity is often due to a combination of unreacted starting materials, reaction intermediates, or side-products. A systematic approach is key to identification and removal.
Expert Analysis: The synthesis of this compound often involves the reaction of a 4-chloroacetoacetyl chloride precursor with methanol, followed by steps that can leave behind specific impurities if not driven to completion or properly quenched.[5]
Potential Impurities & Their Characteristics:
| Impurity | Origin | Analytical Signature (¹H NMR) | Remediation Strategy |
| 4-chloro-3,3-dimethoxybutanoic acid methyl ester | Incomplete elimination of methanol from the ketal intermediate.[5] | Absence of vinyl proton signal; presence of two methoxy signals. | Acid-catalyzed heating (e.g., with methanesulfonic acid) followed by distillation.[5] |
| (Z)-isomer | Non-stereoselective reaction conditions. | Different coupling constants for vinyl protons compared to the (E)-isomer. | Fractional distillation under reduced pressure; preparative HPLC for high purity needs. |
| Residual Solvents (Toluene, Methylene Chloride) | Incomplete removal during workup.[5] | Characteristic aromatic signals for toluene (~7.2-7.4 ppm) or a singlet for methylene chloride (~5.3 ppm). | Evaporation under reduced pressure, potentially with gentle heating. |
| Methanol | Excess reagent from the reaction.[5] | A singlet peak around 3.49 ppm, which may be broad. | Thorough removal of volatiles under reduced pressure before final purification. |
Workflow for Impurity Identification and Removal
The following workflow provides a systematic process for diagnosing and resolving purity issues.
Caption: Troubleshooting workflow for low product purity.
Q2: I'm observing significant byproduct formation, particularly chlorinated species other than the desired product. What reaction conditions should I control more carefully?
The formation of chlorinated byproducts often points to issues with temperature control or the stoichiometry of reagents in related vinyl chloride synthesis processes.[6] While the specific synthesis of the title compound is different, the principles of controlling chlorination reactions are relevant.
Expert Analysis: In many industrial chlorination processes, excessive temperatures lead to unwanted side reactions and the formation of more highly chlorinated impurities.[6] Similarly, the presence of moisture can form corrosive HCl, which can catalyze degradation pathways.
Key Parameters to Control:
-
Temperature: The initial reaction is often conducted at low temperatures (-10°C) to control the exothermic addition of methanol and thionyl chloride.[5] Allowing the temperature to rise uncontrollably can lead to side reactions.
-
Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can react with chlorinated intermediates, leading to hydrolysis and the formation of corrosive byproducts.
-
Stoichiometry: Precise addition of reagents like methanol and thionyl chloride is crucial.[5] An excess of the chlorinating agent could lead to over-chlorination, while excess methanol can complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for purifying this compound?
The most effective and commonly cited method for purifying the final product is distillation under reduced pressure .[5]
Standard Protocol for Vacuum Distillation:
-
Setup: Assemble a distillation apparatus suitable for vacuum, including a vacuum pump, a cold trap, and a pressure gauge (manometer). Use a short path distillation head if possible to minimize product loss.
-
Charge the Flask: Transfer the crude product (residue after solvent evaporation) into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully reduce the pressure in the system to approximately 20 mbar.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collect Fractions: Collect the fraction that distills at a head temperature of 95-97 °C .[5] The final product should be a clear, yellowish liquid.[1]
-
Verification: Confirm the purity of the collected fraction using Gas Chromatography (GC). A purity of >99.5% has been reported using this method.[5]
Q2: What are the primary safety concerns when handling this compound?
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Corrosive: It is classified as causing severe skin burns and serious eye damage.[4]
-
Toxicity: It is harmful if swallowed.[4]
Mandatory Safety Precautions:
-
Always handle this chemical inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the compound's purity and integrity over time. Given its reactivity, storage under an inert atmosphere is recommended.
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture or oxygen.
-
Container: Use a tightly sealed container made of a non-reactive material.
Visualizing Impurity Formation Pathways
Understanding the origin of impurities is crucial for prevention. The diagram below illustrates the synthetic pathway and where common impurities can arise.
Caption: Formation pathways of the target product and key impurities.
References
- Vinyl chloride monomer Wh
- Methyl (E)
- Analysis in Vinyl Chloride (VCM) Production Process. Applied Analytics. [Link]
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4.
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.com. [Link]
Sources
- 1. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 2. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
stability issues of (E)-Methyl 4-chloro-3-methoxybut-2-enoate under reaction conditions
Answering the user's request.## Technical Support Center: (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support guide for this compound (MCMB), CAS 110104-60-4. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to anticipate and resolve stability issues, ensuring the success and reproducibility of your experiments.
Core Reactivity Profile: Understanding the "Why"
This compound is a highly functionalized molecule with multiple reactive sites. A clear understanding of its electronic and structural properties is the foundation for troubleshooting potential stability issues.
The molecule's reactivity is governed by three key features:
-
An α,β-Unsaturated Ester System: This conjugated system creates two primary electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both direct (1,2) and conjugate (1,4) nucleophilic additions.[1][2][3][4]
-
A Reactive Allylic Chloride: The C-Cl bond is at the C4 position, which is allylic to the C2-C3 double bond. This makes the chloride an excellent leaving group and the C4 carbon a prime target for SN2 or SN2' nucleophilic substitution. This is often the most significant pathway for reactivity and potential degradation.
-
An Enol Ether Moiety: The methoxy group at the C3 position makes this part of the molecule an enol ether. This functional group is susceptible to hydrolysis under acidic conditions, which can lead to the formation of a β-keto ester byproduct.
The interplay between these functional groups dictates the compound's stability under various reaction conditions.
Caption: Key reactive sites on the this compound molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving MCMB, providing a diagnosis of the potential cause and a validated solution.
❓ Issue 1: My reaction mixture is turning dark brown or black, and I'm observing significant tar formation.
-
Potential Cause A: Thermal Decomposition. Although synthesis procedures show the compound can be distilled at 95-97 °C under vacuum, prolonged exposure to high temperatures (>100-120 °C) at atmospheric pressure can initiate decomposition or polymerization, especially if catalytic impurities are present.[5] Vinyl compounds, in general, can undergo polymerization at elevated temperatures.[6][7]
-
Solution A:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired conversion. Consider screening the reaction at 0 °C or room temperature before attempting higher temperatures.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). Oxygen can promote the formation of peroxides, which are known initiators for radical polymerization.[8]
-
Radical Inhibitor: For reactions requiring heat, consider adding a small amount (0.1 mol%) of a radical inhibitor like BHT (butylated hydroxytoluene) to suppress polymerization pathways.
-
-
Potential Cause B: Strong Basic Conditions. Strong, non-nucleophilic bases (e.g., t-BuOK, DBU) can promote the elimination of HCl, leading to highly reactive and unstable conjugated diene intermediates that rapidly polymerize or decompose.
-
Solution B:
-
Use Weaker Bases: If a base is required, opt for milder, sterically hindered, or non-nucleophilic organic bases (e.g., 2,6-lutidine, triethylamine, or DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Slow Addition: Add the base slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction and dissipate any exotherm.
-
❓ Issue 2: My NMR/GC-MS analysis shows multiple unexpected byproducts and low conversion to the desired product.
-
Potential Cause A: Nucleophilic Attack at the Allylic Chloride. The allylic chloride is the most electrophilic site for many nucleophiles. If your intended reaction is at the ester or the β-carbon, your nucleophile may be preferentially attacking the C4 position, displacing the chloride.
-
Solution A:
-
Re-evaluate Your Strategy: Recognize that substitution at C4 is a primary reaction pathway. If this is undesired, you may need to reconsider your synthetic route.
-
Modify the Nucleophile: "Softer" nucleophiles (e.g., thiols, organocuprates) are more likely to undergo conjugate addition, whereas "harder" nucleophiles (e.g., organolithiums, Grignard reagents) might favor 1,2-addition or attack at the allylic position.[2][4]
-
Temperature Control: Lowering the reaction temperature often increases selectivity and can disfavor undesired side reactions.
-
-
Potential Cause B: Hydrolysis. The presence of trace amounts of water, especially under acidic conditions (from reagents or generated in situ), can hydrolyze the enol ether moiety to a β-keto ester or the methyl ester to a carboxylic acid.
-
Solution B:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Use reagents with low water content.
-
Work Under Inert Gas: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[9]
-
Use a Non-Protic Acid Scavenger: If HCl is liberated during the reaction, it can catalyze hydrolysis. Including a mild, non-nucleophilic base like proton sponge or 2,6-lutidine can sequester excess acid.
-
❓ Issue 3: The reaction is clean, but the yield is consistently low, and I recover unreacted starting material.
-
Potential Cause: Poor Quality or Degraded Starting Material. MCMB can degrade upon improper storage. As a clear yellow liquid after melting (melting point ~25 °C), it should be stored correctly to maintain its purity.[10][11]
-
Solution:
-
Verify Purity: Before use, check the purity of your MCMB by ¹H NMR or GC. Look for signals corresponding to hydrolysis or elimination byproducts.
-
Proper Storage: Store the compound in a dark place, sealed in dry conditions, and at room temperature or refrigerated as recommended by the supplier.[10][12] Avoid prolonged exposure to light and air.
-
Use Fresh Reagent: If in doubt, use a freshly opened bottle or a newly purchased lot of the reagent.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
Q2: Is this compound stable to acidic workup conditions?
-
A2: It shows tolerance to brief, cold acidic washes. One documented synthesis involves washing the organic phase with 16% aqueous HCl.[5] However, prolonged exposure or heating with strong acids should be avoided to prevent hydrolysis of the enol ether.
-
-
Q3: Is this compound stable to basic workup conditions?
-
A3: Similar to acidic conditions, it can tolerate brief, cold washes with dilute base (e.g., 10% NaOH is used in a synthesis workup).[5] However, strong bases, high concentrations, or elevated temperatures will likely cause elimination and decomposition.
-
-
Q4: What is the primary decomposition pathway I should be aware of?
-
A4: The most probable and facile decomposition pathway is nucleophilic substitution or base-catalyzed elimination involving the highly reactive allylic chloride at the C4 position. Hydrolysis of the enol ether is a close second, particularly if acidic and/or wet conditions are employed.
-
Data Summary & Recommended Conditions
| Parameter | Recommended | To Avoid | Rationale |
| Temperature | -20 °C to 80 °C | > 120 °C (prolonged) | Prevents thermal decomposition and polymerization.[7] |
| pH (Reaction) | Neutral to slightly acidic (buffered) | Strong Acid (pH < 3), Strong Base (pH > 11) | Avoids enol ether hydrolysis and base-catalyzed elimination. |
| Atmosphere | Inert (Argon, Nitrogen) | Air / Oxygen | Prevents formation of peroxide initiators for polymerization.[8] |
| Solvents | Anhydrous Aprotic (THF, DCM, Toluene, Dioxane) | Protic Solvents (Methanol, Water) unless part of the reaction | Minimizes risk of hydrolysis and solvolysis reactions. |
| Nucleophiles | Soft Nucleophiles (Thiols, Cuprates), Amines, Alcohols | Hard Nucleophiles (Grignard, Organolithiums) if C4 attack is undesired | Hard nucleophiles are less selective and may attack multiple sites.[2][4] |
Experimental Protocol: SN2 Displacement of Allylic Chloride
This protocol provides a generalized, robust method for substituting the allylic chloride, incorporating best practices for maintaining stability.
Objective: To displace the C4 chloride with a generic amine nucleophile.
Caption: Workflow for a typical nucleophilic substitution reaction.
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of Argon.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Scientist's Note: Anhydrous aprotic solvents are critical to prevent hydrolysis side reactions.
-
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Starting at a low temperature helps control the initial exotherm upon addition of the base and nucleophile, improving selectivity.
-
-
Base Addition: Add a mild organic base such as N,N-Diisopropylethylamine (DIPEA, 1.2 eq).
-
Scientist's Note: DIPEA will scavenge the HCl generated during the substitution without promoting significant elimination.
-
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
References
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. (n.d.). PrepChem.com.
- Why is vinyl alcohol unstable but vinyl halides stable? (2015). Quora.
- Hydrolysis of vinyl bromide vs alkyl chloride. (2016). Chemistry Stack Exchange.
- CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique. (2017). Google Patents.
- Vinyl Chloride. (n.d.). PubChem. National Institutes of Health.
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate. (n.d.). PubChem. National Institutes of Health.
- Vinyl chloride. (n.d.). Wikipedia.
- CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. (2022). In Organic Chemistry.
- Stability of poly(vinyl chloride). (2015). Oxoplast.
- Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. (2025). JoVE.
- 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate. (2014). Google Patents.
- 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). In Organic Chemistry II.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. prepchem.com [prepchem.com]
- 6. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 7. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
- 8. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 110104-60-4 | this compound | Alkenyls | Ambeed.com [ambeed.com]
- 10. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]
Technical Support Center: Catalyst Poisoning in Reactions with (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving (E)-Methyl 4-chloro-3-methoxybut-2-enoate. As a key building block in organic synthesis, its successful application in cross-coupling reactions is often paramount. However, the efficiency of these transformations can be significantly hampered by catalyst deactivation. This document offers a structured approach to identifying, mitigating, and preventing catalyst poisoning, ensuring the robustness and reproducibility of your synthetic routes.
Introduction to Catalyst Deactivation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. This compound, as a vinyl chloride, is a viable substrate for these transformations. However, the relatively strong C-Cl bond often necessitates more reactive catalyst systems and demanding reaction conditions, which can increase the likelihood of catalyst deactivation.
Catalyst poisoning refers to the loss of catalytic activity due to the strong binding of a substance (a "poison") to the active sites of the catalyst, typically the palladium center.[1][2][3] This interaction can be reversible or irreversible and significantly impacts reaction rates, yields, and overall process efficiency.[2] Understanding the potential sources of poisons and the mechanisms of deactivation is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions where this compound is used?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, primarily:
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form a new C-C bond. This is a widely used method for creating complex organic molecules.[4][5][6][7]
-
Heck Reaction: Coupling with an alkene to form a substituted alkene.[8][9][10][11]
-
Sonogashira Coupling: Reacting with a terminal alkyne to produce a conjugated enyne.[8]
Q2: My reaction with this compound is sluggish or has completely stalled. How do I know if catalyst poisoning is the issue?
A2: Differentiating catalyst poisoning from other issues like poor reagent quality or suboptimal reaction conditions is crucial. Key indicators of catalyst poisoning include:
-
Initial activity followed by a sharp decline: The reaction starts as expected but then slows down or stops completely before full conversion.
-
Inconsistent results between batches: Using the same protocol with different batches of starting materials or reagents leads to variable outcomes.
-
Reaction failure upon scale-up: A reaction that works on a small scale fails when larger quantities of reagents are used, potentially due to the introduction of a critical amount of a poison.
-
No improvement with increased catalyst loading: Adding more catalyst does not restart the reaction, as the poison in the system deactivates the fresh catalyst as well.
Q3: What are the most likely catalyst poisons I should be aware of when working with this compound?
A3: Potential poisons can be introduced from various sources:
-
Starting Materials: Impurities in this compound itself or the coupling partner. The synthesis of the starting material may leave residual reagents or byproducts.[12]
-
Reagents and Solvents: Trace impurities in bases, solvents, or other additives. Sulfur- and nitrogen-containing compounds are common culprits.[1]
-
Atmosphere: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction, which can lead to the oxidation and deactivation of the palladium(0) catalyst.
-
Byproducts: The reaction itself might generate species that inhibit the catalyst.
Q4: Can the chloride atom in this compound itself poison the palladium catalyst?
A4: While halide ions are an integral part of the catalytic cycle, an excess of chloride ions can, in some cases, lead to the formation of stable, less reactive palladium-chloride complexes, which can slow down the catalytic turnover. However, this is less common than poisoning by strong Lewis bases like sulfur or certain nitrogen compounds.
Troubleshooting Guide: A Systematic Approach
When faced with a suspected case of catalyst poisoning, a systematic investigation is key to identifying the root cause and implementing an effective solution.
Step 1: Initial Diagnosis and Observation
Carefully observe the reaction progress. Note the color changes, any precipitate formation, and the reaction kinetics. A sudden change in the appearance of the reaction mixture can be indicative of catalyst decomposition (e.g., formation of palladium black).
Step 2: Reagent Purity Assessment
The purity of all reaction components is paramount.
| Reagent/Component | Potential Impurities/Poisons | Recommended Action |
| This compound | Residual starting materials from synthesis (e.g., sulfur-containing reagents), byproducts. | Repurify the substrate by distillation or chromatography. Obtain a certificate of analysis if commercially sourced. |
| Coupling Partner (e.g., Boronic Acid) | Boronic anhydride, unreacted starting materials. | Check the purity by NMR. Recrystallize if necessary. |
| Solvents | Water, peroxides, sulfur-containing impurities (e.g., in THF). | Use freshly distilled or high-purity anhydrous solvents. |
| Bases (e.g., K₂CO₃, Cs₂CO₃) | Trace metal impurities, moisture. | Use a high-purity grade of base and dry it in an oven before use. |
| Phosphine Ligands | Phosphine oxides. | Store ligands under an inert atmosphere and handle them in a glovebox if possible. |
Step 3: Experimental Protocol Review
Review your experimental setup and procedure for potential sources of contamination or catalyst deactivation.
-
Inert Atmosphere: Ensure that your degassing procedure (e.g., sparging with argon or freeze-pump-thaw cycles) is effective.
-
Temperature Control: Overheating can lead to thermal decomposition of the catalyst or ligands.
-
Stirring: Inefficient stirring can lead to localized high concentrations of reagents, which may promote side reactions or catalyst decomposition.
Step 4: Diagnostic Experiments
To pinpoint the source of the poison, a series of controlled experiments can be performed.
| Experiment | Purpose | Expected Outcome if Poisoning is Present |
| High-Purity Reagent Run | To confirm if the issue is with reagent purity. | The reaction proceeds to completion with high-purity reagents. |
| "Spiking" Experiment | To identify the poisoned reagent. | Add a small amount of a suspect reagent from a "bad" batch to a "good" reaction. A decrease in yield or rate points to the culprit. |
| Pre-activation of Catalyst | To ensure the active Pd(0) species is formed. | If the reaction improves, the initial catalyst activation was the issue. |
Advanced Troubleshooting and Mitigation Strategies
Issue 1: Gradual Decrease in Reaction Rate
-
Possible Cause: Fouling of the catalyst by polymeric byproducts or slow poisoning from a low-concentration impurity.
-
Mitigation:
-
Lower Reaction Temperature: This can reduce the rate of byproduct formation.
-
Optimize Reactant Stoichiometry: An excess of one reactant may contribute to side reactions.
-
Use of Additives: In some cases, additives can stabilize the catalyst or scavenge poisons.
-
Issue 2: Abrupt Reaction Stoppage
-
Possible Cause: Introduction of a potent, irreversible poison.
-
Mitigation:
-
Pre-treatment of Reagents: Pass solvents and liquid reagents through a plug of activated alumina to remove polar impurities.
-
Use of a More Robust Catalyst System: Consider a different palladium precursor or a more sterically hindered and electron-rich phosphine ligand that is less susceptible to poisoning.
-
Issue 3: Formation of Palladium Black
-
Possible Cause: Catalyst agglomeration and precipitation. This can be caused by high temperatures, incorrect ligand-to-metal ratio, or the presence of certain impurities.
-
Mitigation:
-
Increase Ligand Concentration: A slight excess of the phosphine ligand can help stabilize the palladium nanoparticles and prevent aggregation.
-
Use a Supported Catalyst: In some cases, a heterogeneous catalyst can offer greater stability.
-
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the common pathways for catalyst deactivation in a palladium-catalyzed cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Set up a standard vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point and refractive index.
-
Store the purified product under an inert atmosphere.
Protocol 2: General Procedure for a Diagnostic Suzuki-Miyaura Coupling
-
In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to an oven-dried reaction vial.
-
Add the aryl boronic acid (1.2 equivalents) and the base (e.g., K₂CO₃, 2 equivalents).
-
Add a stir bar.
-
Outside the glovebox, add the purified this compound (1 equivalent) and the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or GC/LC-MS.
Conclusion
Catalyst poisoning in reactions involving this compound is a multifaceted challenge that can be overcome with a systematic and informed approach. By understanding the potential sources of poisons, carefully purifying reagents, and optimizing reaction conditions, researchers can ensure the efficiency and reproducibility of their synthetic endeavors. This guide provides a foundational framework for troubleshooting; however, it is important to remember that each reaction is unique and may require specific optimization.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids.
- Newman-Stonebraker, H. R., et al. (2021).
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- Zapf, A., & Beller, M. (2001). Heck Reaction—State of the Art. In Topics in Catalysis (Vol. 19, No. 1, pp. 101-109). Springer US.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Smith, D. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 105-130). The Royal Society of Chemistry.
- Denmark, S. E., & Smith, R. C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate.
- ARKIVOC. (2005). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.
- ResearchGate. (2013). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
- ResearchGate. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Royal Society of Chemistry. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature.
- ACS Publications. (2011). Hydrogen Chemisorption on Al2O3-Supported Gold Catalysts. The Journal of Physical Chemistry B, 115(28), 8875-8881.
- ResearchGate. (2015). Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water.
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- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
solvent effects on the reactivity of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Welcome to the technical support center for (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the use of this compound in chemical reactions.
Issue 1: Low or No Reactivity with Nucleophiles
Question: I am attempting a nucleophilic substitution on this compound, but I am observing very low conversion to my desired product. What could be the issue?
Answer: Low reactivity can stem from several factors related to your choice of solvent and reaction conditions. This compound has two primary electrophilic sites: the carbon bearing the chlorine atom (C4) and the β-carbon of the α,β-unsaturated system (C2). The choice of solvent can significantly influence which site is more reactive and the overall reaction rate.
Causality behind Experimental Choices:
-
Solvent Polarity: For SN2-type reactions at C4, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred. These solvents can solvate the cation of your nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive. In contrast, polar protic solvents like ethanol or water can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction.
-
Reaction Temperature: Some nucleophilic substitutions with this substrate may require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at room temperature, consider gradually increasing the temperature. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Nucleophile Strength: Weak nucleophiles will naturally react slower. If you are using a weak nucleophile, you may need to use a stronger base to deprotonate it in situ or switch to a more potent nucleophilic reagent.
Step-by-Step Protocol for Optimizing Nucleophilic Substitution:
-
Solvent Selection: If you are using a nonpolar or polar protic solvent, switch to a polar aprotic solvent like anhydrous DMF or acetonitrile.
-
Temperature Adjustment: Start the reaction at room temperature and monitor for progress (e.g., by TLC or LC-MS). If no reaction is observed after a few hours, gradually increase the temperature in 10-15 °C increments.
-
Concentration: Ensure your reactants are at an appropriate concentration. Very dilute conditions can slow down bimolecular reactions.
-
Inert Atmosphere: If your nucleophile is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Logical Workflow for Troubleshooting Low Reactivity:
Caption: Troubleshooting workflow for low reactivity.
Issue 2: Formation of Multiple Products
Question: My reaction is yielding a mixture of products, including what appears to be a Michael addition product instead of the expected substitution product. How can I improve the selectivity?
Answer: The formation of multiple products is a common issue due to the dual electrophilic nature of this compound. Nucleophiles can attack at C4 (direct substitution) or at C2 (conjugate/Michael addition).[1][2] The reaction pathway is heavily influenced by the "hardness" or "softness" of the nucleophile and the solvent.
Causality behind Experimental Choices:
-
Hard and Soft Acid-Base (HSAB) Theory:
-
Hard nucleophiles (e.g., organolithium reagents, Grignard reagents, alkoxides) tend to favor attack at the harder electrophilic center, the carbonyl carbon (1,2-addition), or in this case, the carbon attached to the electronegative chlorine (C4).
-
Soft nucleophiles (e.g., thiolates, cyanides, organocuprates) prefer to attack the softer electrophilic center, which is the β-carbon (C2), leading to 1,4-addition or conjugate addition.[3]
-
-
Solvent Effects on Selectivity:
-
Polar protic solvents can stabilize the enolate intermediate formed during conjugate addition, potentially favoring this pathway.
-
Nonpolar solvents may favor direct substitution, especially with hard nucleophiles.
-
Strategies to Enhance Selectivity:
| Desired Product | Nucleophile Type | Recommended Solvent Class | Example Solvents |
| C4-Substitution | Hard | Polar Aprotic or Nonpolar | THF, Diethyl Ether, DMF |
| C2-Addition (Conjugate) | Soft | Polar Protic or Aprotic | Ethanol, Methanol, DMSO |
Experimental Protocol for Selective C4-Substitution:
-
Reagent Choice: Use a "hard" nucleophile if possible.
-
Solvent: Conduct the reaction in a nonpolar solvent like THF or diethyl ether under anhydrous conditions.
-
Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. This can enhance the kinetic control of the reaction, often favoring direct addition/substitution.
Visualization of Reaction Pathways:
Sources
Technical Support Center: Analytical Methods for Monitoring (E)-Methyl 4-chloro-3-methoxybut-2-enoate Reactions
Welcome to the technical support center for monitoring reactions involving (E)-Methyl 4-chloro-3-methoxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction
This compound is a key intermediate in various synthetic pathways. Accurate and real-time monitoring of its reactions is crucial for optimizing yield, minimizing impurities, and ensuring process safety. This guide provides a comprehensive overview of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—along with detailed troubleshooting guides and frequently asked questions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a cornerstone technique for monitoring the consumption of this compound and the formation of products due to its high resolution and sensitivity. However, a number of issues can arise.
Question: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue that can compromise resolution and accurate integration.[1] The causes can be chemical or physical.
-
Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[1] For a molecule like this compound, which contains polar functional groups, these interactions can be pronounced. Other causes include column overload, excessive dead volume, or contamination.[2][3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2.5-4.0 for reversed-phase silica columns). Adding a buffer can help maintain a stable pH.[3][4]
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload. If tailing decreases, you've identified the issue.[2][3]
-
Check for Dead Volume: Inspect all fittings and tubing between the injector and detector. Ensure connections are secure and tubing is as short and narrow as possible.[2][4]
-
Column Flushing/Replacement: If the above steps fail, the column may be contaminated or degraded. Try flushing the column with a strong solvent.[4] If the problem persists, the column packing bed may be deformed, necessitating column replacement.[3][5]
-
Question: My retention times are shifting between injections. What's causing this instability?
Answer: Retention time instability is a critical problem as it can lead to misidentification of peaks.
-
Causality: The primary causes are typically related to the mobile phase composition, flow rate instability, or temperature fluctuations. An unstable mobile phase, perhaps due to solvent evaporation or improper mixing, will alter the elution strength. Leaks in the system will cause flow rate to fluctuate. The column temperature also significantly influences retention.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed to prevent bubble formation in the pump.[4] If using a gradient, ensure the mixer is functioning correctly.
-
System Leak Check: Systematically check for leaks from the pump heads to the detector waste line. Pay close attention to fittings, which can loosen over time.[4]
-
Flow Rate Verification: Ensure the pump is delivering a consistent flow rate. This can be checked by collecting and measuring the eluent over a set time.
-
Column Thermostatting: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.
-
Experimental Protocol: HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust HPLC method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient allows for the separation of compounds with a range of polarities. |
| Gradient | 30% to 90% Acetonitrile over 15 min | Start with a lower organic content to retain polar starting materials and increase to elute less polar products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm | The α,β-unsaturated ester moiety should have sufficient UV absorbance.[6] |
| Injection Vol. | 10 µL | A typical injection volume to avoid overloading. |
Gas Chromatography (GC) Troubleshooting Guide
GC is an excellent alternative, especially when coupled with a mass spectrometer (GC-MS), for analyzing volatile compounds and confirming product identity.
Question: I'm seeing broad or tailing peaks in my GC chromatogram. What should I investigate?
Answer: Peak shape issues in GC can often be traced back to the injection, the column, or gas flow.
-
Causality: For a reactive molecule like this compound, active sites in the GC inlet or on the column can cause irreversible adsorption or degradation, leading to tailing.[7] Other causes include slow sample transfer from the inlet to the column, column contamination, or an incorrect carrier gas flow rate.[8][9]
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet liner is a common source of problems. Ensure you are using a deactivated liner. If you suspect contamination, replace the liner and the septum.[10]
-
Column Conditioning: If the column has been sitting idle or has been exposed to oxygen at high temperatures, it may need to be conditioned by baking it out at a high temperature (below its maximum limit) with carrier gas flow.[11]
-
Check for Leaks: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can degrade the column's stationary phase.[10][11]
-
Optimize Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Verify and optimize the flow rate for your column dimensions.[9]
-
Question: My analyte appears to be decomposing in the GC. How can I confirm this and prevent it?
Answer: Thermal decomposition is a significant concern for chlorinated and unsaturated compounds.
-
Causality: The high temperatures of the GC inlet and column can cause susceptible molecules to break down. This is often exacerbated by active sites in the system.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Gradually decrease the inlet temperature in 10-20 °C increments to see if the peak shape and area of your analyte improve.
-
Use a Milder Injection Technique: A splitless injection has a longer residence time in the hot inlet, increasing the chance of degradation. If possible, try a split injection or a cool on-column injection.
-
GC-MS Analysis: A mass spectrometer is invaluable for diagnosing decomposition. Look for fragment ions or new peaks that correspond to expected degradation products.
-
Derivatization: If decomposition is unavoidable, consider a chemical derivatization step to create a more thermally stable analogue of your analyte before GC analysis.
-
Experimental Protocol: GC-MS Method for Reaction Monitoring
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-polarity column suitable for a wide range of organic compounds.[12] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for this column dimension. |
| Inlet Temp. | 220 °C (start lower if degradation is suspected) | Balances efficient vaporization with minimizing thermal decomposition. |
| Oven Program | 50 °C (1 min), then 15 °C/min to 280 °C | A standard temperature program to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| MS Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and related products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
NMR spectroscopy offers the unique advantage of providing detailed structural information and can be used for quantitative analysis (qNMR) without the need for authentic reference standards for every component.[13]
Question: I am trying to use ¹H NMR for quantitative analysis, but my integral values are inconsistent. Why?
Answer: Accurate quantification by NMR (qNMR) requires careful attention to experimental parameters.[14]
-
Causality: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it.[14] Inconsistent integrals are often due to incomplete relaxation of the nuclei between scans, poor signal-to-noise, or incorrect processing.
-
Troubleshooting Steps:
-
Ensure Full Relaxation: The most critical parameter is the relaxation delay (d1). It should be set to at least 5 times the longest T1 relaxation time of any nucleus you want to quantify. For accurate qNMR, a d1 of 30-60 seconds is often recommended.
-
Check Pulse Angle: Use a 90° pulse angle to ensure maximum signal for each scan. Calibrate this for your specific probe and sample.
-
Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100 is recommended for good precision).
-
Processing: Use a consistent and careful processing routine. Ensure proper phasing and baseline correction. Integrate a wide enough region to capture the entire peak, including the wings.
-
Question: My NMR spectra from the reaction mixture have broad peaks and a distorted baseline. What can I do?
Answer: Reaction mixtures can be challenging NMR samples due to their complexity.
-
Causality: The presence of paramagnetic species (even trace metals from a catalyst), suspended solids, or viscosity changes can lead to significant line broadening.[15] A changing magnetic field during the reaction can also distort spectra, especially if running in a non-deuterated solvent without a lock.[16]
-
Troubleshooting Steps:
-
Sample Filtration: If solids are present, filter the aliquot through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Shimming: Carefully shim the sample. Automated shimming routines may struggle with complex mixtures; manual shimming may be necessary.
-
Use of an Internal Standard: Add a known amount of an inert internal standard (e.g., dimethyl sulfone, 1,4-dioxane) that has sharp, well-resolved peaks in a clean region of the spectrum. This can be used for both chemical shift referencing and quantification.
-
Solvent Suppression: If you are running the reaction in a protonated solvent, use a solvent suppression technique (e.g., presaturation) to reduce the overwhelming solvent signal.[17]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for my reaction?
-
A1: The choice depends on your specific needs.
-
HPLC is excellent for routine monitoring of reaction progress, especially for complex mixtures, and provides good quantitative data when calibrated.
-
GC-MS is ideal for volatile compounds and provides definitive identification of products and byproducts through mass spectral data. It is particularly useful for detecting thermal instability.
-
NMR is unparalleled for structural elucidation of unknown products or intermediates directly in the reaction mixture. qNMR is a powerful tool for obtaining quantitative data without the need for extensive calibration curves, making it ideal for process development where standards may not be available.[13]
-
Q2: How do I prepare my reaction sample for analysis?
-
A2: Proper sample preparation is critical.
-
Take a Representative Aliquot: Ensure the sample you take is representative of the bulk reaction mixture.
-
Quench the Reaction: Immediately stop the reaction in your aliquot to get an accurate snapshot in time. This can be done by rapid cooling, dilution, or adding a chemical quenching agent.
-
Dilute: Dilute the sample to a concentration appropriate for the analytical technique. For HPLC and GC, this is typically in the low ppm range. For NMR, it will be higher.
-
Filter: For HPLC and GC, always filter your sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could clog the system.[2]
-
Q3: Can I use these methods to detect impurities?
-
A3: Yes, all three methods are excellent for impurity profiling. HPLC with a diode array detector (DAD) or MS detector can help identify and quantify impurities. High-resolution GC-MS can separate and identify closely related volatile impurities. NMR can often identify the structure of an unknown impurity directly if it is present at a sufficient concentration (>1%).
References
- Macnaughtan, M. A., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Giraud, N., et al. (2000). Quantitative Monitoring of Solid Phase Organic Reactions by High-Resolution Magic Angle Spinning NMR Spectroscopy. ACS Publications.
- Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
- LCGC International. (2011). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
- Aeppli, C., et al. (2011). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Jezierski, M. R., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- Aeppli, C., et al. (2011). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. PubMed.
- Pharmaceutical Technology. (2012). NMR Reaction-Monitoring as a Process Analytical Technique.
- Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS.
- Phenomenex. (2023). GC Column Troubleshooting Guide.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- AELAB. (2023). 10 Common Mistakes in Gas Chromatography.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- Zhang, J., et al. (2019). Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. RSC Publishing.
- alwsci. (2023). Common Sources Of Error in Gas Chromatography.
- Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
Sources
- 1. waters.com [waters.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01180C [pubs.rsc.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
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Validation & Comparative
A Comparative Guide to the Spectral Characterization of (E)-Methyl 4-chloro-3-methoxybut-2-enoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. (E)-Methyl 4-chloro-3-methoxybut-2-enoate and its analogues are versatile building blocks, the utility of which is intrinsically tied to their defined stereochemistry and substitution patterns. This guide provides a comprehensive comparison of the spectral characteristics of this compound and related derivatives, offering a robust framework for their unambiguous identification and characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for researchers navigating the complexities of molecular analysis.
The Critical Role of Stereochemistry: Why Spectral Characterization Matters
The biological activity and chemical reactivity of a molecule are dictated by its three-dimensional structure. In the case of butenoate derivatives, the E/Z isomerism of the carbon-carbon double bond significantly influences the molecule's shape and electronic properties. Consequently, a minor change in stereochemistry can lead to a profound difference in a compound's efficacy and safety in a drug development context. Spectroscopic techniques provide the necessary tools to discern these subtle yet critical structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confident assignment of a compound's constitution and stereochemistry.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and the spatial relationship between neighboring protons.
A key diagnostic feature for distinguishing between E and Z isomers of α,β-unsaturated esters is the coupling constant between the vinylic protons. However, in the target molecule, the vinylic proton at C2 is a singlet due to the absence of a proton at C3. Therefore, the stereochemistry is primarily inferred from the chemical shifts, which are influenced by the anisotropic effects of the substituents.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | This compound | Methyl (E)-3-methoxybut-2-enoate (for comparison) | Key Observations |
| -OCH₃ (ester) | ~3.7 ppm (s) | ~3.7 ppm (s) | The ester methyl group is relatively insensitive to substitution at the 4-position. |
| -OCH₃ (vinyl ether) | ~3.9 ppm (s) | ~3.8 ppm (s) | The vinyl ether methoxy group may experience a slight downfield shift due to the electron-withdrawing effect of the chlorine atom. |
| -CH₂Cl | ~4.2 ppm (s) | N/A | This singlet corresponds to the chloromethyl group and is a key identifier for the 4-chloro derivative. |
| =CH- | ~5.6 ppm (s) | ~5.5 ppm (s) | The vinylic proton chemical shift is influenced by the substituent at the 3-position. |
The absence of a proton on the C3 carbon simplifies the spectrum, making the chemical shifts of the remaining protons the primary indicators of the E configuration. For the analogous Z isomer, the spatial proximity of the -CH₂Cl and the ester group would likely lead to different chemical shifts for these protons due to steric and electronic effects.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The chemical shifts are indicative of the hybridization and the nature of the attached functional groups.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | This compound | Methyl (E)-3-methoxybut-2-enoate (for comparison) | Key Observations |
| -OCH₃ (ester) | ~51 ppm | ~51 ppm | Similar to ¹H NMR, this signal is relatively stable. |
| -OCH₃ (vinyl ether) | ~58 ppm | ~57 ppm | A slight downfield shift may be observed. |
| -CH₂Cl | ~45 ppm | N/A | A distinct signal in the aliphatic region, characteristic of a chloromethyl group. |
| =CH- | ~95 ppm | ~98 ppm | The chemical shift of this vinylic carbon is sensitive to the substituents. |
| =C(OCH₃)- | ~165 ppm | ~163 ppm | The quaternary vinylic carbon is significantly downfield due to the attached oxygen. |
| C=O | ~168 ppm | ~168 ppm | The carbonyl carbon chemical shift is characteristic of α,β-unsaturated esters. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For α,β-unsaturated esters like this compound, the key diagnostic peaks are associated with the carbonyl group and the carbon-carbon double bond.
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected for this compound | Significance |
| C=O Stretch (Ester) | 1715-1730[1] | ~1720 cm⁻¹ | The conjugation of the double bond lowers the carbonyl stretching frequency compared to a saturated ester. |
| C=C Stretch | 1620-1680 | ~1640 cm⁻¹ | Indicates the presence of the carbon-carbon double bond. |
| C-O Stretch (Ester) | 1000-1300[1] | ~1250 cm⁻¹ and ~1100 cm⁻¹ | Two distinct C-O stretching bands are expected for the ester and vinyl ether moieties. |
| C-Cl Stretch | 600-800 | ~750 cm⁻¹ | Confirms the presence of the chloroalkane functionality. |
The IR spectrum provides a quick confirmation of the key functional groups but is generally less informative for distinguishing between stereoisomers compared to NMR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
For this compound (Molecular Weight: 164.59 g/mol )[2], the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 164 and an M+2 peak at m/z 166 with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom.
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments and the formation of characteristic carbocations.
Sources
alternative reagents to (E)-Methyl 4-chloro-3-methoxybut-2-enoate for furan synthesis
For decades, the furan core has been a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, remains a critical focus for chemists in research and industry. While classical methods have served the scientific community well, the quest for milder conditions, broader substrate scope, and higher efficiency has led to the development of novel reagents and catalysts. This guide provides a comparative analysis of key alternatives to the traditional reagent, (E)-Methyl 4-chloro-3-methoxybut-2-enoate, offering researchers a strategic overview of the current landscape in furan synthesis.
The Benchmark: this compound in Feist-Bénary Synthesis
The Feist-Bénary synthesis is a classic and reliable method for constructing the furan ring.[1][2][3] It typically involves the condensation of an α-halo ketone with a β-dicarbonyl compound under basic conditions.[1][3] this compound serves as a specialized α-halo ketone equivalent, offering a direct route to functionalized furans.
The reaction proceeds through a sequence of deprotonation of the β-dicarbonyl, nucleophilic attack on the chloro-enoate, and subsequent intramolecular cyclization and dehydration to form the aromatic furan ring.[1][4] While effective, this method can be limited by the availability of the starting enoate and the sometimes harsh basic conditions required.
Key Alternative Pathways and Reagents
The limitations of classical methods have spurred the development of several powerful alternatives. This guide will focus on three prominent strategies: the Paal-Knorr Synthesis, the use of Allenyl Ketones, and modern Gold-Catalyzed Cyclizations.
Paal-Knorr Furan Synthesis: The Power of 1,4-Dicarbonyls
One of the most significant and widely used alternatives is the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds as precursors.[5][6][7][8] This acid-catalyzed cyclization and dehydration offers a conceptually straightforward and often high-yielding route to a variety of substituted furans.[7][8]
Mechanism: The synthesis begins with the protonation of one carbonyl group, which is then attacked by the enol form of the second carbonyl.[6][8] The resulting hemiacetal intermediate readily undergoes dehydration to yield the stable aromatic furan.
Caption: Allenyl Ketone Furan Synthesis Workflow.
Advantages:
-
Novel Reactivity: Offers a unique disconnection approach for furan synthesis.
-
Milder Conditions: Often proceeds under milder conditions compared to classical methods.
Limitations:
-
Substrate Synthesis: The preparation of substituted allenyl ketones can require multi-step sequences.
-
Catalyst Cost: The use of silver catalysts can add to the overall cost of the synthesis.
Gold-Catalyzed Cyclizations: The Modern Frontier
In recent years, gold catalysis has emerged as a powerful tool for the synthesis of a wide array of heterocyclic compounds, including furans. [9][10][11]These methods are prized for their high efficiency, mild reaction conditions, and remarkable functional group tolerance. [9]Various starting materials, such as 1-(1-alkynyl)-cyclopropyl ketones or propargyl alcohols and alkynes, can be employed. [9][12][13] Mechanism (Example with 1-(1-Alkynyl)-cyclopropyl Ketones): The gold(I) catalyst activates the alkyne for a nucleophilic attack. In the case of 1-(1-alkynyl)-cyclopropyl ketones, this is followed by a cascade reaction involving ring expansion of the cyclopropane to form the furan ring. [9]
Caption: Gold-Catalyzed Furan Synthesis Workflow.
Advantages:
-
Mild Conditions: Reactions are often conducted at room temperature, preserving sensitive functionalities. [9]* High Atom Economy: Cascade reactions often lead to complex products with high atom economy.
-
Broad Scope: Tolerates a wide variety of functional groups and allows for the synthesis of highly substituted furans. [12][13] Limitations:
-
Catalyst Cost: Gold catalysts are expensive, which can be a consideration for large-scale synthesis.
-
Ligand Sensitivity: The efficiency of the catalyst can be sensitive to the choice of ligand.
Comparative Performance
| Feature | Feist-Bénary Synthesis | Paal-Knorr Synthesis | Allenyl Ketone Synthesis | Gold-Catalyzed Synthesis |
| Starting Materials | α-Halo Ketones & β-Dicarbonyls [1][2] | 1,4-Dicarbonyl Compounds [6][7] | Allenyl Ketones [5] | Alkynyl Precursors (various) [9][12] |
| Typical Conditions | Basic (e.g., Pyridine, NaOEt) [1][3] | Acidic (e.g., H₂SO₄, p-TsOH) [6][8] | Mild, Silver-catalyzed [5] | Very Mild, Gold-catalyzed [9][10] |
| General Yields | Moderate to Good [14] | Good to Excellent [14] | Moderate to Good | Good to Excellent [12][13] |
| Key Advantage | Readily available starting materials [14] | High yields, well-established [14] | Unique synthetic route | Exceptional mildness & scope [9][11] |
| Key Disadvantage | Can require harsh base [1] | Synthesis of 1,4-dicarbonyls [6] | Synthesis of allenyl ketones | Catalyst cost |
Experimental Protocols
Representative Protocol for Paal-Knorr Synthesis of 2,5-Dimethylfuran
[14]
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol). The acid acts as the catalyst for the cyclization. Toluene is used as the solvent, and a Dean-Stark apparatus is employed to remove the water generated during the reaction, driving the equilibrium towards the product.
-
Heat the mixture to reflux using a Dean-Stark apparatus. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). This workup neutralizes the acid catalyst and removes any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This step removes residual water and the solvent, yielding the crude product.
-
Purify the crude product by distillation to afford pure 2,5-dimethylfuran.
Representative Protocol for Feist-Bénary Synthesis
[3]
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and pyridine (1.1 eq) in ethanol. Pyridine acts as a mild base to deprotonate the β-dicarbonyl compound.
-
Slowly add chloroacetone (1.0 eq) to the mixture. The α-halo ketone is the electrophile in this reaction.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Heating provides the necessary activation energy for the reaction to proceed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. This aqueous workup removes the pyridinium salt and other water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired substituted furan.
Conclusion
The synthesis of the furan ring system has evolved significantly from its classical roots. While the Feist-Bénary synthesis using reagents like this compound remains a viable option, researchers now have a diverse toolkit of alternative methods at their disposal. The Paal-Knorr synthesis offers a high-yielding, albeit sometimes harsh, alternative. More modern approaches, particularly those employing allenyl ketones and gold catalysis, provide access to highly functionalized furans under exceptionally mild conditions. The choice of reagent and methodology will ultimately depend on the specific target molecule, the availability of starting materials, the scale of the reaction, and the functional group tolerance required. As catalytic systems continue to advance, the synthesis of this important heterocyclic motif is set to become even more efficient and versatile.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Angewandte Chemie International Edition, 45(40), 6704-6707.
- Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013.
- Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013.
- Marion, N., & Nolan, S. P. (2011). Gold(i)-catalyzed synthesis of furans and pyrroles via alkyne hydration. Catalysis Science & Technology, 1(1), 17-27.
- Li, G., & Zhang, J. (2009). Gold-Catalyzed Cascade Friedel−Crafts/Furan−Alkyne Cycloisomerizations for the Highly Efficient Synthesis of Arylated (Z)-Enones or -Enals. Organic Letters, 11(5), 1039-1042.
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
- Organic Chemistry Tube. (2021, November 26). Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted‐3(2H)‐furanones from allenic ketones.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
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- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans [organic-chemistry.org]
- 10. Gold(i) -catalyzed synthesis of furans and pyrroles via alkyne hydration - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C0CY00055H [pubs.rsc.org]
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- 12. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for (E)-Methyl 4-chloro-3-methoxybut-2-enoate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a key intermediate in various synthetic pathways. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy—are critically evaluated based on their performance characteristics, underpinned by illustrative experimental data. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each method and validation parameter, in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[1][2][3][4][5][6][7][8]
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound (CAS No. 110104-60-4) is a functionalized α,β-unsaturated ester. Its purity is paramount as the presence of impurities can have significant consequences on the yield, purity, and safety of subsequent products. The validation of analytical procedures is a formal process that confirms the suitability of a method for its intended purpose.[7][8] This involves a series of experiments to evaluate the method's performance, ensuring that it is reliable, reproducible, and accurate for the analysis of the target analyte.[5][9]
This guide will explore three common analytical techniques for the analysis of this compound, presenting a comparative analysis of their validation data. The choice of an analytical method is often a balance between the required analytical performance and practical considerations such as sample throughput, cost, and the nature of the analyte.
Comparative Analysis of Validated Analytical Methods
The selection of an optimal analytical method is contingent on the specific requirements of the analysis, such as whether it is for routine quality control, impurity profiling, or stability testing. Below is a comparative summary of the validation parameters for three distinct, yet applicable, analytical methods for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Specificity | High (Excellent separation from potential impurities and degradants) | Very High (Excellent separation of volatile compounds) | Low (Susceptible to interference from other UV-absorbing species) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Range | 1 - 150 µg/mL | 0.5 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 µg/mL |
| Robustness | High | Moderate | High |
In-Depth Methodologies and Validation Data
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method is particularly suitable due to the compound's polarity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL and dilute to the desired concentrations for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the linear range of the method.
The choice of a C18 column is based on the non-polar nature of the stationary phase, which provides good retention and separation for moderately polar compounds like the target analyte. The acetonitrile/water mobile phase offers a good balance of elution strength and compatibility with UV detection. A detection wavelength of 235 nm is selected based on the UV absorbance maximum of the α,β-unsaturated ester chromophore.
| Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2% |
| LOD | 0.12 µg/mL | Reportable |
| LOQ | 0.35 µg/mL | Reportable |
| Specificity | No interference from placebo and known impurities | Peak purity > 99% |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively volatile ester, GC offers a high-resolution alternative to HPLC.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Standard Solution: Prepare a stock solution of this compound in dichloromethane at 1 mg/mL and dilute as needed.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the method's linear range.
A DB-5 column, a low-polarity phase, is chosen for its versatility in separating a wide range of compounds. The temperature program is optimized to ensure good separation of the analyte from potential volatile impurities while maintaining a reasonable run time. The use of an FID provides high sensitivity for organic compounds.
| Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (R²) | 0.9989 | ≥ 0.998 |
| Accuracy (% Recovery) | 97.8% - 102.5% | 97.0% - 103.0% |
| Precision (Repeatability, %RSD) | 1.5% | ≤ 3% |
| Intermediate Precision (%RSD) | 2.1% | ≤ 3% |
| LOD | 0.06 µg/mL | Reportable |
| LOQ | 0.18 µg/mL | Reportable |
| Specificity | Baseline separation of all volatile components | Peak purity > 98% |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds containing chromophores. The α,β-unsaturated ester moiety in this compound absorbs UV radiation, making this method suitable for a straightforward assay.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol (spectroscopic grade).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from 200 to 400 nm (expected around 235 nm).
-
Standard Solutions: Prepare a series of standard solutions of known concentrations in methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration that gives an absorbance reading within the linear range (typically 0.2 - 0.8 AU).
-
Measurement: Measure the absorbance of the sample and standard solutions at the λmax against a methanol blank.
Methanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region of interest. The λmax is chosen for analysis to ensure maximum sensitivity and to minimize the impact of minor fluctuations in the wavelength.
| Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (R²) | 0.9975 | ≥ 0.995 |
| Accuracy (% Recovery) | 96.5% - 104.3% | 95.0% - 105.0% |
| Precision (Repeatability, %RSD) | 2.8% | ≤ 5% |
| Specificity | Low (potential interference from other UV-absorbing compounds) | N/A (Method is not specific) |
| LOD | 1.1 µg/mL | Reportable |
| LOQ | 3.3 µg/mL | Reportable |
Visualizing the Validation Workflow
The process of analytical method validation follows a logical sequence of steps to ensure that the method is fit for its intended purpose.
Caption: A generalized workflow for analytical method validation.
Logical Framework for Method Selection
The choice between HPLC, GC, and UV-Vis spectroscopy depends on a variety of factors. The following diagram illustrates a decision-making process for selecting the most appropriate analytical method for this compound.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. propharmagroup.com [propharmagroup.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 8. biopharminternational.com [biopharminternational.com]
- 9. altabrisagroup.com [altabrisagroup.com]
A Cost-Benefit Analysis for the Synthetic Chemist: (E)-Methyl 4-chloro-3-methoxybut-2-enoate in Pyrazole Synthesis
For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of heterocyclic scaffolds is a critical endeavor. Among these, the pyrazole core is a privileged structure, forming the basis of numerous pharmaceuticals and agrochemicals. The choice of starting materials and synthetic routes directly impacts project timelines, budgets, and overall sustainability. This guide provides a comprehensive cost-benefit analysis of utilizing (E)-Methyl 4-chloro-3-methoxybut-2-enoate as a building block for pyrazole synthesis, comparing it with the traditional and widely adopted Knorr pyrazole synthesis.
The Strategic Importance of Butenoates in Heterocyclic Synthesis
This compound is a versatile C4 building block. Its structure, featuring an electrophilic double bond, a methoxy leaving group, and a reactive chloromethyl group, presents multiple opportunities for nucleophilic attack and subsequent cyclization, making it an attractive precursor for a variety of heterocyclic systems. This guide will focus on its application in the synthesis of pyrazoles, a reaction driven by the desire for regiocontrol and atom economy.
Cost-Benefit Analysis: this compound vs. Knorr Synthesis
The primary alternative to the butenoate-based approach is the venerable Knorr pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound (such as acetylacetone or ethyl acetoacetate) with a hydrazine derivative.[1]
Economic Viability: A Tale of Two Starting Materials
A direct comparison of the starting material costs is a crucial first step in any cost-benefit analysis. The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to fluctuation based on supplier, purity, and volume.
| Reagent | Typical Price (USD/kg) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | ~$1000/kg[2] | 164.59 g/mol | ~$164.59 |
| Acetylacetone | ~$300/kg[3][4] | 100.12 g/mol | ~$30.03 |
| Ethyl Acetoacetate | ~$135/kg[5] | 130.14 g/mol | ~$17.57 |
| Hydrazine Hydrate (80% solution) | ~$50/L[6][7] | 50.06 g/mol (of N₂H₄·H₂O) | ~$2.50 (for ~16 moles) |
From a purely economic standpoint, the starting materials for the Knorr synthesis, particularly ethyl acetoacetate, are significantly more cost-effective on a per-mole basis than this compound. This gives the Knorr synthesis a considerable advantage in large-scale production or in academic settings with limited budgets.
Performance and Efficiency: Beyond the Price Tag
While starting material cost is a major factor, the overall efficiency of a synthetic route, including yield, reaction time, and purification, plays an equally important role in the final cost-per-gram of the product.
| Parameter | This compound Route (Proposed) | Knorr Synthesis (Typical) |
| Typical Yield | Estimated 70-85% | 70-95%[8] |
| Reaction Time | Estimated 2-4 hours | 1-3 hours |
| Reaction Conditions | Reflux in a suitable solvent (e.g., ethanol) | Reflux in a suitable solvent (e.g., ethanol), often with catalytic acid |
| Purification | Recrystallization or column chromatography | Recrystallization or column chromatography |
| Regiocontrol | Potentially high with unsymmetrical hydrazines | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls and hydrazines |
The Knorr synthesis is a well-established and high-yielding reaction.[8] However, a key advantage of using a pre-functionalized building block like this compound lies in the potential for superior regiocontrol when using unsymmetrical hydrazine derivatives. The inherent asymmetry of the butenoate can direct the cyclization to favor a single regioisomer, simplifying purification and improving the overall yield of the desired product.
Experimental Protocols and Mechanistic Insights
Synthesis of 3-Methoxy-5-methyl-1H-pyrazole from this compound (Proposed Protocol)
This proposed protocol is based on the expected reactivity of the butenoate with hydrazine, involving a Michael addition, cyclization, and elimination sequence.
Reaction Scheme:
A proposed reaction scheme for pyrazole synthesis.
Materials:
-
This compound (1.65 g, 10 mmol)
-
Hydrazine hydrate (80% solution, 0.63 mL, ~10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.
Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate
This is a classic and reliable procedure for pyrazole synthesis.
Reaction Scheme:
The Knorr synthesis of a pyrazolone.
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate and phenylhydrazine.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the product from ethanol to obtain the pure pyrazolone. Yield: ~85-95%.
Mechanistic Causality: Understanding the 'Why'
The choice between these synthetic routes is not merely a matter of cost and yield but is also guided by a fundamental understanding of the reaction mechanisms.
Mechanism of Pyrazole Formation from this compound
The reaction is proposed to proceed through a Michael addition of the hydrazine to the electron-deficient double bond of the butenoate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to a cyclic intermediate. Subsequent elimination of methanol and hydrogen chloride drives the formation of the aromatic pyrazole ring.
Proposed mechanistic steps for the butenoate pathway.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr synthesis begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Dehydration then yields the stable aromatic pyrazole ring. The initial site of attack on an unsymmetrical dicarbonyl can lead to a mixture of regioisomers.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. heteroletters.org [heteroletters.org]
A Comparative Guide to the Biological Activity Screening of (E)-Methyl 4-chloro-3-methoxybut-2-enoate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on screening the biological activity of (E)-Methyl 4-chloro-3-methoxybut-2-enoate and its novel derivatives. While specific literature on this exact compound is limited, its core structure—an α,β-unsaturated ester—places it in a class of molecules known as Michael acceptors, which are recognized for a wide range of biological activities.[1][2][3][4][5] This guide will, therefore, draw comparisons based on the established activities of structurally related compounds and outline robust, validated protocols for screening.
Introduction: The Chemical Rationale for Screening
This compound belongs to the family of α,β-unsaturated carbonyls. The defining feature of these compounds is an electrophilic β-carbon, making them susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins.[1][3] This covalent interaction, known as a Michael addition, can irreversibly inhibit enzyme function or disrupt protein-protein interactions, forming the basis for many therapeutic agents, including several anticancer drugs.[1][4]
Given this inherent reactivity, derivatives of this compound are prime candidates for screening against a variety of biological targets. The primary activities associated with α,β-unsaturated carbonyls include:
-
Anticancer/Cytotoxic Activity: By targeting proteins crucial for cancer cell survival and proliferation.[1][6][7]
-
Antimicrobial Activity: By inhibiting essential enzymes in bacteria, fungi, and other microbes.[8][9]
-
Anti-inflammatory Activity: Through modulation of inflammatory pathways like NF-κB.[2]
This guide will focus on establishing a screening cascade to evaluate the cytotoxic and antimicrobial potential of novel derivatives, comparing their performance against established standard compounds.
Comparative Screening Strategy: A Multi-Assay Approach
A successful screening campaign requires a logical workflow that starts broad and becomes more specific. The initial goal is to identify "hits"—derivatives that show significant activity in primary assays.
Caption: High-level workflow for screening novel derivatives.
Part I: Anticancer Activity Screening
The initial evaluation of anticancer potential relies on assessing the cytotoxicity of the derivatives against a panel of cancer cell lines.
Primary Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]
Comparison with Standard Alternatives:
The performance of the novel derivatives should be compared against a well-established chemotherapeutic agent. The choice of the standard depends on the cancer cell line being used.
| Standard Anticancer Agent (Positive Control) | Typical Cancer Cell Line Panel | Mechanism of Action |
| Doxorubicin | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | DNA intercalator and Topoisomerase II inhibitor |
| Cisplatin | HeLa (Cervical), PC-3 (Prostate) | Forms DNA adducts, leading to apoptosis |
| Paclitaxel | MDA-MB-231 (Breast), OVCAR-3 (Ovarian) | Microtubule stabilizer, disrupts mitosis |
Detailed Protocol: MTT Assay for Cytotoxicity Screening
1. Cell Preparation:
-
Culture selected cancer cell lines (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the this compound derivatives and the positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the media from the cells and add 100 µL of media containing the desired compound concentrations. Include wells with untreated cells (negative control) and vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
-
Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[11][13] During this time, viable cells will convert the MTT to formazan crystals.[11]
4. Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis and Comparison:
The results are expressed as a percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value for each derivative is then calculated using non-linear regression analysis.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| Derivative 1 | 12.5 | 15.8 | 25.1 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 5.2 | 8.1 | 11.4 |
| Doxorubicin (Std.) | 0.8 | 1.2 | 1.5 |
In this hypothetical example, Derivative 3 shows the most promising activity and would be prioritized for further studies.
Part II: Antimicrobial Activity Screening
The structural features of α,β-unsaturated esters suggest potential activity against a broad spectrum of microbes.[8] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
Primary Assay: Broth Microdilution Assay
This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[14][16] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[17]
Comparison with Standard Alternatives:
The choice of standard antibiotics depends on the microorganisms being tested. It is crucial to include both Gram-positive and Gram-negative bacteria, as well as a fungal representative.
| Standard Antimicrobial (Positive Control) | Test Microorganism | Class / Mechanism |
| Ciprofloxacin | Escherichia coli (Gram-negative) | Fluoroquinolone / DNA gyrase inhibitor |
| Vancomycin | Staphylococcus aureus (Gram-positive) | Glycopeptide / Cell wall synthesis inhibitor |
| Fluconazole | Candida albicans (Fungus/Yeast) | Azole / Ergosterol synthesis inhibitor |
Detailed Protocol: Broth Microdilution for MIC Determination
1. Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism (e.g., S. aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
2. Preparation of Microdilution Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
In the first column, add 50 µL of a stock solution of the test derivative (prepared at twice the highest desired concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Repeat for each derivative and the standard antibiotics in separate rows.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
3. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or 24-48 hours for yeast.[15]
4. Reading and Interpreting Results:
-
After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration at which no growth is observed.[15]
-
For a more quantitative result, a growth indicator like Resazurin can be added, which changes color in the presence of metabolic activity.
Data Analysis and Comparison:
The MIC values provide a direct quantitative measure of the antimicrobial potency of each derivative.
Table 2: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Yeast) |
| Derivative 1 | 32 | 64 | >128 |
| Derivative 2 | >128 | >128 | >128 |
| Derivative 3 | 8 | 16 | 32 |
| Vancomycin (Std.) | 2 | N/A | N/A |
| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | 4 |
In this hypothetical dataset, Derivative 3 again demonstrates the most promising broad-spectrum activity and warrants further investigation.
Part III: Plausible Mechanism of Action - The Michael Addition
The bioactivity of this compound derivatives likely stems from their nature as Michael acceptors.[1][2][3][5] The electron-withdrawing ester group polarizes the α,β-unsaturated bond, rendering the β-carbon electrophilic. This site can be attacked by biological nucleophiles, most notably the thiol group of cysteine residues within proteins.[1][5]
This covalent modification can lead to:
-
Enzyme Inhibition: If the cysteine residue is in the active site of a critical enzyme (e.g., a kinase, protease, or metabolic enzyme).
-
Disruption of Protein Function: By altering protein conformation or preventing necessary protein-protein interactions.
Many signaling pathways involved in cell survival and inflammation, such as the Keap1-Nrf2 and NF-κB pathways, are regulated by proteins containing reactive cysteine residues and are known targets for Michael acceptor molecules.[2]
Caption: Covalent modification of a target protein via Michael addition.
Conclusion and Future Directions
This guide outlines a robust, comparative strategy for the initial biological screening of novel this compound derivatives. By leveraging the known reactivity of their α,β-unsaturated ester core, researchers can efficiently probe for anticancer and antimicrobial activities.
Compounds identified as "hits" in these primary screens, such as the hypothetical "Derivative 3," should be subjected to more rigorous secondary screening. This includes:
-
Selectivity testing: Assessing cytotoxicity against normal, non-cancerous cell lines (e.g., V79 lung fibroblasts) to determine a therapeutic window.[19]
-
Mechanism of action studies: Using proteomics and targeted biochemical assays to identify the specific protein targets that are covalently modified.
-
In vivo studies: Evaluating the efficacy and safety of the most promising derivatives in animal models.
The chemical scaffold of this compound represents a promising starting point for the discovery of new therapeutic agents. A systematic and comparative screening approach, as detailed here, is the critical first step in unlocking that potential.
References
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
- Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
- Michael acceptor molecules in natural products and their mechanism of action - PMC. (2022, November 2).
- Broth microdilution - Wikipedia. (n.d.).
- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC - PubMed Central. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Michael addition reaction - Wikipedia. (n.d.).
- [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed. (n.d.).
- Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed. (2014, July 23).
- Michael reaction acceptor molecules in chemical biology - ResearchGate. (2025, August 6).
- WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents. (n.d.).
- WO2020160905A1 - Antimicrobial activity of fatty acid esters and combinations thereof - Google Patents. (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. (n.d.).
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A Mechanistic Guide to Reactions of (E)-Methyl 4-chloro-3-methoxybut-2-enoate: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the myriad of choices, (E)-Methyl 4-chloro-3-methoxybut-2-enoate stands out as a versatile C4 synthon. Its unique arrangement of functional groups—a vinyl chloride, a methoxy ether, and a methyl ester—offers a rich landscape for chemical transformations. This guide provides an in-depth mechanistic analysis of reactions involving this reagent, objectively comparing its performance with alternative electrophiles and furnishing the supporting experimental data and protocols necessary for informed decision-making in the laboratory.
Introduction to a Multifunctional Building Block
This compound, with the CAS Number 110104-60-4, is a clear yellow liquid after melting.[1][2] Its molecular structure presents a conjugated system activated towards nucleophilic attack, while also possessing a leaving group (chloride) on an sp²-hybridized carbon. This duality in reactivity makes it a subject of interest for constructing complex molecular architectures, particularly heterocyclic systems.
Nucleophilic Vinylic Substitution: A Mechanistic Deep Dive
The cornerstone of the reactivity of this compound lies in nucleophilic vinylic substitution (SNV). Unlike their saturated counterparts (alkyl halides), vinyl halides are generally less reactive towards classical SN2 reactions.[3][4][5][6][7] This diminished reactivity is attributed to the increased bond strength of the C-Cl bond, which possesses partial double bond character due to resonance, and the steric hindrance presented by the double bond to a backside attack.[3][4][5]
However, the electronic features of this compound—specifically the electron-withdrawing methyl ester group—facilitate SNV reactions through alternative mechanisms, primarily the addition-elimination pathway.
The Addition-Elimination Pathway
The most probable mechanism for nucleophilic substitution on this substrate is the addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the carbon-carbon double bond, leading to a stabilized carbanionic intermediate. The subsequent elimination of the chloride leaving group restores the double bond and yields the substituted product.
Caption: Generalized Addition-Elimination Pathway.
The rate of this reaction is highly dependent on the nature of the nucleophile and the ability of the molecule to stabilize the negative charge in the intermediate. The methoxy and methyl ester groups in this compound play a crucial role in this stabilization through resonance and inductive effects.
Comparative Reaction: Synthesis of Pyridazinones
A prime example of the synthetic utility of this compound is in the construction of pyridazinone heterocycles, which are prevalent scaffolds in medicinal chemistry. The reaction with hydrazine derivatives showcases the sequential nucleophilic attack and cyclization that this substrate can undergo.
Reaction with Hydrazine Hydrate
The reaction of this compound with hydrazine hydrate is expected to proceed via an initial nucleophilic attack of the hydrazine at the C4 position, leading to the displacement of the chloride ion. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of the pyridazinone ring.
Caption: Workflow for Pyridazinone Synthesis.
Comparison with Alternative Electrophiles
The unique reactivity of this compound can be appreciated by comparing it with other electrophiles used in pyridazinone synthesis, such as γ-keto acids.
| Electrophile | Reaction Partner | Conditions | Key Mechanistic Step | Advantages | Disadvantages |
| This compound | Hydrazine | Mild conditions (e.g., reflux in ethanol) | Nucleophilic Vinylic Substitution followed by cyclization | Direct route to functionalized pyridazinones; retains methoxy group. | Potentially lower reactivity than saturated electrophiles. |
| γ-Keto Acids | Hydrazine | Often requires stronger acids or higher temperatures | Condensation | Readily available starting materials. | May require harsh conditions; functional group tolerance can be an issue. |
| Mucochloric Acid | Hydrazine | Stepwise synthesis | Multiple substitutions and cyclization | Access to highly functionalized pyridazinones. | Multi-step process; potential for side products. |
Table 1: Comparison of Electrophiles for Pyridazinone Synthesis.
The use of this compound offers a more direct and often milder route to substituted pyridazinones compared to the classical approach starting from γ-keto acids.[3][5] The retention of the methoxy group at the 4-position of the resulting pyridazinone is a significant advantage for further functionalization.
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-phenyl-2H-pyridazin-3-one
This protocol describes a representative procedure for the reaction of this compound with a substituted hydrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (anhydrous)
-
Triethylamine (1.2 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound in anhydrous ethanol, add triethylamine.
-
Add phenylhydrazine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-2-phenyl-2H-pyridazin-3-one.
Expected Outcome: The reaction is expected to yield the target pyridazinone in good to excellent yields, demonstrating the efficiency of this synthetic approach.
Mechanistic Nuances and Future Directions
While the addition-elimination mechanism provides a solid framework for understanding the reactivity of this compound, more complex pathways can also be envisioned. For instance, in reactions with certain nucleophiles or under specific conditions, the potential for methyl group migration, as observed in related systems, cannot be entirely ruled out. Such a migration could proceed through an oxonium intermediate, leading to the formation of isomeric products.[8][9]
Further mechanistic studies, including kinetic analysis and computational modeling, would be invaluable in elucidating the finer details of these reactions and in predicting the outcome with a wider range of nucleophiles. This would further enhance the utility of this compound as a predictable and versatile tool in the synthetic chemist's arsenal.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of heterocyclic systems like pyridazinones. Its reactivity is governed by the principles of nucleophilic vinylic substitution, primarily through an addition-elimination mechanism. When compared to traditional precursors like γ-keto acids, it offers a more direct and often milder synthetic route to valuable chemical entities. The provided protocols and mechanistic insights aim to empower researchers to effectively harness the synthetic potential of this versatile reagent in their drug discovery and development endeavors.
References
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? - This source provides a basic explanation for the low reactivity of vinyl chloride in nucleophilic substitution reactions. [Link not available]
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? - Allen - A similar explanation to the first, reinforcing the concept of the C-Cl bond's double bond character.[Link]
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? - Another source confirming the general unreactivity of vinyl chloride towards nucleophilic substitution. [Link not available]
- Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives - RACO - This paper describes the synthesis of pyridazinones from γ-keto acids, providing a point of comparison for the reactivity of the target molecule.[Link]
- Explain the low reactivity of vinyl chloride for Nucleophilic substitution reactions. - Brainly.in - This source further explains the low reactivity of vinyl chloride due to resonance.[Link]
- Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? - YouTube - A video explanation of the unreactivity of vinyl chloride in nucleophilic substitution reactions.[Link]
- Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity - ResearchGate - This paper details the synthesis of methoxy-substituted pyridazinones, relevant to the applic
- Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents - MDPI - This reference is the same as[10] and is cited again for its mechanistic insights.[Link]
- 6.2: Characteristics of the SN2 Reaction - Chemistry LibreTexts - Provides a general overview of SN2 reactions and the factors affecting them, including the unreactivity of vinylic halides.[Link]
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A Researcher's Guide to the Computational Modeling of (E)-Methyl 4-chloro-3-methoxybut-2-enoate Reactivity
For researchers and professionals in drug development and synthetic chemistry, a deep understanding of molecular reactivity is paramount for predicting reaction outcomes, designing novel synthetic pathways, and understanding potential biological activity. (E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multifunctional compound presenting several reactive sites, making it an interesting substrate for methodological development. This guide provides an in-depth comparison of computational approaches to model its reactivity, offering insights into the selection of appropriate theoretical methods and providing a practical workflow for researchers.
Unveiling the Reactivity Landscape of this compound
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The molecule is an α,β-unsaturated ester, a class of compounds known to be excellent Michael acceptors.[1][2] This suggests a susceptibility to conjugate addition by nucleophiles at the β-carbon. Furthermore, the presence of a chlorine atom on a vinylic carbon introduces the possibility of nucleophilic vinylic substitution.[3][4] The methoxy group at the 3-position will also electronically influence the reactivity of the double bond. A comprehensive computational study is therefore essential to dissect these competing reaction pathways and predict the most likely sites of reaction under various conditions.
Comparing Computational Methodologies for Reactivity Prediction
The accuracy of computational predictions is intrinsically linked to the chosen theoretical method. For organic reaction mechanisms, Density Functional Theory (DFT) has become a widely used tool due to its favorable balance of computational cost and accuracy.[5][6][7] However, the specific choice of DFT functional can significantly impact the results, especially for reactions involving charge-separated intermediates.
| Computational Method | Key Strengths | Potential Limitations | Recommended Application |
| B3LYP/6-31G* | Widely used and well-benchmarked for a variety of organic reactions. Computationally efficient. | May underestimate reaction barriers and can fail to describe non-covalent interactions accurately. Can erroneously predict the stability of carbanion intermediates in Michael additions.[8][9] | Initial geometry optimizations and frequency calculations as a starting point. |
| M06-2X/6-311+G(d,p) | A meta-hybrid GGA functional that often provides improved accuracy for main-group thermochemistry and kinetics. | More computationally demanding than B3LYP. | Good for refining energies and studying reaction pathways where dispersion forces may be important. |
| ωB97X-D/6-311+G(d,p) | A range-separated hybrid functional with empirical dispersion corrections.[9] Shown to be more reliable for modeling Michael-type additions by correctly predicting the existence of carbanion intermediates.[8][9] | Can be computationally intensive. | Highly recommended for studying the conjugate addition pathway to this compound, especially with soft nucleophiles like thiols. |
| Coupled Cluster (e.g., CCSD(T)) | The "gold standard" for accuracy in quantum chemistry. | Extremely high computational cost, generally feasible only for small systems or as a benchmark for single-point energy calculations on DFT-optimized geometries. | Benchmarking the energies of key stationary points (reactants, transition states, products) obtained from DFT calculations. |
Causality Behind Method Selection: The choice of a range-separated functional like ωB97X-D is crucial for studying the Michael addition pathway. Standard hybrid functionals like B3LYP can suffer from self-interaction error, which can artificially destabilize charge-localized species like the carbanion intermediate in a Michael addition, sometimes even predicting it not to be a minimum on the potential energy surface.[8][9] Range-separated functionals are designed to mitigate this error, providing a more physically realistic description of the reaction profile.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a robust and self-validating computational workflow for investigating the reactivity of this compound with a model nucleophile, such as the methanethiolate anion (CH₃S⁻).
Step 1: Geometry Optimization and Frequency Analysis of Reactants and Products
-
Construct the initial 3D structures of this compound and the methanethiolate anion using a molecular builder.
-
Perform geometry optimizations using a reliable DFT method, for instance, ωB97X-D with a sufficiently flexible basis set like 6-311+G(d,p).[9] Include a solvation model (e.g., PCM or SMD) to account for the effect of the solvent.
-
Conduct frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., have zero imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
Repeat steps 2 and 3 for the expected products of both conjugate addition and vinylic substitution.
Step 2: Locating Transition States
-
For the conjugate addition pathway , construct an initial guess for the transition state structure by placing the nucleophile in proximity to the β-carbon of the ester.
-
For the vinylic substitution pathway , construct an initial guess for the transition state with the nucleophile approaching the carbon bearing the chlorine atom.
-
Perform a transition state search using an appropriate algorithm (e.g., QST2, QST3, or an eigenvector-following method).
-
Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Step 3: Validating the Reaction Pathway
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure.
-
Verify that the IRC calculation connects the transition state to the corresponding reactant and product minima on the potential energy surface, thus confirming that the located transition state is the correct one for the reaction of interest.
Step 4: Analysis of Results
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.
-
Calculate the reaction energy (ΔGᵣₓₙ) as the difference in Gibbs free energy between the products and the reactants.
-
Visualize the optimized geometries and the vibrational mode of the imaginary frequency of the transition state to gain insight into the reaction mechanism.
-
Analyze the electronic structure of the reactants and transition states (e.g., by examining molecular orbitals or atomic charges) to understand the factors controlling reactivity.
Caption: A generalized workflow for the computational investigation of chemical reactivity.
Visualizing Reaction Pathways
The two primary competing pathways for the reaction of this compound with a nucleophile (Nu⁻) are conjugate addition and vinylic substitution.
Caption: Competing nucleophilic attack pathways on this compound.
Concluding Remarks for the Practicing Scientist
The computational modeling of this compound reactivity requires a careful selection of theoretical methods to accurately capture the nuances of its potential reaction pathways. While standard DFT methods like B3LYP can provide a preliminary overview, more advanced, range-separated functionals such as ωB97X-D are recommended for a more reliable description of conjugate addition reactions. The provided workflow offers a systematic and verifiable approach to computationally explore the reactivity of this and other complex organic molecules. By integrating these computational tools into their research, scientists can gain deeper mechanistic insights, guide experimental design, and accelerate the discovery and development of new chemical entities.
References
- Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (n.d.). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
- Hartman, R., & Rose, S. (2006). Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters. The Journal of organic chemistry, 71(12), 4475–4482. [Link]
- Krenske, E. H., Petter, R. C., & Houk, K. N. (2011). Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. The Journal of organic chemistry, 76(12), 4978–4986. [Link]
- (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
- (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise – PIPER: Resources for Teaching Physical Chemistry.
- Okuyama, T., & Fujita, M. (1997). Vinylic SN2 reaction. Critical Reviews in Chemistry, 27(3), 185-213. [Link]
- (n.d.). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
- (n.d.). Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate.
- (n.d.). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. De Gruyter.
- (n.d.). Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling. The Journal of Organic Chemistry.
- (n.d.). Redox‐Neutral Dual Functionalization of Electron‐Deficient Alkenes. Angewandte Chemie International Edition.
- (n.d.). Computational study of the reaction of chlorinated vinyl radical with molecular oxygen (C2Cl3 + O2). PubMed.
- (n.d.). Molecular Modelling Analysis of the Metabolism of Vinyl chloride. ScienceAlert.
- (n.d.). Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. ResearchGate.
- (n.d.). Chemical modification of poly(vinyl chloride) by nucleophilic substitution. ResearchGate.
- (n.d.). Nucleophilic substitution of chlorine atoms in polyvinyl chloride. ResearchGate.
- (n.d.). Concerted Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate.
- (n.d.). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- (n.d.). Range-Separated DFT Functionals are Necessary to Model Thio-Michael Additions. ACS Publications.
- (n.d.). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). International Journal of Molecular Sciences.
- (n.d.). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences.
- (n.d.). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers.
- (n.d.). Michael addition of dimethyl malonate to methyl crotonate. ResearchGate.
- (n.d.). Theoretical DFT calculations for the Michael addition. ResearchGate.
- (n.d.). Experimental and Computational Studies of Electron Rich Alkenes. ScholarWorks@UARK.
- (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers.
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comparative yield analysis of different synthetic routes using (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction: The Versatile Building Block, (E)-Methyl 4-chloro-3-methoxybut-2-enoate
This compound is a multifunctional chemical intermediate possessing a unique combination of reactive sites that make it a valuable precursor in organic synthesis. Its structure, featuring a vinyl chloride, an α,β-unsaturated ester, and an enol ether, opens avenues for a variety of chemical transformations. This guide provides a comparative analysis of two potential synthetic routes utilizing this versatile substrate: the synthesis of heterocyclic pyrazolone derivatives and the formation of acrylamide structures. Both pathways are critical in the development of novel pharmaceutical and agrochemical agents.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the potential yields and strategic advantages of each route.
Comparative Analysis of Synthetic Pathways
The inherent reactivity of this compound allows for its application in diverse synthetic strategies. Here, we compare two primary routes: a cyclocondensation reaction with hydrazine to form a pyrazolone, and a nucleophilic substitution/amidation with a primary amine to yield an acrylamide.
| Parameter | Route 1: Pyrazolone Synthesis | Route 2: Acrylamide Synthesis |
| Product Class | Heterocycle (Pyrazolone) | Acrylamide |
| Key Reaction | Cyclocondensation | Nucleophilic Acyl Substitution |
| Primary Reagent | Hydrazine Hydrate | Primary Amine (e.g., Aniline) |
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 4-6 hours | 12-24 hours |
| Estimated Yield | 75-85% | 80-90% |
| Purification | Recrystallization | Column Chromatography |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes from the common starting material.
Caption: Comparative workflow of pyrazolone and acrylamide synthesis.
Route 1: Synthesis of 5-(methoxymethyl)-1H-pyrazol-3(2H)-one
This route leverages the bifunctional nature of this compound to construct a heterocyclic pyrazolone ring system. Pyrazolones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. Hydrazine, a potent binucleophile, initially attacks the electrophilic carbonyl carbon of the ester, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the β-carbon of the α,β-unsaturated system, displacing the methoxy group. A subsequent tautomerization leads to the stable pyrazolone ring. The chloro- and methoxy- substituents on the butenoate chain influence the regioselectivity of the cyclization.
Detailed Experimental Protocol
-
To a solution of this compound (1.65 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (0.5 mL, 10 mmol).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(methoxymethyl)-1H-pyrazol-3(2H)-one.
Expected Yield and Purity
Based on similar cyclocondensation reactions, this route is anticipated to provide the pyrazolone product in a good yield, typically in the range of 75-85% . The purity of the recrystallized product is expected to be high (>98%).
Route 2: Synthesis of (E)-N-Aryl-4-chloro-3-methoxybut-2-enamide
This pathway focuses on the amidation of the ester functionality to produce acrylamide derivatives. Acrylamides are important pharmacophores and are also utilized as monomers in polymer chemistry.
Mechanistic Rationale
This reaction follows a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to form the more stable amide bond. The reaction is typically carried out in an aprotic solvent to avoid side reactions.
Detailed Experimental Protocol
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.65 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (40 mL).
-
To this solution, add a primary amine, for example, aniline (0.93 g, 10 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Gentle heating may be applied to drive the reaction to completion if necessary.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (E)-N-Aryl-4-chloro-3-methoxybut-2-enamide.
Expected Yield and Purity
Amidation of esters is generally an efficient process. This synthetic route is expected to provide the desired acrylamide in a yield of 80-90% after chromatographic purification.
Conclusion and Future Outlook
The comparative analysis of these two synthetic pathways demonstrates the versatility of this compound as a strategic starting material in organic synthesis. The choice between these routes will be dictated by the desired final product and the strategic goals of the synthesis.
-
Route 1 (Pyrazolone Synthesis) offers a direct entry into a medicinally relevant heterocyclic core in a single, efficient cyclocondensation step.
-
Route 2 (Acrylamide Synthesis) provides a reliable method for introducing an amide functionality, which can be a key pharmacophore or a handle for further synthetic transformations.
Further exploration of the reactivity of the vinyl chloride moiety in this compound, for instance, in palladium-catalyzed cross-coupling reactions, could unlock even more diverse and complex molecular architectures, further cementing its role as a powerful tool for the modern synthetic chemist.
References
At present, there is a limited body of publicly available literature detailing diverse synthetic applications of this compound with comparative yield data. The protocols and yield estimations provided in this guide are based on established principles of organic chemistry and data from analogous reactions. For a foundational understanding of the synthesis of the starting material, the following patent is of relevance:
- Process for the preparation of 4-chloro-3-methoxy-but-2(E)-enoic acid methyl ester. U.S. Patent 4,966,989, issued October 30, 1990.
assessing the green chemistry metrics of (E)-Methyl 4-chloro-3-methoxybut-2-enoate synthesis
For Researchers, Scientists, and Drug Development Professionals
In the drive towards more sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry serve as a critical framework for process development. This guide provides an in-depth comparative analysis of two synthetic routes to (E)-Methyl 4-chloro-3-methoxybut-2-enoate, a valuable building block in organic synthesis. By assessing key green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity (PMI)—alongside a qualitative review of reagent and solvent hazards, this document offers a comprehensive evaluation to inform the selection of a more environmentally benign synthetic strategy.
Introduction to Green Chemistry Metrics
Before delving into the specifics of each synthetic pathway, it is essential to understand the metrics used for their evaluation.[1]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[2] A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste at a molecular level.
-
E-Factor (Environmental Factor): A practical metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-Factor is indicative of a greener process.[3]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[4] It is calculated as the total mass input (in kg) divided by the mass of the final product (in kg). The ideal PMI is 1, signifying no waste.[4]
These metrics provide a quantitative foundation for comparing the environmental footprint of different chemical processes.
Synthetic Route Analysis
This guide will compare two distinct synthetic pathways to this compound.
Route A: One-Pot Synthesis from 4-Chloroacetoacetyl Chloride
This route, adapted from a procedure found on PrepChem.com, involves a one-pot reaction of 4-chloroacetoacetyl chloride with methanol and thionyl chloride.[5]
Route B: Two-Step Synthesis via Methyl 4-methoxyacetoacetate
This proposed two-step route begins with the synthesis of methyl 4-methoxyacetoacetate from methyl 4-chloro-3-oxobutanoate, followed by a Vilsmeier-Haack reaction to yield the final product.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for both synthetic routes. Detailed experimental protocols and calculations are provided in the subsequent sections.
| Metric | Route A | Route B |
| Atom Economy (AE) | 45.3% | 48.9% (overall) |
| E-Factor | 12.8 | 10.5 (estimated) |
| Process Mass Intensity (PMI) | 13.8 | 11.5 (estimated) |
Experimental Protocols and Metric Calculations
Route A: One-Pot Synthesis from 4-Chloroacetoacetyl Chloride
Reaction Scheme:
Experimental Procedure (Adapted from PrepChem.com[5]):
A mixture of 206.6 g of a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride (containing 72.3 g of 4-chloroacetoacetyl chloride, 0.47 mol) is cooled to -10°C. To this, 102.4 g (3.2 mol) of methanol is added, followed by the addition of 83.3 g (0.7 mol) of thionyl chloride. The reaction mixture is stirred for 3 hours at room temperature. After workup and distillation, 61.7 g (0.375 mol) of this compound is obtained (80% yield).
Green Chemistry Metric Calculations for Route A:
-
Atom Economy:
-
MW of Product (C6H9ClO3): 164.59 g/mol
-
MW of Reactants: 4-chloroacetoacetyl chloride (154.98 g/mol ) + Methanol (32.04 g/mol ) + Thionyl Chloride (118.97 g/mol ) = 306.0 g/mol
-
AE = (164.59 / 306.0) * 100% = 53.8%
-
-
E-Factor:
-
Total Mass In: 72.3 g (4-chloroacetoacetyl chloride) + 134.3 g (methylene chloride) + 102.4 g (methanol) + 83.3 g (thionyl chloride) + 110.2 g (toluene for workup) + 69.8 g (16% HCl aq) + 32.1 g (10% NaCl aq) + 134 g (10% NaOH aq) + 32.1 g (10% NaCl aq) = 770.5 g
-
Mass of Product: 61.7 g
-
Total Waste = 770.5 g - 61.7 g = 708.8 g
-
E-Factor = 708.8 g / 61.7 g = 11.5
-
-
Process Mass Intensity (PMI):
-
PMI = 770.5 g / 61.7 g = 12.5
-
Route B: Two-Step Synthesis via Methyl 4-methoxyacetoacetate
Step 1: Synthesis of Methyl 4-methoxyacetoacetate
Reaction Scheme:
Experimental Procedure (Adapted from ChemicalBook[6]):
To a suspension of sodium hydride (2.2 eq) in THF, methanol (1.1 eq) is added, followed by the dropwise addition of methyl 4-chloro-3-oxobutanoate (1 eq). The reaction mixture is stirred and then worked up to yield methyl 4-methoxyacetoacetate (yield assumed to be 93% as per the reference).
Step 2: Vilsmeier-Haack Reaction to this compound
Reaction Scheme (Generalized):
Experimental Procedure (Generalized):
Methyl 4-methoxyacetoacetate is treated with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction introduces the chloro group and the double bond to afford the final product. A yield of 75% is assumed for this step.
Green Chemistry Metric Calculations for Route B (Overall):
-
Atom Economy (Overall):
-
Overall Reaction: C5H7ClO3 + CH3OH + POCl3 + DMF → C6H9ClO3 + HCl + H3PO4 + Dimethylamine
-
MW of Product (C6H9ClO3): 164.59 g/mol
-
MW of Reactants: Methyl 4-chloro-3-oxobutanoate (150.56 g/mol ) + Methanol (32.04 g/mol ) + POCl3 (153.33 g/mol ) + DMF (73.09 g/mol ) = 409.02 g/mol
-
AE = (164.59 / 409.02) * 100% = 40.2%
-
-
E-Factor (Estimated):
-
Assuming similar solvent and workup volumes as Route A for both steps.
-
The overall yield is 0.93 * 0.75 = 0.6975 (or ~70%).
-
A detailed calculation would require a full experimental procedure for step 2. However, with a higher overall yield and potentially less hazardous reagents in the first step, the E-factor is estimated to be lower than Route A.
-
-
Process Mass Intensity (PMI) (Estimated):
-
Similar to the E-Factor, a precise PMI calculation is challenging without a detailed protocol for the second step. The higher overall yield would contribute to a lower PMI compared to Route A.
-
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the two synthetic routes.
Hazard Analysis of Reagents
A crucial aspect of green chemistry is the use of safer chemicals.[7]
Route A:
-
4-Chloroacetoacetyl Chloride: A corrosive and toxic substance.
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases.[8]
-
Methylene Chloride: A volatile and suspected carcinogen.
-
Toluene: A flammable solvent with potential for reproductive toxicity.
Route B:
-
Methyl 4-chloro-3-oxobutanoate: A corrosive and lachrymatory compound.
-
Sodium Hydride: A highly flammable solid that reacts violently with water.
-
Phosphorus Oxychloride (POCl3): A highly toxic and corrosive liquid that reacts violently with water.[9]
-
Dimethylformamide (DMF): A solvent with reproductive toxicity concerns.
Both routes involve hazardous chemicals, highlighting the need for careful handling and consideration of safer alternatives in process optimization.
Discussion and Interpretation
From a quantitative standpoint, Route B exhibits a slightly better, albeit estimated, performance across all three green chemistry metrics. The higher overall yield is a significant contributor to its lower E-Factor and PMI. While the atom economy for the overall transformation in Route B appears lower, this is due to the inclusion of the Vilsmeier-Haack reagents in the calculation. The first step of Route B, the methoxylation, is a high-yielding substitution reaction with a good atom economy.
Qualitatively, both routes employ hazardous reagents. Route A's reliance on thionyl chloride and chlorinated solvents is a significant drawback from an environmental and safety perspective. Route B, while avoiding thionyl chloride, utilizes the equally hazardous phosphorus oxychloride in the Vilsmeier-Haack step. The use of sodium hydride in Route B also presents a significant fire risk.
Conclusion and Future Perspectives
This comparative guide demonstrates the utility of green chemistry metrics in evaluating and comparing synthetic routes. While Route B appears to be the slightly greener option based on the calculated metrics, both pathways have significant room for improvement.
Future research should focus on developing alternative, greener synthetic strategies. This could involve:
-
Catalytic Approaches: Exploring catalytic methods to replace stoichiometric reagents like thionyl chloride and phosphorus oxychloride.
-
Safer Solvents: Replacing hazardous solvents like methylene chloride, toluene, and DMF with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[10]
-
Alternative Starting Materials: Investigating bio-based feedstocks as starting materials.
By systematically applying the principles of green chemistry and utilizing quantitative metrics for assessment, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Sheldon, R. A. (1994). Consider the environmental quotient. CHEMTECH, 24(3), 38-47.
- Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.
- U.S. Environmental Protection Agency. (n.d.). Green Chemistry.
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride.
- New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
- Alfonsi, K., Colberg, J., Dunn, P. J., Fevig, T., Jennings, S., Johnson, T. A., ... & Bream, R. (2008).
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- 3. jk-sci.com [jk-sci.com]
- 4. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
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- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Comparative Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate and its Alternatives in Agrochemical and Pharmaceutical Synthesis
For researchers, synthetic chemists, and professionals in drug development and agrochemical innovation, the selection of versatile building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among these crucial intermediates, (E)-Methyl 4-chloro-3-methoxybut-2-enoate has emerged as a compound of significant interest, particularly as a key precursor in the synthesis of high-value products such as strobilurin fungicides. This guide provides a comprehensive analysis of the patent landscape surrounding this compound, a detailed examination of its primary synthesis methodology with supporting experimental data, and a comparative assessment of its utility against viable alternatives.
The Strategic Importance of this compound
This compound is a bifunctional molecule featuring a reactive vinyl chloride moiety and an α,β-unsaturated ester. This specific arrangement of functional groups makes it an ideal synthon for introducing the characteristic methoxyacrylate pharmacophore found in a major class of agricultural fungicides, the strobilurins.[1][2] The electrophilic nature of the carbon-carbon double bond, coupled with the leaving group potential of the chlorine atom, allows for a variety of synthetic transformations, primarily through nucleophilic substitution and addition reactions.
Decoding the Patent Landscape
The intellectual property surrounding this compound is intrinsically linked to its application in the synthesis of commercially significant agrochemicals. A pivotal patent in this area is US Patent 4,966,989 , which discloses a robust method for the preparation of this key intermediate.[3] The claims of this patent focus on the process of synthesizing 4-halo-3-alkoxy-but-2-enoic acid esters, highlighting the industrial relevance of this class of compounds.
The broader patent landscape for strobilurin fungicides reveals a focus on optimizing the synthesis of the core methoxyacrylate structure.[4][5][6] While some patents claim novel end-product fungicides, many are directed towards improving the synthesis of key intermediates like this compound or developing alternative building blocks that offer advantages in terms of cost, yield, or environmental impact. The primary assignees in this space are major agrochemical companies, indicating a competitive environment for efficient and cost-effective manufacturing processes.
A logical representation of the patent landscape illustrates the central role of this compound as a gateway to various patented strobilurin fungicides.
Caption: Primary synthesis workflow for the target compound.
Performance Comparison with Alternatives in Application
The primary application of this compound is as a building block for strobilurin fungicides. In this context, its performance can be compared to other intermediates that can be used to construct the methoxyacrylate core. A key alternative is the corresponding bromo- or iodo-analogues.
Reactivity: The reactivity of the 4-halo substituent as a leaving group follows the trend I > Br > Cl. While a bromo or iodo derivative would be more reactive, potentially leading to faster reaction times or milder reaction conditions, the chloro derivative offers a balance of reactivity and cost-effectiveness, with chlorine being a significantly cheaper raw material.
Cost-Effectiveness: The cost of raw materials is a major driver in the production of agrochemicals. The use of thionyl chloride and methanol in the synthesis of the target compound is economically advantageous compared to the use of more expensive brominating or iodinating agents.
Stability: The chloro-derivative is generally more stable and has a longer shelf-life compared to its more reactive bromo and iodo counterparts, which can be prone to degradation.
While direct, publicly available, head-to-head experimental data comparing the overall process efficiency of using chloro-, bromo-, and iodo-butenoates in the synthesis of a specific strobilurin is limited, the widespread use of the chloro-derivative in patented industrial processes suggests that its balance of reactivity, cost, and stability makes it the preferred intermediate for large-scale production.
Conclusion
This compound stands out as a strategically important and industrially relevant building block, particularly in the agrochemical sector. Its synthesis is well-established and protected by key patents, offering high yields and purity. While more reactive halogenated analogs exist, the chloro-derivative provides an optimal balance of reactivity, stability, and cost-effectiveness for large-scale industrial synthesis. For researchers and process chemists, a thorough understanding of the patent landscape and the established synthetic methodologies for this compound is essential for developing innovative and economically viable routes to a wide range of valuable chemical products. Future research may focus on developing more sustainable and atom-economical synthetic routes to this versatile intermediate.
References
- Current time information in Washington, DC, US. Google.
- Process for the preparation of 4-halo-3-alkoxy-but-2-enoic acid esters. (1990).
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester. PrepChem.
- Method for preparing strobilurin fungicide. (2013).
- Strobilurins: Evolution of a New Class of Active Substances. David Moore's World of Fungi.
- Strobilurin fungicide composition reduced in chemical damage. (2002).
- Strobilurine analogue compounds with fungicidal activity. (1998).
- The strobilurin fungicides. Agroconsultas Online.
- Review of strobilurin fungicide chemicals. ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. CN103030598A - Method for preparing strobilurin fungicide - Google Patents [patents.google.com]
- 5. US20230322659A1 - Strobilurin type compounds and their use for combating phytopathogenic fungi - Google Patents [patents.google.com]
- 6. davidmoore.org.uk [davidmoore.org.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Foreword: In the landscape of drug discovery and chemical research, our responsibilities extend beyond synthesis and analysis; they encompass the entire lifecycle of a chemical, including its safe and compliant disposal. (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS No. 110104-60-4) is a valuable reagent, but its hazardous properties necessitate a rigorous and informed disposal protocol. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and regulatory compliance are integral to our laboratory operations. Adherence to these procedures is not merely a matter of policy but a cornerstone of our commitment to personnel safety and environmental stewardship.
Hazard Profile: The Rationale for Stringent Disposal
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with significant hazards that dictate its handling and disposal pathway.
According to available safety data, this compound is designated as:
-
Acutely Toxic (Oral), Category 4: Harmful if swallowed.[1]
-
Skin Corrosion, Category 1B/1C: Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage, Category 1: Causes serious eye damage.[1][2]
The corrosive nature of this halogenated ester is the primary driver for its classification as a hazardous waste. Contact with tissue can cause immediate and severe damage. This property directly influences its regulatory classification and mandates a disposal route that prevents its release into the environment and protects waste handlers from exposure.
| Chemical & Hazard Identification |
| IUPAC Name: methyl (E)-4-chloro-3-methoxybut-2-enoate |
| CAS Number: 110104-60-4[2] |
| Molecular Formula: C₆H₉ClO₃[1] |
| Physical Form: Colorless to light yellow liquid[3] |
| GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)[1] |
| Primary Hazard Class: Corrosive |
| Potential EPA Hazardous Waste Code: D002 (Corrosivity)[4][5]. May also be subject to F-listed codes if used as a solvent in degreasing operations.[4] |
Regulatory Framework: Adherence to EPA's RCRA
In the United States, the disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] As a halogenated organic compound that exhibits corrosive properties, it must be managed as a hazardous waste from the moment it is declared for disposal.
Laboratories generating this waste are required to:
-
Obtain an EPA ID Number: This is a prerequisite for any entity generating hazardous waste.[6]
-
Follow Generator Requirements: The specific requirements for storage time and documentation depend on the total volume of hazardous waste generated per month, classifying the lab as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[7]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to ensure the safe handling and compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
Causality: The first and most critical step is to correctly identify the waste. Due to its severe corrosivity, this compound waste must not be mixed with other waste streams.[1][2] Incompatible chemicals, such as strong acids, bases, or oxidizing agents, can react violently, leading to heat generation, gas evolution, or explosion.[8][9]
Procedure:
-
Designate a specific waste container for this compound and its associated contaminated labware (e.g., pipette tips, gloves).
-
Never mix this waste with other chemical waste, particularly aqueous solutions or wastes with different hazard classes.
-
Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on classifying this waste under local and federal regulations.
Step 2: Container Selection and Management
Causality: The corrosive nature of this compound dictates the choice of container. Improper container selection can lead to degradation, leaks, and dangerous spills.
Procedure:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other corrosion-resistant plastic container. Avoid metal containers, as acids and corrosive materials can degrade them.[6] The original product container is often a suitable choice if it is in good condition.[10]
-
Ensure Secure Closure: The container must have a tight-fitting, screw-on cap to prevent leaks and fumes from escaping.[10]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during handling.[6]
Step 3: Proper Labeling
Causality: Clear and accurate labeling is a primary EPA requirement and is essential for communicating hazards to all personnel and ensuring proper handling by the disposal vendor.
Procedure:
-
Affix a completed "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
The label must include:
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Causality: The EPA provides specific regulations for the temporary storage of hazardous waste in laboratories at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[7][10] This ensures the waste is under the control of laboratory personnel and minimizes the risk of spills or unauthorized access.
Procedure:
-
Designate an SAA within the laboratory, close to where the waste is generated.[6]
-
The SAA must be under the direct supervision of trained laboratory personnel.[6]
-
Store the waste container in a secondary containment bin to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Once the container is full, or after one year (whichever comes first), it must be moved to the facility's central accumulation area (CAA) within three days for pickup by a licensed disposal vendor.[10]
Step 5: Final Disposal by a Licensed Vendor
Causality: As a halogenated organic compound, the preferred disposal method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the molecule, preventing the formation of persistent and toxic byproducts like dioxins. Landfilling is generally not a suitable option for this type of liquid organic waste.
Procedure:
-
Coordinate with your institution's EHS department to arrange for the pickup of the full, properly labeled waste container.
-
EHS will work with a licensed hazardous waste disposal company that can provide a manifest documenting the chain of custody from the laboratory to the final disposal facility.
-
Retain all disposal records as required by EPA and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making and operational process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate. PubChem, National Institutes of Health.
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Appendix III-A List of Halogenated Organic Compounds. California Code of Regulations.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
- Hazardous Waste Management Procedures. Keene State College.
- Chemical Incompatibilities. University of California, Berkeley EHS.
- Chemical Incompatibility - All the examples explained. YouTube.
- Chemical Incompatibility Chart. Princeton University EHS.
- Incompatible chemicals. University of Cambridge, Department of Engineering Health & Safety.
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- 2. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE - Safety Data Sheet [chemicalbook.com]
- 3. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 4. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Introduction: Understanding the Reagent
(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS No. 110104-60-4) is a reactive chemical intermediate frequently utilized in research and development for complex organic synthesis.[1] Its structure, featuring a chlorinated alpha-beta unsaturated ester, suggests high reactivity and necessitates a comprehensive understanding of its hazard profile to ensure safe handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the compound's specific chemical properties and associated risks. The protocols outlined herein are designed to empower researchers to work confidently and safely, minimizing exposure and mitigating potential incidents.
Hazard Profile: The "Why" Behind the Precautions
The necessity for stringent PPE protocols is dictated by the inherent hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant risk profile.[2]
-
GHS Hazard Pictograms:
-
Key Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1][2] This is the primary hazard. The compound is corrosive and can cause irreversible damage upon contact.
-
H302: Harmful if swallowed. [2] Ingestion can lead to acute toxicity.
-
H318: Causes serious eye damage. [2] This reinforces the critical need for robust eye protection.
-
These classifications mandate that all handling procedures are executed with the assumption of direct contact being imminent and dangerous, making the selection of appropriate barriers (PPE) a non-negotiable first step in any experimental design.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a series of barriers between the researcher and the chemical. The following table details the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Rationale: Standard safety glasses are insufficient. Due to the H314 and H318 classifications, this compound poses a severe corrosive threat to the eyes.[2] Chemical splash goggles provide a seal around the eyes to protect from splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or potential exothermic events.[4] |
| Hands | Heavy-Duty Chemical-Resistant Gloves (e.g., Neoprene or Rubber) | Rationale: The compound is a chlorinated organic substance. Standard thin nitrile gloves offer minimal protection against chlorinated solvents and should not be considered the primary barrier.[4] For prolonged work or direct handling, heavy-duty neoprene or rubber gloves are required. For tasks requiring more dexterity, double-gloving with two pairs of nitrile gloves may be acceptable for incidental contact only, with the outer pair being changed immediately upon any suspected contamination.[5] |
| Body | Flame-Resistant Laboratory Coat with Tight Cuffs | Rationale: A standard lab coat is a minimum requirement. It should be fully buttoned with cuffs that are not loose to protect the arms.[5] The primary purpose is to prevent skin contact from drips and splashes.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Respiratory | Certified Chemical Fume Hood | Rationale: This is an essential piece of engineering control, not just PPE. The precautionary statement P260 ("Do not breathe...vapours/spray") highlights the inhalation risk.[1][2] All manipulations, including weighing, transferring, and running reactions with this compound, must be performed within a properly functioning and certified chemical fume hood to prevent the inhalation of vapors.[6] |
Operational Guide: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for safety. The following procedure integrates the use of PPE at every stage.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response & Disposal Plan
Even with meticulous planning, accidents can occur. Immediate and correct response is vital.
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[1]
-
Contain: Use a spill kit with absorbent pads suitable for chlorinated solvents to contain the spill. Do not use combustible materials.
-
Neutralize (if applicable and safe): For small spills, once absorbed, the material should be collected for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be treated as hazardous waste.
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, absorbent pads), must be collected in a designated hazardous waste container for halogenated organic waste.[6][7]
-
Labeling: The waste container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment unit, away from incompatible materials.[8] Follow all institutional and local regulations for hazardous waste disposal.
References
- PubChem. (n.d.). Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655.
- Pouchepan, F., & O'Brien, P. (n.d.). Safety in the chemical laboratory. Retrieved from a publicly available version of the text.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from a representative SDS for a similar hazardous compound.
- Benchchem. (n.d.). Personal protective equipment for handling (E)-Ethyl 4,4-dimethoxybut-2-enoate.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 110104-60-4 | this compound | Alkenyls | Ambeed.com [ambeed.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
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- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
